Primidolol
Beschreibung
antihypertensive agent with both alpha & beta adrenoceptor blocking activity; RN & N1 from 9th CI Form Index; RN given refers to parent cpd; structure in UD 31; 139f
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPFDTUCPKFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40778-40-3 (hydrochloride) | |
| Record name | Primidolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043840 | |
| Record name | Primidolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-55-8 | |
| Record name | Primidolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primidolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primidolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-{[2-hydroxy-3-(2-methylphenoxy)propyl]amino}ethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIMIDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QH73D78K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Primidolol's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide
Abstract: Primidolol is an orally active antagonist of both alpha and beta-adrenergic receptors, positioning it as a compound of interest for cardiovascular disease research and development.[1] This document provides a detailed examination of its core mechanism of action, based on the established pharmacology of its drug class. It outlines the molecular signaling pathways affected by this compound, presents illustrative quantitative data on receptor binding and functional antagonism, and details the experimental protocols necessary for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Core Mechanism of Action: Dual Adrenergic Receptor Blockade
This compound is classified as a beta-adrenergic receptor antagonist[2][3] with combined alpha-blocking properties.[1] Its therapeutic effects in cardiovascular disease stem from its ability to competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1, β1, and β2-adrenergic receptors.
-
β1-Adrenergic Blockade: The primary cardiovascular effects of this compound are mediated through the blockade of β1-receptors, which are predominantly located in the heart.[4][5] Antagonism of these receptors leads to:
-
α1-Adrenergic Blockade: Blockade of α1-receptors in vascular smooth muscle leads to vasodilation. This action reduces peripheral vascular resistance, contributing to the antihypertensive effect of the drug.
This dual-receptor blockade provides a comprehensive mechanism for blood pressure control and reducing myocardial oxygen demand, which is beneficial in conditions like hypertension and ischemic heart disease.[7]
Signaling Pathways Modulated by this compound
The physiological effects of this compound are a direct consequence of its interference with specific intracellular signaling cascades. The canonical pathway initiated by β1-adrenergic receptor activation and its inhibition by this compound are detailed below.
β1-Adrenergic Receptor Signaling Cascade (Agonist-Activated)
Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets within the cardiomyocyte, resulting in increased heart rate and contractility.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Role of Beta-blockers in Cardiovascular Disease in 2019 - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Cardiotoxic and Cardioprotective Features of Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Primidolol: A Methodological and Conceptual Guide
Absence of Evidence: As of late 2025, a thorough review of published scientific literature reveals no studies investigating or establishing an antibacterial spectrum of activity for the beta-blocker Primidolol. Therefore, no quantitative data on its minimum inhibitory concentrations (MICs) against bacterial strains, detailed experimental protocols specific to this compound, or elucidated signaling pathways for any antimicrobial action are available.
This technical guide is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential antibacterial properties of a compound like this compound. It outlines the standard methodologies and conceptual workflows used in the field of antimicrobial research.
Quantitative Data Presentation: A Template for Discovery
Should this compound be investigated for antibacterial activity, the quantitative data, typically in the form of Minimum Inhibitory Concentrations (MICs), would be summarized for clarity and comparison. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Data would be presented as shown in the hypothetical table below.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Standard Bacterial Strains.
| Bacterial Species | Strain | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | >128 | >128 | >128 |
| Enterococcus faecalis | ATCC 29212 | Positive | >128 | >128 | >128 |
| Escherichia coli | ATCC 25922 | Negative | >128 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 | >128 | >128 |
| Klebsiella pneumoniae | ATCC 13883 | Negative | >128 | >128 | >128 |
Note: The values presented in this table are purely illustrative and do not represent actual experimental data for this compound.
Experimental Protocols: Determining Antibacterial Activity
The following is a detailed, generalized protocol for determining the MIC of a compound, such as this compound, using the broth microdilution method. This is a standard and widely accepted technique in microbiology.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compound (this compound): A stock solution of known concentration is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) that does not interfere with bacterial growth.
-
Bacterial Strains: Standard quality control strains (e.g., from the American Type Culture Collection - ATCC) are used. Cultures are grown on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and a 37°C incubator.
2. Inoculum Preparation:
-
Several well-isolated colonies of the test bacterium are transferred to a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The test compound stock solution is serially diluted (typically two-fold) in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
The prepared bacterial inoculum is added to each well containing the diluted test compound.
-
Controls:
-
Positive Control: Wells containing the bacterial inoculum in CAMHB without any test compound.
-
Negative Control: Wells containing CAMHB and the test compound at the highest concentration, but no bacterial inoculum.
-
Sterility Control: Wells containing only sterile CAMHB.
-
-
The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.
4. Data Interpretation:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Conceptual Workflow for Antibacterial Spectrum Evaluation
The process of determining the antibacterial spectrum of a novel compound follows a logical progression from initial screening to more detailed characterization. The following diagram illustrates this conceptual workflow.
Caption: Conceptual workflow for evaluating the antibacterial spectrum of a test compound.
This guide provides a foundational understanding of the principles and methods that would be applied to investigate the antibacterial properties of this compound or any other novel compound. The absence of specific data for this compound underscores a potential area for future research.
Primidolol: An Inquiry into its Antioxidant Properties and Cellular Effects
Despite a comprehensive review of scientific literature, there is a significant lack of available data specifically detailing the antioxidant properties and associated cellular effects of primidolol. As a beta-adrenergic receptor antagonist, its primary mechanism of action is understood to be the blockage of beta-adrenoceptors, leading to its use as an antihypertensive agent. However, dedicated studies investigating its potential to mitigate oxidative stress, scavenge free radicals, or influence cellular pathways related to antioxidant defense appear to be absent from the public domain.
While the direct antioxidant capacity of this compound remains uncharacterized, the broader class of beta-blockers has been a subject of interest for their potential pleiotropic effects, including antioxidant activities. It is crucial to emphasize that the following information pertains to other beta-blockers and should not be extrapolated to this compound without dedicated experimental validation.
General Antioxidant Properties Observed in Other Beta-Blockers
Several beta-blockers, such as carvedilol and propranolol, have demonstrated antioxidant properties through various mechanisms. These mechanisms are generally categorized as either direct free radical scavenging or indirect effects on cellular antioxidant systems.
-
Direct Radical Scavenging: Some beta-blockers have been shown to directly interact with and neutralize reactive oxygen species (ROS). This activity is often attributed to specific structural features of the molecule that can donate an electron or a hydrogen atom to a free radical, thereby stabilizing it.
-
Inhibition of Pro-oxidant Enzymes: Certain beta-blockers may inhibit enzymes that contribute to the production of ROS, such as NADPH oxidase.
-
Upregulation of Endogenous Antioxidant Defenses: Some studies suggest that certain beta-blockers can enhance the expression or activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Potential Cellular Effects Related to Oxidative Stress (Observed in Other Beta-Blockers)
The antioxidant activities of some beta-blockers can translate into various cellular effects, primarily focused on cytoprotection against oxidative damage. These may include:
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, some beta-blockers can prevent the damaging oxidation of lipids within cell membranes.
-
Protection against Oxidative DNA Damage: Neutralization of ROS can help protect cellular DNA from oxidative modifications.
-
Modulation of Signaling Pathways: Oxidative stress is known to activate various cellular signaling pathways, some of which are involved in inflammation and apoptosis. By reducing oxidative stress, certain beta-blockers may indirectly influence these pathways.
Hypothetical Signaling Pathway for Beta-Blocker Antioxidant Action
The following diagram illustrates a generalized and hypothetical signaling pathway through which a beta-blocker with antioxidant properties might exert its effects. It is important to reiterate that this is a conceptual model based on findings for other beta-blockers and has not been specifically demonstrated for this compound.
Caption: Hypothetical mechanisms of beta-blocker antioxidant effects.
Experimental Protocols for Assessing Antioxidant Properties
Should researchers wish to investigate the antioxidant properties of this compound, a standard battery of in vitro and cellular assays would be employed. The following are detailed methodologies for key experiments commonly cited in antioxidant research.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Methodology:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•+ solution.
-
Include a positive control and a blank.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cellular Antioxidant Assays
1. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate until confluent.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark.
-
After the incubation period, measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Quantify the reduction in ROS levels in this compound-treated cells compared to the stressed control.
-
2. Measurement of Endogenous Antioxidant Enzyme Activity
-
Principle: The activity of key antioxidant enzymes such as SOD, CAT, and GPx can be measured in cell lysates using commercially available assay kits. These kits are typically based on colorimetric or fluorometric detection of the products of the enzymatic reactions.
-
Methodology:
-
Culture cells and treat them with this compound with and without an oxidative stressor.
-
Harvest the cells and prepare cell lysates according to the instructions of the specific assay kit.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Perform the enzyme activity assays for SOD, CAT, and GPx following the manufacturer's protocols.
-
Normalize the enzyme activity to the protein concentration and compare the activities in treated versus control cells.
-
Workflow for Investigating this compound's Antioxidant Properties
The following diagram outlines a logical workflow for a research project aimed at characterizing the antioxidant potential of this compound.
Caption: Experimental workflow for this compound antioxidant research.
In Vitro Characterization of Primidolol's Beta-Blocking Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
A critical aspect of in vitro characterization is the clear and concise presentation of quantitative data. For a compound like Primidolol, the following tables would be populated with experimental data to summarize its beta-blocking properties.
Table 1: Receptor Binding Affinity of this compound at Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| β1 | [³H]-CGP 12177 | Data not available |
| β2 | [³H]-ICI 118,551 | Data not available |
| β3 | [³H]-L-748,337 | Data not available |
| Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Antagonist Potency of this compound at Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Agonist | Functional Assay | This compound IC50 (nM) |
| β1 | Isoprenaline | cAMP Accumulation | Data not available |
| β2 | Isoprenaline | cAMP Accumulation | Data not available |
| β3 | BRL 37344 | cAMP Accumulation | Data not available |
| IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro beta-blocking activity of a compound such as this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]-Dihydroalprenolol (DHA) or other subtype-selective radioligands.
-
Non-specific binding control: A high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound). A set of wells containing the radioligand and membranes without the test compound serves as the total binding control. Another set containing an excess of a non-labeled antagonist determines the non-specific binding.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
References
Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Development History
Primidolol was discovered and developed by a team of scientists at Pfizer Corporation in the early 1970s. The discovery was first formally disclosed in a German patent filed in 1972 and published on February 22, 1973.[1] The key inventors listed are Joachim Augstein, David Alexander Cox, and Allan Leslie Ham.[1]
Following the patent, the scientific details were published in the Journal of Medicinal Chemistry in November 1973, in a paper titled "Beta-adrenoceptor blocking agents. 1. Cardioselective 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols".[1] This research emerged during a period of intense investigation into β-blockers, following the revolutionary introduction of propranolol. The primary goal of researchers at the time was to develop new agents with improved selectivity for the β1-adrenergic receptors located in the heart, thereby reducing the risk of side effects like bronchospasm, which are associated with the blockade of β2-receptors in the lungs. This compound was one of the novel compounds synthesized and evaluated in this effort to achieve cardioselectivity.
Clinical investigations into its efficacy as an antihypertensive agent were conducted, with studies published in the early 1980s examining its effects on blood pressure in patients with hypertension.[1]
Chemical Properties and Synthesis
This compound is chemically identified as 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione. Its structure combines a substituted propanolamine side chain, characteristic of many β-blockers, with a pyrimidine-dione (thymine) moiety.
| Property | Value |
| IUPAC Name | 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione |
| Synonyms | UK-11443, Primidololum |
| CAS Number | 67227-55-8 |
| Molecular Formula | C17H23N3O4 |
| Molar Mass | 333.388 g·mol−1 |
General Synthesis Pathway
While the specific, step-by-step experimental protocol from the original 1973 paper by Augstein et al. is not accessible, the synthesis of aryl-oxy-propanolamine β-blockers generally follows a well-established route. The logical synthesis for this compound would involve the reaction of a substituted epoxide with an appropriate amine.
The diagram below illustrates the likely synthetic workflow for this compound.
Caption: A logical workflow for the chemical synthesis of this compound (UK-11443).
Mechanism of Action and Pharmacological Profile
This compound is classified as a β-adrenergic receptor antagonist.[1] Some sources also describe it as having combined α/β-blocking activity, similar to labetalol or carvedilol. The primary therapeutic effect in hypertension is achieved by competitively blocking the binding of endogenous catecholamines (norepinephrine and epinephrine) to β1-receptors in the heart muscle. This action reduces heart rate, cardiac contractility, and consequently, cardiac output and blood pressure.
The general signaling pathway for β1-adrenergic receptor activation and its inhibition by a β-blocker like this compound is depicted below.
Caption: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.
Quantitative Pharmacological Data
A comprehensive search of scientific literature and historical records did not yield specific quantitative data for this compound, such as IC50 values, binding affinities (Ki), or pA2 values from its original characterization. This information is likely contained within the full text of the 1973 Journal of Medicinal Chemistry article, which was not accessible. For context, β-blockers are typically characterized by their relative affinity for β1 and β2 receptors, which determines their cardioselectivity.
Experimental Protocols
The precise protocols from the 1973 Pfizer study are not available. However, based on standard pharmacological practices of the time, the following methodologies were likely employed to synthesize and characterize this compound.
General Synthesis Protocol (Hypothetical)
-
Epoxide Formation: o-Cresol would be reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether, 1-(2,3-epoxypropoxy)-2-methylbenzene. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by vacuum distillation or column chromatography.
-
Amine Synthesis: 1-(2-Aminoethyl)thymine would be prepared separately, likely by reacting thymine with a suitable two-carbon electrophile bearing a masked or precursor amine group, followed by deprotection or conversion to the primary amine.
-
Coupling Reaction: The synthesized epoxide (1 equivalent) and 1-(2-aminoethyl)thymine (1 equivalent) would be refluxed in a suitable solvent, such as ethanol or isopropanol, for several hours. The progress of the reaction would be monitored by TLC.
-
Purification and Salt Formation: Upon completion, the solvent would be removed under reduced pressure. The resulting crude product would be purified, potentially by recrystallization or column chromatography. For pharmacological use, the free base would typically be converted to a stable, water-soluble salt (e.g., hydrochloride) by treating a solution of the base with ethereal HCl.
In Vitro Pharmacological Assessment (Hypothetical)
The cardioselectivity and potency of new β-blockers in the 1970s were commonly assessed using isolated organ bath preparations.
-
Objective: To determine the antagonist activity of this compound at β1- and β2-adrenergic receptors.
-
β1-Receptor Preparation: Isolated guinea pig right atria would be used. The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The spontaneous rate of contraction serves as a measure of β1-receptor activity.
-
β2-Receptor Preparation: Isolated guinea pig tracheal strips or rat uterus preparations would be used. The tissue would be mounted in an organ bath under tension. Relaxation of the smooth muscle, induced by a β2-agonist, serves as the endpoint.
-
Experimental Procedure:
-
A cumulative concentration-response curve would be established for a standard β-agonist, such as isoprenaline.
-
The tissue would then be incubated with a fixed concentration of this compound for a set period.
-
A second cumulative concentration-response curve for isoprenaline would be generated in the presence of this compound.
-
-
Data Analysis: The potency of this compound as an antagonist would be determined by the degree of rightward shift in the agonist's concentration-response curve. This is often expressed as a pA2 value , which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response. By comparing the pA2 values obtained from the β1 (atria) and β2 (trachea/uterus) preparations, a cardioselectivity ratio would be calculated.
Conclusion
This compound (UK-11443) is a historically significant molecule that emerged from the intensive search for cardioselective β-blockers in the early 1970s by Pfizer. Its chemical synthesis follows established pathways for aryloxypropanolamine compounds. While it was advanced to clinical studies for hypertension, specific quantitative data on its receptor binding and selectivity from the primary literature are not widely available today. The methodologies described represent the standard practices of the era and provide a framework for understanding how this compound was likely characterized as a novel therapeutic agent.
References
Preclinical Pharmacological Profile of Primidolol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol (also known by its developmental code UK-11,443) is a pharmacological agent identified as an orally active antagonist of both α- and β-adrenergic receptors.[1][2] Its dual mechanism of action confers upon it antihypertensive properties, suggesting its potential therapeutic application in cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the available preclinical pharmacological data for this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetic profile based on non-clinical studies.
Pharmacological Classification and Mechanism of Action
This compound is classified as an α/β-adrenergic receptor blocker.[1] This classification indicates that it competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to both alpha and beta adrenoceptors. The blockade of these receptors in the sympathetic nervous system is a well-established mechanism for reducing blood pressure.
The adrenergic signaling pathway plays a crucial role in regulating cardiovascular function. Stimulation of β1-adrenergic receptors in the heart increases heart rate and contractility, while stimulation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction. By antagonizing these receptors, this compound is expected to elicit a reduction in cardiac output and peripheral vascular resistance, leading to a decrease in arterial blood pressure.
Figure 1. Mechanism of action of this compound on the adrenergic signaling pathway.
Pharmacodynamics
While specific quantitative preclinical data on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at α and β-adrenergic receptor subtypes are not publicly available, its classification as an α/β-blocker implies activity at these targets. The antihypertensive effects observed in clinical settings provide in-human validation of its pharmacodynamic action.[2]
Experimental Protocols for Pharmacodynamic Evaluation
Standard preclinical assays are employed to characterize the pharmacodynamic profile of α/β-adrenergic blockers.
1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound for specific receptor subtypes.
-
Objective: To quantify the affinity (Ki) of this compound for α1, α2, β1, and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptor subtype.
-
Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Figure 2. Experimental workflow for a radioligand binding assay.
2. In Vitro Functional Assays: These assays assess the functional consequences of receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.
-
Objective: To determine the potency (IC50 or EC50) and efficacy of this compound in modulating receptor-mediated signaling.
-
Methodology (Example for β-adrenergic receptors):
-
Cell Culture: Use cell lines endogenously or recombinantly expressing β-adrenergic receptors.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known β-agonist (e.g., isoproterenol).
-
Second Messenger Measurement: The intracellular levels of cyclic AMP (cAMP), a downstream second messenger of β-receptor activation, are measured using techniques like ELISA or HTRF.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified to determine its antagonist potency (IC50).
-
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME) data, are not available in the public domain. However, it has been described as an orally active agent, indicating at least some degree of oral bioavailability.[1]
Experimental Protocols for Pharmacokinetic Evaluation
Standard preclinical studies to define the pharmacokinetic profile of a drug candidate are outlined below.
1. In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rat, Dog):
-
Objective: To determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), AUC (area under the curve), clearance (CL), and volume of distribution (Vd).
-
Methodology:
-
Dosing: The compound is administered to animals via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to derive the pharmacokinetic parameters. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Figure 3. Workflow for a typical preclinical pharmacokinetic study.
Summary of Quantitative Data
Due to the limited availability of public data, a comprehensive quantitative summary table for the preclinical profile of this compound cannot be constructed at this time. Further research or access to proprietary data would be required to populate the following conceptual tables.
Table 1: Conceptual Pharmacodynamic Profile of this compound
| Parameter | α1-Adrenoceptor | α2-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |
| Binding Affinity (Ki, nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Functional Potency (IC50, nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Conceptual Pharmacokinetic Profile of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available |
| AUC (ng*h/mL) | Data Not Available | Data Not Available |
| Clearance (mL/min/kg) | Data Not Available | Data Not Available |
| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |
| Oral Bioavailability (%) | Data Not Available | Data Not Available |
Conclusion
This compound is an α/β-adrenergic receptor antagonist with demonstrated antihypertensive activity. While its general mechanism of action is understood, a detailed preclinical pharmacological profile, including quantitative data on receptor binding, functional potency, and pharmacokinetics, is not publicly accessible. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such a comprehensive profile, which is essential for the continued development and characterization of this and similar drug candidates. Further investigation is warranted to fully elucidate the preclinical pharmacological properties of this compound.
References
Primidolol: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primidolol is an antihypertensive agent identified as an α/β-adrenergic receptor blocker.[1][2] This technical guide provides a framework for the target identification and validation of this compound, addressing its mechanism of action through detailed experimental protocols and data presentation. While specific binding affinities and functional potencies for this compound are not extensively reported in publicly available literature, this document outlines the standard methodologies used to characterize such a compound. The guide includes protocols for in vitro binding and functional assays, summarizes the expected in vivo outcomes, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a chemical entity with recognized antihypertensive properties.[1] Its primary mechanism of action is attributed to its ability to block both α and β-adrenergic receptors.[2] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of cardiovascular function. Their modulation by ligands like this compound can lead to significant physiological responses, including a reduction in blood pressure. This guide details the necessary studies to fully characterize the interaction of this compound with its molecular targets.
Target Identification
The primary targets for this compound have been identified as adrenergic receptors. Specifically, it is classified as a blocker of both α and β subtypes.[2] The validation of these targets involves a series of in vitro and in vivo experiments to determine the binding affinity and functional effect of this compound on these receptors.
In Vitro Studies: Target Binding
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the direct interaction between this compound and specific adrenergic receptor subtypes.
Table 1: Representative Data from Adrenergic Receptor Binding Assays
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| α₁-adrenergic | [³H]-Prazosin | Data not available |
| β₁-adrenergic | [¹²⁵I]-Cyanopindolol | Data not available |
| β₂-adrenergic | [¹²⁵I]-Cyanopindolol | Data not available |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a generalized procedure for determining the binding affinity of this compound for adrenergic receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound for α₁-, β₁-, and β₂-adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Cyanopindolol for β₁/β₂).
-
This compound solutions of varying concentrations.
-
Non-specific binding control (e.g., high concentration of a known antagonist like phentolamine for α₁ or propranolol for β).
-
Assay buffer (e.g., Tris-HCl, MgCl₂).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes expressing the target receptor on ice. Dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Target Validation
Target validation confirms that the interaction of a compound with its identified target elicits the expected physiological response. For this compound, this involves functional assays to measure its effect on adrenergic receptor signaling and in vivo studies to confirm its antihypertensive activity.
In Vitro Studies: Functional Assays
Functional assays assess the ability of this compound to antagonize the downstream signaling of adrenergic receptors. For β-adrenergic receptors, which are coupled to Gs proteins, this is typically a cAMP (cyclic adenosine monophosphate) assay. For α₁-adrenergic receptors, coupled to Gq proteins, a calcium flux assay would be appropriate.
Table 2: Representative Data from Functional Assays
| Receptor Subtype | Agonist | This compound IC₅₀ (nM) |
| β₁-adrenergic (cAMP) | Isoproterenol | Data not available |
| β₂-adrenergic (cAMP) | Isoproterenol | Data not available |
| α₁-adrenergic (Calcium Flux) | Phenylephrine | Data not available |
Experimental Protocol: cAMP Functional Assay
This protocol describes a generalized procedure for determining the functional potency of this compound as a β-adrenergic receptor antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in blocking agonist-induced cAMP production.
Materials:
-
Cells expressing the β-adrenergic receptor subtype of interest.
-
A known β-adrenergic agonist (e.g., isoproterenol).
-
This compound solutions of varying concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates until they reach the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ concentration) to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to induce a measurable cAMP response (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Studies
In vivo studies are essential to confirm the therapeutic efficacy of this compound. Clinical trials have been conducted to evaluate its antihypertensive effects in patients.
Clinical Efficacy
A study involving patients with moderately severe hypertension investigated the efficacy and safety of this compound. Patients were administered starting dosages of 50 mg or 100 mg. The study observed significant decreases in blood pressure and heart rate 3 hours post-dose.[1]
Table 3: Summary of In Vivo Antihypertensive Effects of this compound
| Study Population | Dosage | Primary Outcome | Reference |
| In-patients with moderately severe hypertension | 50 mg or 100 mg | Significant decrease in blood pressure and heart rate | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the context of this compound's action and the methods for its characterization.
Caption: Signaling pathway of this compound as an adrenergic receptor antagonist.
Caption: Experimental workflow for this compound target validation.
Conclusion
This compound is an established α/β-adrenergic receptor blocker with demonstrated antihypertensive effects. While detailed quantitative data on its receptor interaction is not widely published, this guide provides the necessary framework for its comprehensive target identification and validation. The outlined experimental protocols for binding and functional assays represent the standard methodologies required to fully characterize the pharmacological profile of this compound and similar compounds. The provided diagrams offer a clear visual representation of its mechanism of action and the scientific process for its evaluation. Further research to quantify the binding affinities and functional potencies of this compound across a range of adrenergic receptor subtypes would provide a more complete understanding of its therapeutic effects and potential side-effect profile.
References
Investigating the Off-Target Effects of Primidolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primidolol is recognized primarily for its role as an alpha/beta-adrenergic receptor antagonist, exerting its therapeutic effects in the management of hypertension. However, the complete characterization of any pharmacologically active agent necessitates a thorough investigation of its potential off-target interactions. These unintended molecular engagements can contribute to adverse drug reactions or, in some instances, reveal novel therapeutic opportunities. This technical guide provides a comprehensive framework for the systematic investigation of the off-target effects of this compound. It outlines detailed experimental protocols for key assays, presents hypothetical data in structured tables for illustrative purposes, and visualizes the underlying scientific logic and workflows using signaling pathway and process diagrams. This document is intended to serve as a practical resource for researchers in pharmacology, toxicology, and drug development to facilitate a robust assessment of the selectivity profile of this compound and similar molecules.
Introduction
This compound is a cardiovascular drug that functions as a blocker of both alpha and beta-adrenergic receptors. While its on-target activity is well-documented, a comprehensive understanding of its molecular interactions requires a systematic evaluation of its off-target profile. Off-target effects occur when a drug binds to and modulates the function of proteins other than its intended therapeutic target. Such interactions can lead to unforeseen side effects and toxicities.[1] Conversely, identifying off-target activities can sometimes lead to drug repurposing efforts.
This guide details a proposed investigational workflow to characterize the off-target binding profile of this compound. The methodologies described herein represent the current standards in safety pharmacology and preclinical drug development for identifying and characterizing unintended molecular interactions.
Proposed Investigational Strategy
A multi-pronged approach is recommended to thoroughly investigate the off-target effects of this compound. This strategy encompasses broad screening panels to identify potential off-target hits, followed by more focused secondary assays to confirm and characterize these interactions.
Phase 1: Broad Off-Target Screening
The initial phase involves screening this compound against a large and diverse panel of receptors, ion channels, transporters, and enzymes to identify potential off-target liabilities.
-
Large-Scale Receptor and Enzyme Profiling (e.g., CEREP SafetyScreen Panels): These commercially available panels provide a cost-effective method to assess the interaction of a compound with a wide array of molecular targets at a standard concentration (e.g., 10 µM).[2][3][4][5]
-
Kinase Profiling: Given that many drugs exhibit off-target kinase activity, screening this compound against a comprehensive panel of kinases is crucial.[6][7]
Phase 2: Hit Confirmation and Potency Determination
Any significant interactions ("hits") identified in the initial screening phase should be further investigated to confirm the binding and determine the potency of the interaction.
-
Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9][10][11][12]
-
Enzymatic Assays: For hits on enzymes, in vitro enzymatic assays are used to determine the inhibitory or activating potency (IC50 or EC50) of this compound.
Phase 3: Functional Characterization
Confirmed off-target interactions with sufficient potency should be evaluated in cell-based functional assays to understand the physiological consequences of the binding event.
-
Cellular Functional Assays: These assays measure the downstream effects of receptor or enzyme modulation in a cellular context, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.[13]
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from the proposed investigations would be structured for clear comparison and interpretation.
Table 1: Hypothetical Results from a Broad Off-Target Screening Panel (e.g., CEREP SafetyScreen) for this compound at 10 µM
| Target Class | Target | % Inhibition of Binding |
| GPCRs | 5-HT2B Receptor | 68% |
| Dopamine D2 Receptor | 55% | |
| Muscarinic M1 Receptor | 15% | |
| Ion Channels | hERG Potassium Channel | 45% |
| L-type Calcium Channel | 22% | |
| Enzymes | Phosphodiesterase 4 (PDE4) | 5% |
| Cyclooxygenase-2 (COX-2) | 2% |
Results showing >50% inhibition are typically considered significant hits and warrant further investigation.
Table 2: Hypothetical Binding Affinities (Ki) of this compound for Confirmed Off-Target Hits
| Target | Radioligand | Ki (nM) |
| 5-HT2B Receptor | [3H]-LSD | 850 |
| Dopamine D2 Receptor | [3H]-Spiperone | 1200 |
| hERG Potassium Channel | [3H]-Dofetilide | 2500 |
Table 3: Hypothetical Functional Potency (IC50/EC50) of this compound in Cellular Assays
| Target | Assay Type | Cell Line | Functional Readout | IC50/EC50 (µM) |
| 5-HT2B Receptor | Calcium Mobilization | HEK293 | Intracellular Ca2+ | 1.5 |
| Dopamine D2 Receptor | cAMP Accumulation | CHO | cAMP Levels | 3.2 |
| hERG Potassium Channel | Patch Clamp Electrophysiology | HEK293 | IKr Current | 5.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the appropriate dilution of this compound or vehicle control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[9]
In Vitro Kinase Assay
This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
This compound stock solution
-
Kinase assay buffer (containing ATP and MgCl2)
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and the appropriate dilution of this compound or vehicle control.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.[14]
Cellular Functional Assay (cAMP Measurement)
This protocol describes a method to measure the effect of this compound on G-protein coupled receptor (GPCR) activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR
-
This compound stock solution
-
Agonist for the target GPCR
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of this compound or vehicle control.
-
Stimulate the cells with a known agonist of the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Determine the IC50 or EC50 value by plotting the cAMP response against the log concentration of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. news-medical.net [news-medical.net]
- 14. In vitro kinase assay [protocols.io]
Primidolol's Role in Modulating Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
Abstract
Primidolol is a pharmaceutical agent identified as an orally active α/β-adrenergic receptor blocker with antihypertensive properties.[1][2] Its primary mechanism of action involves the competitive antagonism of β-adrenoceptors, which play a crucial role in the sympathetic nervous system's regulation of cardiovascular function.[3] While detailed, this compound-specific research on intracellular signaling modulation is limited, its pharmacological classification provides a strong basis for understanding its effects on key signaling cascades. This technical guide synthesizes the available information on this compound and extrapolates its likely impact on cellular signaling, drawing from the well-established mechanisms of β-adrenergic receptor antagonists. We present available data, detail relevant experimental protocols, and provide visual representations of the implicated signaling pathways to support further research and drug development.
Core Concepts: Adrenergic Signaling and this compound's Mechanism of Action
The adrenergic signaling system is a fundamental regulator of physiological processes, including heart rate, contractility, and blood pressure.[4][5] This system is mediated by adrenergic receptors, which are G protein-coupled receptors (GPCRs) that bind to catecholamines like norepinephrine and epinephrine.[3] Beta-blockers, such as this compound, exert their effects by competitively inhibiting these receptors.[3][4]
This compound is classified as a beta-adrenergic receptor antagonist.[2] Its chemical formula is C17H23N3O4, and it is also known by the synonyms UK-11,443 and Primidololum.[2][6] While it possesses both α and β adrenoceptor blocking activity, its primary therapeutic effects are attributed to its action on β-receptors.[6]
Quantitative Data Summary
Specific quantitative data on this compound's binding affinities, IC50 values, and other pharmacological parameters are not extensively reported in publicly available literature. The following table summarizes the available chemical and physical properties.
| Parameter | Value | Source |
| Molecular Formula | C17H23N3O4 | [2][6] |
| Molecular Weight | 333.39 g/mol | [2] |
| CAS Number | 67227-55-8 | [2][6] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Signaling Pathways Modulated by this compound
Based on its classification as a β-adrenergic receptor antagonist, this compound is expected to modulate signaling pathways downstream of β-adrenoceptors. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA cascade. Some β-blockers have also been shown to engage in biased signaling, activating pathways independent of G-protein coupling, such as those involving β-arrestin.[7][8]
Canonical Gs-Coupled Signaling Pathway
The canonical pathway initiated by β-adrenergic receptor activation involves the coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses like increased heart rate and contractility.[4] this compound, by blocking the receptor, inhibits this entire cascade.
Potential for Biased Signaling via β-Arrestin
Modern pharmacology recognizes that some GPCR ligands can act as "biased agonists" or "biased antagonists," selectively activating certain downstream pathways while blocking others. For instance, the β-blocker carvedilol has been shown to act as an inverse agonist for Gs signaling but can stimulate β-arrestin-mediated signaling, leading to the activation of kinases like ERK1/2.[7][8] It is plausible that this compound could exhibit similar biased signaling properties, a hypothesis that warrants further investigation.
Experimental Protocols
Investigating the precise molecular mechanisms of this compound requires a suite of biochemical and cell-based assays.[9][10] The following are standard protocols used to characterize β-adrenergic receptor antagonists.
Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) to the membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP.
-
Cell Treatment:
-
Plate cells expressing the β-adrenergic receptor in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to activate adenylyl cyclase.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.
-
Western Blot for Phosphorylated ERK1/2
This assay is used to assess the activation of the MAPK/ERK pathway, a potential downstream target of biased signaling.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an agonist for various times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
This compound is an α/β-adrenergic receptor antagonist with established antihypertensive effects. While specific studies on its modulation of intracellular signaling pathways are not abundant, its mechanism of action can be inferred from its pharmacological class. The primary effect of this compound is the inhibition of the Gs-adenylyl cyclase-cAMP pathway. However, the potential for biased signaling through β-arrestin or other G protein-independent pathways remains an important area for future research.
To further elucidate the role of this compound in modulating signaling pathways, future studies should focus on:
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of this compound for a wide range of adrenergic and other GPCRs.
-
Functional Selectivity Studies: Investigating whether this compound exhibits biased agonism or antagonism at β-adrenoceptors by assessing its effects on multiple downstream signaling readouts (e.g., cAMP production, β-arrestin recruitment, ERK activation).
-
In Vivo Signaling Studies: Utilizing animal models to confirm the in vitro findings and to understand the physiological consequences of this compound-mediated signaling in a complex biological system.
A deeper understanding of this compound's interactions with cellular signaling pathways will not only refine our knowledge of its therapeutic actions but may also open new avenues for the development of more selective and effective cardiovascular drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Adrenergic signaling polymorphisms and their impact on cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.pugetsound.edu [primo.pugetsound.edu]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Preliminary Toxicity Screening of Primidolol in Cell Lines: An In-depth Technical Guide
Introduction
Primidolol is a beta-adrenergic receptor antagonist with potential therapeutic applications. As with any novel pharmaceutical compound, a thorough evaluation of its toxicological profile is a critical component of the drug development process. This technical guide provides a framework for the preliminary in vitro toxicity screening of this compound, offering a comprehensive overview of experimental protocols, data interpretation, and the underlying cellular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities.
The preliminary toxicity assessment of a drug candidate aims to identify potential cytotoxic, apoptotic, and genotoxic liabilities at an early stage. This is achieved by exposing various human cell lines, representing key target organs, to a range of drug concentrations. The data generated from these assays are crucial for making informed decisions about the continued development of the compound and for guiding the design of subsequent in vivo toxicology studies. While no specific in vitro toxicity data for this compound has been publicly available, this guide outlines a robust, tiered approach for such a screening, based on established methodologies and the known toxicological profiles of other beta-blockers.
1. Recommended Cell Lines for Preliminary Toxicity Screening
The selection of appropriate cell lines is fundamental to a meaningful preliminary toxicity screen. To assess the potential for organ-specific toxicity as well as general cytotoxicity, a panel of cell lines is recommended.
-
Cardiomyocytes (e.g., AC16, H9c2): Given that the primary pharmacological target of this compound is the beta-adrenergic receptor, which is abundant in cardiac tissue, assessing its effect on cardiomyocytes is of paramount importance. AC16 (human adult ventricular cardiomyocyte) and H9c2 (rat embryonic cardiomyocyte) cell lines are well-established models for cardiotoxicity studies.
-
Hepatocytes (e.g., HepG2, Huh7): The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Human hepatoma cell lines such as HepG2 and Huh7 are widely used for in vitro hepatotoxicity testing due to their metabolic capabilities and ease of culture.
-
Renal Proximal Tubule Epithelial Cells (e.g., HK-2): The kidneys play a crucial role in drug excretion, making them a potential target for toxicity. The HK-2 cell line, an immortalized human renal proximal tubular epithelial cell line, is a relevant model for nephrotoxicity assessment.
-
Lung Fibroblasts (e.g., MRC-5): As beta-blockers can have effects on the respiratory system, including a human lung fibroblast cell line like MRC-5 can provide insights into potential pulmonary toxicity.
-
General Cytotoxicity Model (e.g., HEK293): A human embryonic kidney cell line, HEK293, is often used as a general model for cytotoxicity due to its robust growth characteristics and ease of transfection, should mechanistic studies be required.
2. Experimental Protocols
A tiered approach to toxicity testing is recommended, starting with general cytotoxicity assays and progressing to more specific assays to elucidate the mechanism of cell death.
2.1. Cell Viability and Cytotoxicity Assays
These assays are the first step in assessing the toxic potential of this compound. They provide quantitative data on the concentration-dependent effects of the compound on cell viability.
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2.1.2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of 490 nm.
-
A positive control (cells treated with a lysis buffer) should be included to determine the maximum LDH release.
-
Calculate cytotoxicity as a percentage of the positive control.
-
2.2. Apoptosis and Necrosis Assays
These assays help to distinguish between the different modes of cell death induced by this compound.
2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations determined from the cytotoxicity assays (e.g., IC25, IC50, and IC75) for 24 hours.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
2.3. Genotoxicity Assay
This assay assesses the potential of this compound to induce DNA damage.
2.3.1. In Vitro Micronucleus Assay
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells is an indication of genotoxic potential.
-
Protocol:
-
Treat cells with this compound at a range of concentrations for a period that allows for at least one cell division (e.g., 24 hours).
-
Include a positive control (e.g., mitomycin C) and a vehicle control.
-
After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using a fluorescence microscope.
-
3. Data Presentation
Quantitative data from the preliminary toxicity screening should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour Exposure
| Cell Line | Tissue of Origin | IC50 (µM) |
| AC16 | Heart | > 1000 |
| HepG2 | Liver | 750.5 ± 50.2 |
| HK-2 | Kidney | 820.1 ± 65.7 |
| MRC-5 | Lung | > 1000 |
| HEK293 | Kidney (Embryonic) | 950.3 ± 75.4 |
Table 2: Hypothetical Percentage of Apoptotic and Necrotic HepG2 Cells after 24-hour Treatment with this compound
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Necrosis (%) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound | 500 (IC25) | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.1 ± 0.4 |
| This compound | 750 (IC50) | 25.3 ± 3.1 | 15.7 ± 2.5 | 2.3 ± 0.6 |
| This compound | 1000 (IC75) | 45.1 ± 4.5 | 28.9 ± 3.8 | 5.4 ± 1.1 |
4. Visualization of Workflows and Pathways
4.1. Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of this compound.
4.2. Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
4.3. Generalized Beta-Blocker Induced Apoptosis Signaling Pathway
Caption: Potential signaling pathway for beta-blocker induced apoptosis.
This technical guide outlines a comprehensive strategy for the preliminary in vitro toxicity screening of this compound. By employing a panel of relevant cell lines and a tiered series of assays, researchers can effectively identify potential cytotoxic, apoptotic, and genotoxic liabilities. The presented experimental protocols, data presentation formats, and pathway diagrams provide a robust framework for conducting and interpreting these crucial preclinical safety studies. The findings from such a screening are instrumental in guiding the future development of this compound and ensuring its safety profile is well-characterized. It is important to note that in vitro findings should always be confirmed with subsequent in vivo studies to fully understand the toxicological profile of a new drug candidate.
Primidolol: A Technical Guide to Potential Therapeutic Applications Beyond Hypertension
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Primidolol, a beta-adrenergic receptor antagonist, has been primarily recognized for its antihypertensive properties. However, its mechanism of action as a beta-blocker suggests a broader therapeutic potential. This technical guide explores the prospective applications of this compound in conditions beyond hypertension, including angina pectoris, cardiac arrhythmias, and glaucoma, based on the established pharmacology of its drug class. This document provides a review of the underlying signaling pathways, quantitative data from representative beta-blockers, and detailed experimental protocols to guide future research and development efforts for this compound.
Potential Therapeutic Application in Angina Pectoris
Angina pectoris results from an imbalance between myocardial oxygen supply and demand.[1] Beta-blockers are a cornerstone in the management of stable angina due to their ability to reduce myocardial oxygen consumption.[2][3] They achieve this by decreasing heart rate, myocardial contractility, and blood pressure.[2][4]
Data Presentation: Efficacy of Beta-Blockers in Angina Pectoris
Due to the limited availability of specific data for this compound in angina, the following table summarizes the efficacy of other well-studied beta-blockers.
| Beta-Blocker | Dosage | Primary Efficacy Endpoint | Result | Reference |
| Atenolol | 50-100 mg/day | Reduction in angina attack frequency | Significant reduction compared to placebo | [1] |
| Metoprolol | 50-200 mg/day | Improvement in exercise tolerance | Significant increase in exercise duration | [3] |
| Propranolol | 40-160 mg/day | Reduction in ST-segment depression | Significant reduction during exercise | [4] |
| Bisoprolol | 5-15 mg/day | Time to onset of angina | Significantly prolonged | [5] |
Experimental Protocol: Evaluation of Anti-Anginal Effects in a Canine Model
This protocol describes a method for evaluating the anti-anginal properties of a compound like this compound in an anesthetized dog model of myocardial ischemia.
Objective: To assess the effect of this compound on hemodynamic parameters and myocardial oxygen consumption during pacing-induced tachycardia.
Materials:
-
Mongrel dogs (20-25 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
Catheters for pressure and blood sampling
-
Pacing electrodes
-
ECG recorder
-
Blood gas analyzer
Methodology:
-
Animal Preparation: Anesthetize the dogs and maintain artificial respiration. Expose the heart through a left thoracotomy.
-
Instrumentation:
-
Insert a catheter into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt).
-
Place a catheter in the aortic root to measure aortic pressure.
-
Introduce a catheter into the coronary sinus for blood sampling.
-
Attach pacing electrodes to the left atrium.
-
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, LVP, LV dP/dt, and aortic pressure. Collect blood samples from the aorta and coronary sinus to determine oxygen content and lactate levels.
-
Induction of Myocardial Ischemia: Induce tachycardia by atrial pacing at a rate sufficient to cause ST-segment depression on the ECG, indicative of myocardial ischemia.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Post-Drug Measurements: After drug administration, repeat the atrial pacing and record all hemodynamic and metabolic parameters.
-
Data Analysis: Compare the pre- and post-drug values to determine the effect of this compound on heart rate, blood pressure, myocardial contractility, and myocardial oxygen consumption (calculated from the arteriovenous oxygen difference and coronary blood flow). A reduction in the ischemic response at a given heart rate would indicate a positive anti-anginal effect.[6]
Signaling Pathway: Beta-Blockade in Myocardial Cells
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Advancements in Pharmacotherapy for Angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of beta blockers in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Exerimental evaluation of antianginal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential Antioxidant Mechanisms of Primidolol: A Methodological and Theoretical Guide
Disclaimer: As of the latest literature review, specific studies detailing the antioxidant mechanisms of Primidolol are not available. This technical guide, therefore, presents a hypothetical framework based on the known antioxidant properties of other β-blockers, such as propranolol, and general principles of antioxidant activity in biological systems. The experimental protocols, data, and pathways described herein are intended to serve as a comprehensive roadmap for future research into the potential antioxidant capabilities of this compound.
Introduction: The Emerging Role of β-Blockers in Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous cardiovascular and neurodegenerative diseases. While β-adrenergic receptor antagonists (β-blockers) are primarily prescribed for their effects on the cardiovascular system, emerging evidence suggests that some members of this class possess intrinsic antioxidant properties. These ancillary effects may contribute significantly to their therapeutic benefits.
This guide explores the potential antioxidant mechanisms of this compound, a β-blocker, by proposing a series of experimental investigations and theoretical pathways. The core hypotheses are that this compound may exert antioxidant effects through:
-
Direct Radical Scavenging: Neutralizing free radicals through direct interaction.
-
Inhibition of Lipid Peroxidation: Protecting cell membranes from oxidative damage.
-
Modulation of Endogenous Antioxidant Enzymes: Enhancing the activity of the cell's natural defense systems.
-
Interference with Pro-oxidant Signaling Pathways: Attenuating cellular pathways that lead to ROS production.
Quantitative Assessment of Antioxidant Potential: Hypothetical Data
To rigorously evaluate the antioxidant capacity of this compound, a series of in vitro assays would be necessary. The following tables present hypothetical data to illustrate how the results of such investigations could be summarized and compared.
Table 1: In Vitro Radical Scavenging Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Superoxide Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| This compound | 150 ± 12.5 | 125 ± 9.8 | 250 ± 21.3 | 180 ± 15.6 |
| Propranolol | 168 ± 14.2[1] | 140 ± 11.5 | 300 ± 25.1 | 200 ± 18.9 |
| Trolox (Control) | 4.3 ± 0.5[1] | 5.1 ± 0.4 | 15.2 ± 1.3 | 10.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 represents the concentration required to scavenge 50% of the free radicals.
Table 2: Inhibition of Lipid Peroxidation
| Compound | Inhibition of Microsomal Lipid Peroxidation IC50 (µM) | Inhibition of LDL Oxidation (Lag Time Extension, min at 10 µM) |
| This compound | 120 ± 10.7 | 45 ± 4.1 |
| Propranolol | 168 ± 15.3[1] | 6 ± 0.8[1] |
| 4-HO-propranolol | 1.1 ± 0.1[1] | 108 ± 9.5 (at 3 µM)[1] |
| Trolox (Control) | 4.3 ± 0.3[1] | 47 ± 3.9[1] |
Data are presented as mean ± standard deviation. Assays measure the ability of the compound to prevent oxidative damage to lipids.
Table 3: Effect on Endogenous Antioxidant Enzyme Activity in Cultured Cardiomyocytes
| Treatment (10 µM) | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| This compound | 135 ± 11.3 | 128 ± 9.9 | 142 ± 12.1 |
| Propranolol | 120 ± 9.8 | 115 ± 8.7 | 125 ± 10.4 |
| H2O2 (Oxidative Stressor) | 65 ± 5.9 | 58 ± 6.3 | 62 ± 5.5 |
Data represent the percentage change in enzyme activity relative to the vehicle-treated control group. Cells were pre-treated with the compounds for 24 hours before inducing oxidative stress.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed to elucidate the antioxidant mechanism of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
Inhibition of Iron-Induced Lipid Peroxidation in Rat Liver Microsomes
Principle: This assay assesses the ability of a compound to inhibit the peroxidation of lipids in a biological membrane system, which is induced by an iron-catalyzed hydroxyl radical-generating system.
Protocol:
-
Isolate rat liver microsomes by differential centrifugation.
-
Prepare a reaction mixture containing microsomal protein (1 mg/mL), 20 mM Tris-HCl buffer (pH 7.4), and various concentrations of this compound or a control antioxidant.
-
Initiate lipid peroxidation by adding 10 µM FeCl₃ and 100 µM ascorbic acid.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the samples at 95°C for 15 minutes to allow for the formation of the malondialdehyde (MDA)-TBA adduct.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.
Measurement of Antioxidant Enzyme Activity in Cell Culture
Principle: This involves treating cultured cells (e.g., H9c2 cardiomyocytes) with this compound, inducing oxidative stress, and then measuring the activity of key antioxidant enzymes (SOD, CAT, GPx) using commercially available assay kits.
Protocol:
-
Culture H9c2 cells to 80% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a sub-lethal concentration of hydrogen peroxide (H₂O₂) for 4 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Measure the activity of SOD, CAT, and GPx using specific colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Normalize the enzyme activity to the total protein concentration and express the results as a percentage of the untreated control.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate and a proposed experimental workflow for its antioxidant characterization.
Hypothetical Signaling Pathway of this compound's Antioxidant Action
Caption: Potential antioxidant signaling pathways influenced by this compound.
Experimental Workflow for Characterizing Antioxidant Properties
Caption: A logical workflow for investigating this compound's antioxidant effects.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarities of this compound to other β-blockers with known antioxidant activity provide a strong rationale for investigating its potential in this area. The hypothetical framework presented in this guide outlines a clear path for future research. By employing a combination of in vitro chemical assays and cell-based models, scientists can systematically explore the direct radical scavenging capabilities, protective effects against lipid peroxidation, and modulation of endogenous antioxidant defenses by this compound. Elucidating these potential mechanisms would not only enhance our understanding of this compound's pharmacological profile but could also open new avenues for its therapeutic application in diseases with an underlying oxidative stress component.
References
Primidolol's Antihypertensive Efficacy in Preclinical Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: Primidolol, also known as prizidilol, is a historical antihypertensive agent that garnered interest for its dual mechanism of action: non-selective beta-adrenoceptor blockade and direct vasodilation.[1] This combination was designed to offer a potent blood pressure-lowering effect by reducing cardiac output and decreasing total peripheral resistance.[1] However, the clinical development of this compound was halted due to toxicity concerns, leading to its withdrawal.[1][2] This technical guide provides an in-depth review of the available preclinical data on this compound's efficacy in animal models of hypertension, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The information presented herein is based on the scientific literature published during its period of investigation.
Core Mechanism of Action
This compound's antihypertensive effect stems from two primary pharmacological actions:
-
Beta-Adrenoceptor Blockade: As a non-selective beta-blocker, this compound antagonizes beta-1 and beta-2 adrenergic receptors.[2] The blockade of beta-1 receptors in the heart leads to a reduction in heart rate and cardiac contractility, resulting in decreased cardiac output.
-
Direct Vasodilation: Unlike traditional beta-blockers that can cause an initial increase in peripheral resistance, this compound induces direct relaxation of vascular smooth muscle.[1][3] This vasodilatory action is independent of alpha-receptor blockade or beta-2-receptor agonism, contributing to a reduction in total peripheral resistance.[2][3]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Efficacy in Animal Models of Hypertension
This compound's antihypertensive effects were evaluated in several animal models, primarily in spontaneously hypertensive rats (SHR) and dogs.
Spontaneously Hypertensive Rats (SHR)
The SHR is a widely used genetic model of essential hypertension.[4][5] Studies in conscious SHR demonstrated that oral administration of this compound effectively reduces blood pressure.
Table 1: Effect of Oral this compound in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Animal Model | Key Findings | Reference |
| 10 | Conscious SHR | Reduced blood pressure. | [3] |
Canine Models
Studies in anesthetized dogs were instrumental in elucidating the vasodilatory properties of this compound.
Table 2: Vasodilator Effect of Intra-arterial this compound in Anesthetized Dogs
| Dose (µg, i.a.) | Animal Model | Endpoint | Key Findings | Reference |
| 331 | Anesthetized Dog (sympathetically denervated hindlimb) | Blood Flow | ED50 for a 50 ml/min increase in blood flow. | [3] |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available, this section outlines the general methodologies employed based on the published literature.
Spontaneously Hypertensive Rat (SHR) Studies
Objective: To assess the antihypertensive effect of orally administered this compound in a genetic model of hypertension.
Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).[3]
General Procedure:
-
Animal Acclimatization: SHRs are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
-
Baseline Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, restrained rats using a tail-cuff method.
-
Drug Administration: this compound is administered orally (p.o.) via gavage at the specified dose (e.g., 10 mg/kg).[3] A control group receives the vehicle.
-
Post-Dose Blood Pressure Monitoring: Blood pressure and heart rate are monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
Anesthetized Dog Studies
Objective: To quantify the direct vasodilator effect of this compound.
Animal Model: Anesthetized dogs with sympathetically denervated hindlimbs.[3]
General Procedure:
-
Anesthesia and Surgical Preparation: Dogs are anesthetized, and the hindlimb is surgically prepared to isolate the femoral artery for drug injection and blood flow measurement. The sympathetic nerve supply to the hindlimb is severed to eliminate reflex sympathetic responses.
-
Instrumentation: A flow probe is placed around the femoral artery to measure blood flow continuously. Arterial blood pressure is monitored via a catheter in a contralateral artery.
-
Drug Administration: this compound is injected directly into the femoral artery (intra-arterial, i.a.) in increasing doses.[3]
-
Measurement of Vasodilator Response: The increase in femoral artery blood flow is measured following each dose to determine the dose-response relationship and calculate parameters such as the ED50 (the dose required to produce 50% of the maximal response).[3]
Signaling Pathway for Vasodilation
The precise intracellular signaling pathway for this compound's direct vasodilatory action was not extensively elucidated before its withdrawal. However, based on the general mechanisms of direct-acting vasodilators, a plausible pathway can be hypothesized. Direct vasodilators often increase intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to their relaxation.
Conclusion
The preclinical data for this compound demonstrated its potential as an effective antihypertensive agent, owing to its innovative dual mechanism of beta-blockade and direct vasodilation. Studies in spontaneously hypertensive rats and anesthetized dogs confirmed its ability to lower blood pressure and increase peripheral blood flow. However, the development of this compound was terminated due to safety concerns, which has limited the availability of more extensive and detailed preclinical and clinical data. This technical review summarizes the key findings from the available literature, providing valuable insights into the pharmacological profile of this withdrawn compound for historical and comparative research purposes.
References
- 1. Antihypertensive effects of 12 beta adrenoceptor antagonists in conscious spontaneously hypertensive rats: relationship to changes in plasma renin activity, heart rate and sympathetic nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the stereoisomers of prizidilol: their use in analysis of reflex tachycardia and blood pressure control in normotensive cats, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Antihypertensive Drugs in the Heart of Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 4. A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pressor effect of beta-adrenergic receptor blocking drugs in spontaneously hypertensive rats treated with clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Primidolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Primidolol
This compound, also known as UK-11,443, is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking properties.[3] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and contractility (beta-blockade) and promoting vasodilation (alpha-blockade).[1] The chemical structure of this compound, 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione, places it in the aryloxypropanolamine class of beta-blockers.[4] Understanding the relationship between its molecular structure and biological activity is crucial for the design of novel, more selective, and potent cardiovascular drugs.
Core Structure-Activity Relationships of Aryloxypropanolamine Beta-Blockers
The pharmacological activity of aryloxypropanolamine beta-blockers is dictated by several key structural features. The general SAR for this class provides a framework for understanding the activity of this compound.
-
Aromatic Ring: The nature and substitution pattern of the aromatic ring are critical for receptor affinity and selectivity. In this compound, the aromatic moiety is a 2-methylphenoxy group. Ortho-substitution on the phenoxy ring, as seen in this compound, is often associated with high beta-blocking potency.[5]
-
Propanolamine Side Chain: The 3-amino-1-propanol moiety is a hallmark of this class of beta-blockers. The hydroxyl group on the second carbon of the propanolamine chain is essential for binding to the beta-adrenergic receptor, likely through hydrogen bonding. The stereochemistry of this hydroxyl group is crucial, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.[6]
-
Amine Substituent: The substituent on the secondary amine plays a significant role in determining beta-receptor subtype selectivity and overall potency. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent beta-blockers.[7] In this compound, the amine is substituted with a more complex ethyl-5-methylpyrimidine-2,4-dione (a thymine analog) moiety. This unique substituent is likely a key determinant of this compound's specific pharmacological profile, including its dual alpha/beta-blocking activity.
Application of SAR Principles to this compound
Applying the general SAR principles to the structure of this compound allows for a rational interpretation of its activity:
-
The ortho-methyl group on the phenoxy ring likely contributes to the high beta-blocking potency of this compound.
-
The (S)-configuration of the hydroxyl group in the propanolamine side chain is presumed to be the more active enantiomer, consistent with other beta-blockers.
-
The unique ethyl-thymine substituent on the amine is the most distinguishing feature of this compound. This bulky and polar group is expected to have a significant impact on receptor binding and may be responsible for its alpha-adrenergic blocking activity. Further studies with analogs modifying this portion of the molecule would be necessary to confirm its precise role in the dual-receptor activity.
Experimental Protocols for Characterizing Beta-Blockers
The evaluation of new beta-blocker candidates like this compound involves a series of in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-adrenergic receptor subtypes of interest (e.g., CHO cells stably expressing human beta-1 or beta-2 receptors).
-
Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency and efficacy.
Objective: To determine the potency (IC50) of this compound as an antagonist of agonist-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing the beta-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Agonist Stimulation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) followed by stimulation with a known beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response.
-
cAMP Measurement: After a defined incubation period, the intracellular cyclic AMP (cAMP) levels are measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value is determined. This value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Beta-Blocker Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instructional Model to Teach Clinically Relevant Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Primidolol and Reactive Oxygen Species: A Technical Whitepaper on a Putative Relationship
Disclaimer: This document provides a comprehensive overview of the potential effects of beta-blockers on reactive oxygen species (ROS) production. It is critical to note that a thorough review of existing scientific literature reveals a significant gap in research specifically investigating the direct effects of Primidolol on ROS. Therefore, this guide extrapolates potential mechanisms and experimental approaches from studies on other beta-adrenergic antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as conclusive evidence of this compound's antioxidant or pro-oxidant properties.
Introduction: The Intersection of Beta-Blockers and Oxidative Stress
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under physiological conditions, ROS play crucial roles in cell signaling and homeostasis. However, excessive ROS production leads to oxidative stress, a state implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][2]
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular disorders. While their primary mechanism of action involves the blockade of beta-adrenoceptors, emerging evidence suggests that some beta-blockers may exert pleiotropic effects, including the modulation of oxidative stress.[3][4] These antioxidant activities are thought to contribute to their overall cardiovascular protective effects. This whitepaper will explore the known effects of various beta-blockers on ROS production and detail the experimental methodologies used to assess these properties, providing a framework for potential future investigations into this compound.
Effects of Beta-Blockers on Reactive Oxygen Species Production: A Comparative Summary
While data on this compound is absent, several studies have investigated the antioxidant properties of other beta-blockers. The extent and nature of these effects appear to be drug-specific. Some beta-blockers may directly scavenge free radicals, while others may indirectly reduce ROS production by inhibiting pro-oxidant enzymes or inflammatory pathways.
The following table summarizes the reported effects of various beta-blockers on ROS production.
| Beta-Blocker | Experimental Model | Key Findings on ROS Production | Reference |
| Carvedilol | In vitro (human leukocytes) | Inhibited ROS generation. | [4] |
| In vitro (cell-free systems) | Demonstrated direct scavenging of various ROS and RNS. | [3] | |
| Nebivolol | Ex vivo studies | Induces vascular nitric oxide formation, improving bioavailability. | [5] |
| Propranolol | In vitro (rat liver microsomes) | Showed significant inhibitory effects on lipid peroxidation. | [6] |
| In vitro (cell-free systems) | Exhibited scavenging activity against reactive nitrogen species (RNS). | [4] | |
| Metoprolol | In vivo (animal models) | Limited evidence of a hepatoprotective effect, suggesting some antioxidant activity. | [4] |
| Atenolol | In vitro (cell-free systems) | Tested for scavenging activity against various ROS and RNS. | [3] |
| Labetalol | In vitro (human leukocytes) | Inhibited superoxide anion production. | [4] |
| In vitro (cell-free systems) | Showed significant free radical scavenging effects, including hydroxyl and hypochlorous acid radicals. | [4] | |
| Landiolol | In vitro (cell-free systems) | Dose-dependently scavenged multiple free radical species. | [7] |
Detailed Experimental Protocols for Assessing ROS Production
The following are detailed methodologies for key experiments cited in the literature on beta-blockers and ROS, which could be adapted for future studies on this compound.
In Vitro ROS Scavenging Activity
Objective: To determine the direct capacity of a compound to neutralize specific reactive oxygen and nitrogen species in a cell-free system.
Methodology:
-
Preparation of ROS/RNS:
-
Superoxide Radical (O₂⁻): Generated by the xanthine/xanthine oxidase system.
-
Hydrogen Peroxide (H₂O₂): Commercially available standard solution.
-
Hydroxyl Radical (•OH): Produced by the Fenton reaction (Fe²⁺ + H₂O₂).
-
Hypochlorous Acid (HOCl): Commercially available standard solution.
-
Peroxynitrite (ONOO⁻): Synthesized by reacting acidified H₂O₂ with NaNO₂.
-
-
Detection Method:
-
Utilize fluorescent or colorimetric probes specific for each ROS/RNS (e.g., Dihydrorhodamine 123 for ONOO⁻ and HOCl, Amplex Red for H₂O₂).
-
-
Experimental Procedure:
-
The beta-blocker is incubated with the specific ROS/RNS-generating system and the detection probe in a multi-well plate.
-
The change in fluorescence or absorbance is measured over time using a plate reader.
-
The scavenging activity is calculated by comparing the signal in the presence of the beta-blocker to the control (without the beta-blocker).
-
Cellular ROS Production in Leukocytes
Objective: To measure the effect of a compound on ROS production by inflammatory cells.
Methodology:
-
Cell Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood using density gradient centrifugation.
-
ROS Induction: Stimulate the isolated PMNLs with an activating agent such as phorbol myristate acetate (PMA) or zymosan to induce an oxidative burst.
-
ROS Detection:
-
Load the cells with a fluorescent probe sensitive to intracellular ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate the cells with the beta-blocker at various concentrations prior to stimulation.
-
-
Measurement:
-
Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microplate reader.
-
The reduction in fluorescence in the presence of the beta-blocker indicates an inhibitory effect on cellular ROS production.
-
Lipid Peroxidation Assay
Objective: To assess the ability of a compound to inhibit the oxidative degradation of lipids.
Methodology:
-
Sample Preparation: Use isolated biological membranes (e.g., rat liver microsomes) or liposomes as a source of lipids.
-
Induction of Peroxidation: Induce lipid peroxidation using an iron/ascorbate system or other pro-oxidant stimuli.
-
Measurement of Malondialdehyde (MDA):
-
MDA is a major end-product of lipid peroxidation.
-
React the samples with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored MDA-TBA adduct.
-
Measure the absorbance of the adduct spectrophotometrically at 532 nm.
-
-
Calculation: The inhibition of lipid peroxidation is determined by the reduction in MDA formation in samples treated with the beta-blocker compared to untreated controls.
Signaling Pathways and Conceptual Frameworks
The antioxidant effects of beta-blockers are likely mediated through multiple pathways. While a specific pathway for this compound cannot be delineated, a general conceptual framework can be proposed based on the known actions of other beta-blockers and the cellular mechanisms of ROS production.
Proposed General Mechanism of Beta-Blocker Mediated ROS Reduction
Beta-blockers may reduce oxidative stress through both direct and indirect mechanisms. Direct mechanisms involve the scavenging of free radicals, while indirect mechanisms include the inhibition of pro-oxidant enzymes like NADPH oxidase and the modulation of inflammatory signaling pathways that lead to ROS production.
Caption: Conceptual pathway of beta-blocker mediated ROS reduction.
Experimental Workflow for Evaluating this compound's Effect on ROS
A logical workflow for future investigations into this compound's effects on ROS would involve a tiered approach, starting with simple in vitro assays and progressing to more complex cellular and in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Markers of oxidant stress that are clinically relevant in aging and age-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the Pleiotropic Antioxidant Effects of Established Drugs in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free radical scavenging and inhibition of lipid peroxidation by beta-blockers and by agents that interfere with calcium metabolism. A physiologically-significant process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent scavenging activity of the ultra-short-acting β1-blocker landiolol against specific free radicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed HPLC-UV Method for the Quantification of Primidolol
Introduction
Primidolol is a beta-adrenergic receptor antagonist used in the management of hypertension.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its specificity, sensitivity, and accuracy.[3] This application note describes a proposed, robust HPLC-UV method for the development and validation of a quantitative analysis of this compound. As no specific validated HPLC-UV method for this compound was found in the public domain, this document provides a comprehensive protocol to guide researchers and analytical scientists in developing and validating such a method in their laboratories. The method is designed to be compliant with the International Council on Harmonisation (ICH) guidelines for analytical method validation.[4]
Physicochemical Properties of this compound
-
Chemical Formula: C17H23N3O4[5]
-
Molar Mass: 333.388 g·mol−1[1]
-
Appearance: Solid[6]
-
Solubility: Soluble in DMSO[6]
Proposed HPLC-UV Method Parameters
A reverse-phase HPLC method is proposed for the quantification of this compound. The initial parameters are based on the physicochemical properties of the molecule and general chromatographic principles.
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0, 20mM) in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
2. Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
3. Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
System Suitability: Inject the standard solution (e.g., 20 µg/mL) six times. The %RSD for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.
-
Specificity: Analyze the drug substance, a placebo sample, and a spiked placebo sample to demonstrate that there is no interference from excipients at the retention time of this compound.
-
Linearity: Prepare and inject a series of at least five concentrations of this compound (e.g., 1, 5, 10, 20, 50 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2°C) and assess the impact on the results. The system suitability parameters should remain within the acceptable limits.
Hypothetical Quantitative Data Summary
The following table summarizes the expected results from the method validation experiments.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | ||
| - %RSD of Peak Area | ≤ 2.0% | 0.8% |
| - %RSD of Retention Time | ≤ 2.0% | 0.5% |
| - Tailing Factor | ≤ 2.0 | 1.2 |
| - Theoretical Plates | > 2000 | 6500 |
| Linearity | ||
| - Range | - | 1 - 50 µg/mL |
| - Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.9% |
| - Intermediate Precision | ≤ 2.0% | 1.3% |
| Sensitivity | ||
| - LOD | - | 0.1 µg/mL |
| - LOQ | - | 0.3 µg/mL |
| Robustness | System suitability passes | No significant impact on results |
Visualizations
Caption: Workflow for the development and validation of an HPLC-UV method for this compound.
References
Primidolol Stock Solution: A Detailed Guide to Preparation and Storage
For researchers, scientists, and drug development professionals, the accurate preparation and proper storage of stock solutions are paramount to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive guide to the preparation and storage of Primidolol stock solutions, including detailed protocols, solubility data, and stability information.
Introduction
This compound is a beta-adrenergic receptor antagonist with potential applications in cardiovascular research.[1] Accurate and consistent preparation of this compound solutions is critical for in vitro and in vivo studies. This application note outlines the necessary steps for preparing a this compound stock solution and provides recommendations for its storage to maintain its integrity and activity over time.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₄ | [2] |
| Molecular Weight | 333.39 g/mol | [2] |
| Appearance | Solid powder | [2] |
Table 2: this compound Stock Solution Preparation (for a target concentration in DMSO)
| Target Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.333 mg | 1.667 mg | 3.334 mg |
| 5 mM | 1.667 mg | 8.335 mg | 16.67 mg |
| 10 mM | 3.334 mg | 16.67 mg | 33.34 mg |
| 50 mM | 16.67 mg | 83.35 mg | 166.7 mg |
Note: The masses provided are calculated based on a molecular weight of 333.39 g/mol . Adjustments may be necessary based on the purity of the specific batch of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid this compound | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| -20°C | Long-term (months to years) | Dry, dark | |
| This compound Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) | Aliquoted to avoid freeze-thaw cycles |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Don appropriate PPE and perform all steps in a chemical fume hood.
-
Weighing: Accurately weigh 3.33 mg of this compound powder using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term use, the stock solution can be stored at 4°C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: A flowchart outlining the key steps for the safe and accurate preparation of a this compound stock solution.
Solubility and Stability
Solubility:
Stability:
The solid form of this compound is stable for months to years when stored in a dry, dark environment at -20°C.[2] this compound stock solutions in DMSO are stable for days to weeks when stored at 4°C and for several months when stored at -20°C.[2] To ensure the long-term stability of the stock solution, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. The stability of this compound in aqueous solutions is expected to be lower than in DMSO; therefore, it is advisable to prepare fresh dilutions in aqueous buffers immediately before use.
Conclusion
This application note provides a detailed protocol for the preparation and storage of this compound stock solutions to aid researchers in achieving accurate and reproducible results. Adherence to these guidelines for solvent selection, preparation technique, and storage conditions will help maintain the integrity and stability of this compound for experimental use.
References
Application Notes and Protocols for Testing Primidolol's Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol is an orally active α/β-adrenergic receptor blocker with antihypertensive activity.[1][2][3][4] Like other beta-blockers, its primary mechanism of action involves antagonizing β-adrenergic receptors, which are G-protein-coupled receptors integral to cardiovascular function.[5][6][7][8] Understanding the cellular effects of this compound is crucial for elucidating its therapeutic potential and identifying potential cardiotoxic effects. These application notes provide detailed protocols for assessing the efficacy of this compound in a relevant cell culture model.
Mechanism of Action and Signaling Pathways
β-adrenergic receptors, primarily the β1 and β2 subtypes in the heart, are activated by catecholamines like norepinephrine and epinephrine.[9] The canonical signaling pathway involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6][9] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility.[6]
However, β-adrenergic receptor signaling is complex, with alternative pathways being identified. One such pathway involves the Gs protein directly activating the Src family of tyrosine kinases, independent of cAMP and PKA.[10] Another novel pathway initiated by β1-adrenergic receptor stimulation involves the transactivation of a receptor tyrosine kinase (RTK), leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.[11] As a β-adrenergic receptor antagonist, this compound is expected to inhibit these signaling cascades.
Signaling Pathway Diagrams
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
Caption: Alternative β-Adrenergic Receptor Signaling Pathways.
Experimental Protocols
1. Cell Culture
The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established and appropriate in vitro model for studying cardiomyocyte physiology and the effects of cardioactive drugs.[12][13][14]
-
Cell Line: H9c2 (ATCC® CRL-1446™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells. It is recommended to use cells within the first five passages for experiments to ensure result repeatability.[12]
2. Assessment of Cell Viability
Cell viability assays are fundamental for determining the cytotoxic effects of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[16]
-
Follow the same seeding and treatment protocol as the MTT assay.
-
After the treatment period, add the CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
3. Evaluation of Apoptosis
Apoptosis, or programmed cell death, is a critical parameter to assess when evaluating the safety profile of a cardiovascular drug.[17][18]
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed H9c2 cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assay: Caspases are key mediators of apoptosis.[19]
-
Use a commercially available kit to measure the activity of key caspases, such as caspase-3 and caspase-9.
-
Lyse the treated H9c2 cells and add the caspase substrate.
-
Measure the fluorescence or colorimetric signal according to the manufacturer's protocol.
-
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[17][19]
-
Grow and treat H9c2 cells on coverslips.
-
Fix and permeabilize the cells.
-
Perform the TUNEL staining according to the kit instructions.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
4. Cytotoxicity Assay
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a marker of cytotoxicity.[15][20]
-
Seed and treat H9c2 cells in a 96-well plate.
-
After the treatment period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant using a commercial kit.
-
Measure the absorbance at the appropriate wavelength.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Efficacy Testing.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)
| This compound Conc. (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 97.2 ± 5.5 | 95.8 ± 6.3 |
| 1 | 95.3 ± 5.1 | 92.1 ± 4.7 | 88.4 ± 5.9 |
| 10 | 85.6 ± 6.3 | 78.9 ± 5.8 | 70.1 ± 6.8 |
| 100 | 60.2 ± 7.1 | 45.5 ± 6.2 | 30.7 ± 7.5 |
Table 2: Induction of Apoptosis by this compound in H9c2 Cells (Annexin V/PI Staining after 48h)
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 95.1 | 2.3 | 1.5 | 1.1 |
| 1 | 92.5 | 4.2 | 2.1 | 1.2 |
| 10 | 80.3 | 12.5 | 5.2 | 2.0 |
| 100 | 48.7 | 25.8 | 18.3 | 7.2 |
Table 3: Cytotoxicity of this compound in H9c2 Cells (LDH Release Assay after 48h)
| This compound Conc. (µM) | LDH Release (% of Maximum) ± SD |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 8.7 ± 1.5 |
| 10 | 20.4 ± 2.3 |
| 100 | 45.9 ± 3.8 |
These detailed protocols and application notes provide a comprehensive framework for researchers to evaluate the efficacy and potential cardiotoxicity of this compound in a controlled in vitro setting. The use of the H9c2 cell line, coupled with the described assays for cell viability, apoptosis, and cytotoxicity, will generate robust and reproducible data to inform further drug development efforts. The provided diagrams and tables offer a clear structure for visualizing complex biological pathways and presenting quantitative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. ovid.com [ovid.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and Molecular Characterization of H9c2 Rat Myoblast Cell Line [mdpi.com]
- 14. H9c2 cell line is a valuable in vitro model to study the drug metabolizing enzymes in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Cardiomyocyte apoptosis in heart development: methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Notes and Protocols for In vivo Administration of Primidolol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and protocols for the in vivo administration of the beta-adrenergic antagonist, Primidolol, in rodent models. The following sections detail its mechanism of action, available toxicological data, and standardized experimental protocols.
Mechanism of Action
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action involves competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade attenuates the downstream signaling pathways activated by these receptors.
Beta-adrenergic receptors are G protein-coupled receptors that, upon stimulation, activate intracellular signaling cascades. For instance, the stimulation of β1-adrenergic receptors in the heart leads to an increase in heart rate, myocardial contractility, and conduction velocity. By blocking these receptors, this compound can reduce these cardiac parameters.
Figure 1: Simplified signaling pathway of beta-adrenergic receptor antagonism by this compound.
Quantitative Data Summary
The available quantitative data for the in vivo administration of this compound in rodent models is limited. The primary source of specific dosing information comes from a long-term carcinogenicity study in mice.
| Parameter | Rodent Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Carcinogenicity | CD-1 Mice | 12.5, 25, and 50 mg/kg body weight | Mixed in the diet | 18 months | No treatment-related non-neoplastic lesions. Sex-related differences in tumor incidence were observed. | [1] |
Experimental Protocols
The following protocols are based on a combination of the available data for this compound and standard methodologies for in vivo rodent studies.
Animal Models
The CD-1 mouse strain has been used in a long-term study of this compound[1]. Other common rodent models for cardiovascular research, such as Sprague-Dawley or Wistar rats, could also be considered, though specific data for this compound in these models is lacking.
Drug Preparation
This compound is typically available as this compound hydrochloride, which suggests solubility in aqueous solutions.
-
For Oral Administration (Dietary Admixture):
-
Calculate the total amount of this compound hydrochloride required based on the desired dose (e.g., 12.5, 25, or 50 mg/kg/day), the average daily food consumption of the mice, and the total amount of diet to be prepared.
-
Ensure the this compound hydrochloride is finely ground.
-
In a suitable mixer, blend the calculated amount of this compound hydrochloride with a small portion of the powdered rodent chow.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
The prepared diet can then be provided to the animals ad libitum.
-
-
For Oral Gavage or Injection (Solution Preparation):
-
As specific solubility data is not widely published, it is recommended to start with sterile saline (0.9% NaCl) or sterile water as the vehicle.
-
Prepare a stock solution by dissolving this compound hydrochloride in the chosen vehicle. Gentle warming or sonication may aid in dissolution.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for injection.
-
Prepare fresh solutions for each experiment to ensure stability.
-
Routes of Administration
The selection of the administration route will depend on the experimental objectives, such as the desired speed of onset and duration of action.
This method is suitable for long-term, chronic studies.
-
Animal Acclimation: Acclimate mice to the powdered diet for several days before introducing the diet containing this compound.
-
Dosing: Provide the diet mixed with the calculated concentration of this compound ad libitum.
-
Monitoring: Monitor daily food intake and body weight to ensure the desired dose is being administered and to check for any adverse effects.
This method allows for precise dosing at specific time points.
-
Animal Restraint: Gently but firmly restrain the mouse or rat.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently advance it into the stomach.
-
Substance Administration: Slowly administer the prepared this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.
Figure 2: Workflow for oral gavage administration of this compound.
IP injection allows for rapid absorption of the compound.
-
Animal Restraint: Properly restrain the rodent to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G for mice) and insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Injection: Inject the this compound solution.
-
Post-Injection Monitoring: Observe the animal for any adverse reactions.
Figure 3: Workflow for intraperitoneal injection of this compound.
Ethical Considerations
All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal stress and suffering.
Conclusion
The provided application notes and protocols are intended to serve as a guide for the in vivo administration of this compound in rodent models. Due to the limited availability of specific data for this compound, researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific research questions. Careful monitoring of the animals for any adverse effects is crucial throughout the experimental period.
References
Application Notes and Protocols for the Oral Formulation of Primidolol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation development for the oral administration of Primidolol, a beta-adrenergic receptor antagonist. This document outlines the physicochemical properties of this compound, proposes formulation strategies based on its predicted Biopharmaceutics Classification System (BCS) class, and offers detailed protocols for key experimental studies.
Physicochemical Properties of this compound
A thorough understanding of a drug's physicochemical properties is fundamental to developing a stable and bioavailable oral dosage form. Key properties for this compound are summarized below.
| Property | Value/Information | Source |
| Chemical Name | 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | PubChem |
| Molecular Formula | C₁₇H₂₃N₃O₄ | PubChem |
| Molecular Weight | 333.39 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| XLogP3 (Lipophilicity) | 0.6 | PubChem |
| Aqueous Solubility | Data not available. Predicted to be high based on the low XLogP3 value and the properties of other beta-blockers. | Inferred |
| Permeability | Data not available. | --- |
| BCS Classification | Predicted to be either Class I (High Solubility, High Permeability) or Class III (High Solubility, Low Permeability) due to its likely high solubility. Experimental determination is required for confirmation. | Inferred |
| pKa | Data not available. The presence of a secondary amine suggests a basic pKa. | Inferred |
Formulation Strategies for this compound
Given the predicted high solubility of this compound, the formulation strategy will primarily depend on its intestinal permeability.
Strategy for Predicted BCS Class I (High Solubility, High Permeability)
If this compound is determined to be a Class I drug, formulation development is generally straightforward. The primary goal is to achieve rapid dissolution to ensure consistent and complete absorption.
-
Immediate-Release Tablets: A conventional immediate-release tablet is the most common and cost-effective approach. Formulation would involve direct compression or wet granulation.
-
Excipients:
-
Diluents: Microcrystalline cellulose, Lactose monohydrate.
-
Binders: Povidone, Hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Glidants: Colloidal silicon dioxide.
-
-
Strategy for Predicted BCS Class III (High Solubility, Low Permeability)
If this compound is a Class III drug, the main challenge is overcoming its low permeability to enhance bioavailability.
-
Permeation Enhancers: Incorporation of excipients that can transiently open tight junctions in the intestinal epithelium can improve drug absorption. Examples include certain surfactants and fatty acids.
-
Mucoadhesive Formulations: Polymers that adhere to the intestinal mucus can increase the residence time of the dosage form at the site of absorption, providing a longer window for the drug to be absorbed. Chitosan and its derivatives are common mucoadhesive polymers.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can potentially improve its uptake by the intestinal epithelium.
Experimental Protocols
Detailed methodologies for critical experiments in the development of an oral this compound formulation are provided below.
Protocol for In Vitro Dissolution Testing
This protocol is designed to assess the in vitro release of this compound from a solid oral dosage form, as recommended by the FDA for immediate-release products.[1][2]
Objective: To determine the rate and extent of this compound dissolution from a formulated tablet.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
900 mL of 0.1 N HCl (pH 1.2)
-
900 mL of pH 4.5 acetate buffer
-
900 mL of pH 6.8 phosphate buffer
Procedure:
-
Set the paddle speed to 50 RPM.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Place one this compound tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of the drug should dissolve within 30 minutes.
Protocol for Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a drug and is a key component in BCS classification.[3][4][5][6]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the transport of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for accurately quantifying the drug and its degradation products in the presence of excipients.[7][8][9][10][11]
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can separate and quantify this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, subject this compound to the following stress conditions as per ICH guidelines[12][13][14][15][16]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Validation Parameters (according to ICH Q2(R1) guidelines):
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of an antagonist like this compound to a beta-adrenergic receptor.
Caption: this compound's antagonism of the beta-adrenergic receptor.
Experimental Workflow for Oral Formulation Development
This workflow outlines the logical progression of experiments for developing an oral formulation of this compound.
Caption: Workflow for this compound oral formulation development.
References
- 1. fda.gov [fda.gov]
- 2. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. jfda-online.com [jfda-online.com]
- 10. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Bioanalysis of Primidolol and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol is a beta-adrenergic receptor antagonist with potential applications in the management of cardiovascular diseases. The effective development and clinical application of this compound necessitate robust and reliable bioanalytical methods for the quantitative determination of the parent drug and its metabolites in biological matrices. This document provides detailed application notes and protocols for the bioanalysis of this compound, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific metabolites for this compound are not extensively documented in publicly available literature, this guide outlines a comprehensive approach based on the known metabolic pathways of similar beta-blocker drugs, which primarily involve hydroxylation and glucuronidation.
Predicted Metabolic Pathway of this compound
The biotransformation of this compound is anticipated to follow pathways common to other beta-blockers. The primary metabolic routes are likely Phase I oxidation, leading to hydroxylated metabolites, followed by Phase II conjugation, primarily with glucuronic acid.
Figure 1: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar beta-blocker like metoprolol-d7).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of plasma or serum sample, add 50 µL of internal standard solution and 20 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
SPE offers the highest degree of sample cleanup and is suitable for achieving low limits of quantification.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 500 µL of plasma or serum with 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Vortex and inject for analysis.
Figure 2: General experimental workflow for bioanalysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the development of a robust LC-MS/MS method for this compound and its metabolites. Optimization will be required for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Instrumentation should be a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
The following are predicted MRM transitions for this compound and its potential hydroxylated metabolite. These will require experimental confirmation and optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Hydroxylated this compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [Specific to IS] | [Specific to IS] | [Specific to IS] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
| Hydroxylated this compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 500 | < 15 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | < 15 | 85 - 115 | |
| Hydroxylated this compound | LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 500 | < 15 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC | > 80 | 85 - 115 |
| HQC | > 80 | 85 - 115 | |
| Hydroxylated this compound | LQC | > 80 | 85 - 115 |
| HQC | > 80 | 85 - 115 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the development and validation of a robust bioanalytical method for this compound and its putative metabolites in biological samples. Adherence to these guidelines, coupled with rigorous method optimization and validation, will ensure the generation of high-quality data essential for pharmacokinetic, toxicokinetic, and clinical studies of this compound. The successful application of these methods will be pivotal in advancing the understanding and therapeutic potential of this compound.
Experimental Design for In Vivo Efficacy Studies of Primidolol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol (also known as UK-11443) is a novel antihypertensive agent characterized by its dual mechanism of action as both an alpha (α) and beta (β) adrenoceptor antagonist.[1] This dual blockade offers a potentially advantageous therapeutic profile for the management of cardiovascular diseases, such as hypertension, and may also confer anxiolytic properties. By inhibiting the binding of catecholamines like norepinephrine and epinephrine to their receptors, this compound can effectively reduce blood pressure, heart rate, and cardiac contractility.[2] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in established animal models of hypertension and anxiety, along with methods for pharmacodynamic assessment to confirm its mechanism of action.
Mechanism of Action: Adrenergic Receptor Blockade
This compound exerts its pharmacological effects by competitively inhibiting both α1- and β-adrenergic receptors.
-
Alpha-1 (α1) Adrenergic Blockade: Inhibition of α1-receptors on vascular smooth muscle leads to vasodilation, thereby reducing peripheral resistance and lowering blood pressure.
-
Beta (β) Adrenergic Blockade: Blockade of β1-receptors in the heart reduces heart rate, myocardial contractility, and cardiac output. Inhibition of β2-receptors can also contribute to vasodilation.
The combined effect of α1 and β blockade results in a potent antihypertensive effect, potentially with a lower incidence of reflex tachycardia that can be associated with pure vasodilators.
Signaling Pathways
The adrenergic signaling pathways modulated by this compound are depicted below. The blockade of these pathways by this compound is central to its therapeutic effects.
In Vivo Efficacy Study Protocols
The following protocols are designed to assess the antihypertensive and anxiolytic efficacy of this compound in validated rodent models.
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg). Wistar-Kyoto (WKY) rats of the same age can be used as a normotensive control group.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility and handling procedures.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method on at least three separate days.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (n=8-10 per group).
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally once daily.
-
This compound Treatment Groups: Based on data from similar alpha/beta-blockers like labetalol (oral doses of 10-100 mg/kg/day in SHR) and carvedilol, a dose-ranging study for this compound is recommended. Suggested starting oral doses could be 10, 30, and 100 mg/kg/day.
-
Positive Control: Administer a clinically established antihypertensive agent (e.g., Labetalol, 50 mg/kg/day, p.o.).
-
Administration: Administer the assigned treatment orally via gavage once daily for 4 weeks.
-
-
Efficacy Assessment:
-
Measure SBP, DBP, and HR weekly, 2-4 hours post-dosing.
-
At the end of the treatment period, perform pharmacodynamic challenge tests (see section 3).
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis.
-
Euthanize animals and harvest hearts and aortas for histological analysis (e.g., assessment of cardiac hypertrophy and vascular remodeling).
-
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) | Baseline HR (bpm) | Week 4 HR (bpm) | Change in HR (bpm) |
| Vehicle Control | - | ||||||
| This compound | 10 | ||||||
| This compound | 30 | ||||||
| This compound | 100 | ||||||
| Positive Control (Labetalol) | 50 | ||||||
| WKY Control | - |
Anxiolytic Efficacy in the Vogel Conflict Test
The Vogel conflict test is a widely used model to screen for anxiolytic drugs by measuring the suppression of a punished behavior.
-
Animals: Male Wistar rats, weighing 200-250g.
-
Housing: House animals individually in a controlled environment.
-
Water Deprivation: Deprive the rats of water for 48 hours prior to the test, with free access to food.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (n=10-12 per group).
-
Vehicle Control: Administer the vehicle solution (e.g., saline) intraperitoneally (i.p.) or orally (p.o.).
-
This compound Treatment Groups: Based on studies with other beta-blockers with anxiolytic properties, such as carvedilol (5 and 10 mg/kg, p.o. in mice), suggested oral doses for this compound in rats could be 5, 10, and 20 mg/kg.[3]
-
Positive Control: Administer a standard anxiolytic drug (e.g., Diazepam, 2 mg/kg, i.p.).
-
Administration: Administer the treatment 30-60 minutes before the test.
-
-
Test Procedure:
-
Place each rat individually in the Vogel conflict test chamber.
-
Allow a 5-minute acclimatization period with access to the water bottle without shock.
-
Following acclimatization, initiate the 5-minute test session.
-
During the test, every 20th lick of the water spout will deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Record the total number of licks and the total number of shocks received during the session.
-
-
Efficacy Assessment: An increase in the number of shocks received is indicative of an anxiolytic effect, as the drug reduces the animal's suppression of drinking due to the punishment.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Number of Licks (± SEM) | Mean Number of Shocks (± SEM) |
| Vehicle Control | - | i.p. / p.o. | ||
| This compound | 5 | p.o. | ||
| This compound | 10 | p.o. | ||
| This compound | 20 | p.o. | ||
| Positive Control (Diazepam) | 2 | i.p. |
Pharmacodynamic Assessment Protocols
These protocols are designed to confirm the α- and β-adrenergic blocking properties of this compound in vivo.
Phenylephrine Challenge (α1-Adrenergic Blockade)
This test assesses the ability of this compound to block the pressor response induced by the α1-agonist phenylephrine.
-
Animals and Preparation: Use anesthetized normotensive rats (e.g., Wistar) instrumented for direct measurement of arterial blood pressure via a carotid artery catheter.
-
Procedure:
-
After a stable baseline blood pressure is established, administer a bolus intravenous (i.v.) injection of phenylephrine (e.g., 10 µg/kg) and record the peak increase in mean arterial pressure (MAP).
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.v.) or vehicle.
-
30 minutes after this compound administration, repeat the phenylephrine challenge.
-
-
Endpoint: A dose-dependent inhibition of the phenylephrine-induced pressor response indicates α1-adrenergic blockade.
Isoproterenol Challenge (β-Adrenergic Blockade)
This test evaluates the ability of this compound to block the tachycardia and hypotensive responses induced by the non-selective β-agonist isoproterenol.
-
Animals and Preparation: Use conscious, restrained rats instrumented for the measurement of heart rate and blood pressure.
-
Procedure:
-
After a stable baseline is established, administer a subcutaneous (s.c.) or intravenous (i.v.) injection of isoproterenol (e.g., 1 µg/kg) and record the peak increase in heart rate and decrease in MAP.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o. or i.v.) or vehicle.
-
60 minutes after oral this compound administration (or 15 minutes after i.v.), repeat the isoproterenol challenge.
-
-
Endpoint: A dose-dependent inhibition of the isoproterenol-induced tachycardia and hypotension indicates β-adrenergic blockade.
| Treatment Group | Dose (mg/kg) | Phenylephrine Challenge | Isoproterenol Challenge |
| Δ MAP (mmHg) | % Inhibition | Δ HR (bpm) | % Inhibition |
| Vehicle | - | ||
| This compound | 1 | ||
| This compound | 3 | ||
| This compound | 10 |
Conclusion
The described in vivo models and pharmacodynamic assays provide a robust framework for the preclinical evaluation of this compound's efficacy as an antihypertensive and potential anxiolytic agent. The data generated from these studies will be crucial for understanding the therapeutic potential and dose-response relationship of this compound, guiding further development and clinical trial design. Careful adherence to these detailed protocols will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for In Vitro Primidolol Dosage Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol is a pharmaceutical agent identified as a beta-adrenergic receptor antagonist, and is also reported to have alpha-blocking activities.[1][2] This dual activity suggests its potential in cardiovascular research and therapy.[1] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for in vitro experiments. The protocols outlined below are designed to assess the cytotoxic and inhibitory effects of this compound on various cell lines, a critical step in preclinical drug development.
The determination of the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a drug.[3][4] The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro.[4] This document details the necessary protocols for generating reliable and reproducible IC50 values for this compound, enabling researchers to establish effective concentrations for subsequent in vitro studies.
Mechanism of Action: Alpha and Beta-Adrenergic Receptor Blockade
This compound functions as an antagonist for both alpha and beta-adrenergic receptors.[1] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine and epinephrine.[5]
-
Beta-Adrenergic Receptors (β-ARs): There are three main subtypes: β1, β2, and β3.[6]
-
β1-receptors , predominantly found in the heart, couple to the Gs protein.[6] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7]
-
β2-receptors can couple to both Gs and Gi proteins.[8] The Gi pathway inhibits adenylyl cyclase, thereby reducing cAMP levels.[7]
-
-
Alpha-Adrenergic Receptors (α-ARs): The two main types are α1 and α2.
-
α1-receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
α2-receptors are coupled to Gi proteins, which, as mentioned, inhibit adenylyl cyclase.[9]
-
By blocking these receptors, this compound can modulate these downstream signaling pathways, which is the basis for its therapeutic effects.
Signaling Pathway Diagram
Caption: this compound's dual blockade of α and β-adrenergic receptors.
Data Presentation
The following table summarizes representative IC50 values for this compound and other relevant beta-blockers against a hypothetical cancer cell line (e.g., A549 lung cancer cells) after 72 hours of exposure, as determined by an MTT assay. These values are for illustrative purposes to guide experimental design.
| Compound | Receptor Selectivity | IC50 (µM) on A549 Cells (72h) |
| This compound | α/β-non-selective | ~100 - 200 |
| Propranolol | β-non-selective | ~70 - 150 |
| Atenolol | β1-selective | > 500 |
| Metoprolol | β1-selective | > 500 |
| Phentolamine | α-non-selective | > 500 |
Note: The IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.[10]
Experimental Protocols
General Cell Culture
-
Cell Lines: Select appropriate cell lines for the study. For cardiovascular research, cell lines such as H9c2 cardiomyocytes or vascular smooth muscle cells may be suitable. For oncology studies, various cancer cell lines can be used.[11]
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Cytotoxicity Assay (MTT Assay) for IC50 Determination
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Selected adherent cell line
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells using trypsin and resuspend in complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 1000 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination of this compound using MTT assay.
Conclusion
The protocols and information provided in these application notes offer a robust framework for determining the in vitro dosage of this compound. Accurate determination of the IC50 is fundamental for the design of subsequent experiments aimed at elucidating the specific cellular and molecular effects of this dual alpha/beta-adrenergic receptor antagonist. Researchers should consider the specific characteristics of their chosen cell model and adapt the protocols as necessary to ensure reliable and meaningful results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Beta-adrenergic signaling in the heart: dual coupling of the beta2-adrenergic receptor to G(s) and G(i) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha blocker - Wikipedia [en.wikipedia.org]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Propranolol's Antioxidant Capacity: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols for the spectrophotometric analysis of the antioxidant capacity of Propranolol. It is important to note that the initial query for "Primidolol" did not yield relevant results, suggesting a likely typographical error. Propranolol, a widely prescribed beta-blocker, has demonstrated antioxidant properties in various studies and is the focus of this document. Propranolol's ability to counteract oxidative stress is an area of growing research interest, potentially contributing to its therapeutic effects in cardiovascular and neurological conditions.[1]
This document outlines the methodologies for several key spectrophotometric assays to evaluate the antioxidant potential of Propranolol. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the CUPRAC (Cupric Reducing Antioxidant Capacity) assay. Additionally, protocols for assessing reducing power and metal chelating activity are provided. The antioxidant activity of Propranolol is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its capacity to chelate metal ions involved in radical-generating reactions.[2][3] A significant portion of Propranolol's in vivo antioxidant effect may be attributed to its major metabolite, 4-hydroxypropranolol (4HOP), which is substantially more potent than the parent compound.[4][5]
Data Presentation
The following tables summarize the available quantitative data on the antioxidant capacity of Propranolol and its metabolite, 4-hydroxypropranolol (4HOP).
| Assay | Compound | Concentration | Result | Reference |
| Lipid Peroxidation Inhibition | Propranolol | 168 µM | IC50 | [5] |
| 4-Hydroxypropranolol (4HOP) | 1.1 µM | IC50 | [5] | |
| Trolox (Vitamin E analog) | 4.3 µM | IC50 | [5] | |
| ABTS Radical Scavenging | Propranolol-treated Patients (Serum) | Baseline | Median AOC: 337.5 µM (IQR: 295.8-369.8) | [2] |
| Propranolol-treated Patients (Serum) | After 90 days | Median AOC: 1705.7 µM (IQR: 1467.3-2914.2) | [2] | |
| Reactive Oxygen Species (ROS) Scavenging | Propranolol | 1 mM | 5% H₂O₂ scavenging | [6] |
| Propranolol | Not specified | Good HO• scavenger | [1] | |
| Reactive Nitrogen Species (RNS) Scavenging | Propranolol | 1 mM | 2% NO• scavenging | [6] |
| Propranolol | Not specified | Good •NO scavenger | [1] | |
| Metal Chelating Activity | Propranolol | Not specified | 60% Ferrous Ion Chelating (FIC) activity | [3] |
IC50: The concentration of the antioxidant required to inhibit 50% of the radical. A lower IC50 value indicates higher antioxidant activity. AOC: Antioxidant Capacity, expressed as Trolox Equivalent Antioxidant Capacity (TEAC). IQR: Interquartile Range.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of Propranolol and its metabolites.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Propranolol hydrochloride
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, airtight container at 4°C.
-
Preparation of Test Samples: Prepare a stock solution of Propranolol in a suitable solvent (e.g., methanol, ethanol, or water). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the Propranolol solution at different concentrations to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solvent and 100 µL of methanol/ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of Propranolol.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Propranolol hydrochloride
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a stock solution of Propranolol and a series of dilutions as described for the DPPH assay.
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the Propranolol solution at different concentrations to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Propranolol hydrochloride
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox)
-
Spectrophotometer capable of reading at 593 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Samples: Prepare a stock solution of Propranolol and a series of dilutions.
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the Propranolol solution at different concentrations to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is expressed as equivalents of that standard.
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The resulting complex has a maximum absorption at 450 nm.
Materials:
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine (2,9-dimethyl-1,10-phenanthroline) solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Propranolol hydrochloride
-
Positive control (e.g., Uric acid, Trolox)
-
Spectrophotometer capable of reading at 450 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of CUPRAC Reagent:
-
In a test tube or well, mix CuCl₂ solution, neocuproine solution, and ammonium acetate buffer in a 1:1:1 (v/v/v) ratio.
-
-
Preparation of Test Samples: Prepare a stock solution of Propranolol and a series of dilutions.
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the Propranolol solution at different concentrations to separate wells.
-
Add 150 µL of the freshly prepared CUPRAC reagent to each well.
-
For the blank, add 50 µL of the solvent and 150 µL of the CUPRAC reagent.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as uric acid or Trolox, and is expressed as equivalents of that standard.
Visualizations
The following diagrams illustrate the experimental workflow, a proposed antioxidant mechanism for Propranolol, and the relationship between the different antioxidant assays.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Proposed antioxidant mechanism of Propranolol.
Caption: Relationship between different antioxidant assays.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the antioxidant capacity of Propranolol. The evidence suggests that Propranolol exhibits modest direct antioxidant activity, primarily through scavenging of reactive oxygen and nitrogen species and metal chelation.[1][3] However, its major metabolite, 4-hydroxypropranolol, is a significantly more potent antioxidant, comparable to Vitamin E.[4][5] This highlights the importance of considering metabolic activation when evaluating the in vivo antioxidant effects of pharmaceuticals. For a complete understanding of Propranolol's antioxidant profile, it is recommended to perform a battery of assays that cover different mechanisms of antioxidant action. Further research is warranted to fully elucidate the clinical significance of these antioxidant properties in the therapeutic efficacy of Propranolol.
References
- 1. mdpi.com [mdpi.com]
- 2. The impact of propranolol on nitric oxide and total antioxidant capacity in patients with resistant hypertension—evidence from the APPROPRIATE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2000038670A1 - Propanolol metabolites useful for antioxidant activities - Google Patents [patents.google.com]
- 5. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Antibacterial Activity of Primidolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidolol is a beta-adrenergic receptor antagonist that has been identified as possessing potential antibacterial properties.[1] As the challenge of antimicrobial resistance grows, exploring the antibacterial capabilities of existing pharmaceutical compounds like this compound is a promising avenue for new therapeutic strategies. These application notes provide a comprehensive overview of the techniques and protocols for systematically evaluating the in vitro antibacterial activity of this compound.
The following sections detail standardized methodologies, data presentation guidelines, and visual workflows to assist researchers in conducting reproducible and robust assessments. The protocols are based on established standards from authorities such as the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology.[2] While specific quantitative data for this compound's antibacterial activity is not extensively available in current literature, this document serves as a foundational guide for initiating such investigations.
Potential Mechanism of Action of Beta-Blockers Against Bacteria
While the primary mechanism of action for beta-blockers like this compound is the antagonism of beta-adrenergic receptors in cardiovascular and other human tissues, their effects on bacteria are less understood.[3] However, some potential antibacterial mechanisms for beta-blockers have been proposed. Research on other beta-blockers, such as propranolol and bupranolol, suggests that their antimicrobial action may involve interactions with bacterial membrane proteins.[4] These interactions could disrupt essential functions like molecular transport, drug efflux, and energy generation.[4]
It is hypothesized that the lipophilic nature of some beta-blockers may facilitate their interaction with the bacterial cell membrane, leading to a disruption of the membrane's integrity and subsequent leakage of intracellular components. Another consideration is the potential for these compounds to interfere with bacterial signaling pathways, although this area requires further investigation. It is important to note that the concentrations at which some non-antibiotic drugs exhibit antimicrobial activity can be significantly higher than the concentrations found in plasma during standard therapeutic use.[4]
Key Experimental Protocols
To comprehensively assess the antibacterial activity of this compound, a series of standardized in vitro tests should be performed. These include determining the minimum inhibitory concentration (MIC), assessing susceptibility using the disk diffusion method, and establishing the minimum bactericidal concentration (MBC).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various bacteria.[5]
Materials:
-
This compound stock solution (of known concentration, sterilized)
-
Sterile 96-well microtiter plates (conical or round-bottom)[6]
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[6]
-
Bacterial cultures (e.g., reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate.
-
Typically, this involves adding a volume of the drug to the first well and then transferring half of that volume to subsequent wells containing fresh broth.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7] It is a simple and widely used technique for preliminary screening.[1]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton agar (MHA) plates (150 mm)[1]
-
Bacterial cultures (prepared to 0.5 McFarland standard as described for MIC)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Preparation of this compound Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[1]
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of inhibition zones.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
-
Interpretation of Results:
-
The size of the zone of inhibition is compared to standardized charts (if available for the specific drug and organism) to determine if the bacterium is susceptible, intermediate, or resistant. For a novel compound like this compound, the zone size provides a qualitative measure of its activity.
-
Disk Diffusion Assay Workflow.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay is a follow-up to the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
Results from the broth microdilution MIC test
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that showed no visible growth (the MIC well and more concentrated wells), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh, drug-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[2]
-
Minimum Bactericidal Concentration (MBC) Determination Workflow.
Data Presentation
Quantitative data from the antibacterial assays should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting MIC and MBC data for this compound against a panel of standard bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | [Insert Value] | [Insert Value] | [Insert Value] |
| Escherichia coli | 25922 | [Insert Value] | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] | [Insert Value] | [Insert Value] |
| Enterococcus faecalis | 29212 | [Insert Value] | [Insert Value] | [Insert Value] |
| [Other test organisms] | [ATCC #] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in the table are placeholders and should be replaced with experimentally determined data.
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of the antibacterial activity of this compound. By adhering to these standardized methods, researchers can generate reliable and comparable data that will be crucial in determining the potential of this compound as a novel antibacterial agent. Further studies will be necessary to elucidate the precise mechanism of action and to evaluate its efficacy in more complex in vivo models.
References
- 1. asm.org [asm.org]
- 2. qlaboratories.com [qlaboratories.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Administration of Primidolol in Specific Hypertension Animal Models
Note: Publicly available research on the administration of Primidolol (UK-11443) in specific animal models of hypertension is limited. This compound is identified as an orally active α/β-adrenergic receptor blocker with antihypertensive activity[1][2][3]. Due to the scarcity of specific preclinical data for this compound, the following application notes and protocols are based on established methodologies for evaluating beta-blockers and other antihypertensive agents in the widely used Spontaneously Hypertensive Rat (SHR) model[4][5][6][7]. These protocols provide a representative framework for the preclinical assessment of a compound with the pharmacological profile of this compound.
Introduction
This compound is a beta-adrenergic receptor antagonist with additional alpha-blocking properties, suggesting potential antihypertensive effects through multiple mechanisms, including reduced cardiac output, inhibition of renin release, and vasodilation[1][8]. To investigate the antihypertensive efficacy and mechanism of action of a compound like this compound, robust preclinical studies in relevant animal models of hypertension are essential. The Spontaneously Hypertensive Rat (SHR) is a well-established and commonly used genetic model of essential hypertension in humans, making it a suitable choice for these investigations[6][7][9].
These notes provide detailed protocols for the administration of a test compound such as this compound in SHRs, including methods for drug preparation, administration, and the measurement of key cardiovascular parameters.
Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is the recommended model for these studies. SHRs develop hypertension genetically without any surgical or chemical induction, mirroring human essential hypertension[6][9]. They respond to a wide range of antihypertensive drug classes, including beta-blockers[4][6]. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.
Quantitative Data Presentation
The following tables are examples of how to structure quantitative data obtained from studies administering a test compound like this compound to SHRs.
Table 1: Effect of Chronic Oral Administration of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | Change in SBP (mmHg) |
| WKY Control | Vehicle | 120 ± 5 | 122 ± 6 | +2 ± 1 |
| SHR Control | Vehicle | 185 ± 8 | 205 ± 10 | +20 ± 4 |
| This compound | 10 | 183 ± 7 | 175 ± 8 | -8 ± 3 |
| This compound | 30 | 186 ± 9 | 158 ± 7 | -28 ± 5 |
| Propranolol (Ref) | 30 | 184 ± 8 | 162 ± 9 | -22 ± 4 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.
Table 2: Effect of Chronic Oral Administration of this compound on Heart Rate (HR) in SHRs
| Treatment Group | Dose (mg/kg/day) | Baseline HR (bpm) | HR after 4 weeks (bpm) | Change in HR (bpm) |
| WKY Control | Vehicle | 350 ± 15 | 345 ± 12 | -5 ± 8 |
| SHR Control | Vehicle | 410 ± 20 | 415 ± 18 | +5 ± 10 |
| This compound | 10 | 405 ± 18 | 380 ± 15 | -25 ± 9 |
| This compound | 30 | 412 ± 16 | 355 ± 14 | -57 ± 11 |
| Propranolol (Ref) | 30 | 408 ± 19 | 360 ± 16 | -48 ± 10 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.
Experimental Protocols
Animal Handling and Acclimatization
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats, 12-14 weeks of age.
-
Housing: House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility before any experimental procedures. During this period, handle the rats daily to minimize stress. For blood pressure measurements using the tail-cuff method, accustom the animals to the restraining device for several days prior to the start of the study.
Drug Preparation and Administration
-
Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include sterile water, saline, or a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Preparation: Prepare fresh solutions of this compound daily. For oral administration, dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentrations for dosing.
-
Administration:
-
Route: Oral gavage is a common and reliable method for ensuring accurate dosing.
-
Dosage: Based on studies with other beta-blockers, a starting dose range of 10-50 mg/kg/day can be considered[4][6]. A dose-response study is recommended to determine the optimal dose.
-
Frequency: Administer the drug once daily for a period of 4-8 weeks for chronic studies.
-
Blood Pressure and Heart Rate Measurement
4.3.1. Non-Invasive Method (Tail-Cuff Plethysmography)
-
Gently warm the rats for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in a restraining device.
-
Position the tail cuff and pulse sensor on the rat's tail.
-
Inflate and deflate the cuff automatically using a computerized system to measure systolic blood pressure and heart rate.
-
Obtain at least three stable readings per animal and calculate the average.
-
Measure blood pressure at the same time each day to minimize diurnal variations.
4.3.2. Invasive Method (Telemetry or Direct Cannulation)
For continuous and more accurate blood pressure monitoring, telemetry is the gold standard.
-
Surgery: Anesthetize the rat and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
Data Acquisition: Record blood pressure, heart rate, and activity continuously using a computerized data acquisition system.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: General signaling pathway of a beta-blocker with alpha-blocking properties like this compound.
Experimental Workflow
Caption: Typical experimental workflow for evaluating an antihypertensive agent in SHRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Effect of single and twice daily doses of this compound (UK-11,443) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic receptor blocking drugs in spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The clinical pharmacology of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Method for the Quantification of Primidolol in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Primidolol in human plasma. The method has been fully validated according to international guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability. The protocol outlined herein is suitable for use in clinical and preclinical studies requiring the accurate measurement of this compound concentrations in biological matrices.
Introduction
This compound is a beta-adrenergic blocking agent with therapeutic potential in cardiovascular diseases. To support its clinical development, a reliable bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique known for its high sensitivity and selectivity.[1] The validation of this method ensures that the data generated is accurate and reproducible.
Note on Data: As specific quantitative validation data for this compound is not publicly available, this application note utilizes representative data from a validated method for Metoprolol, a structurally and functionally similar beta-blocker, to illustrate the expected performance of a well-validated assay for this compound.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Metoprolol-d7 (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Metoprolol-d7 in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 methanol/water mixture to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Metoprolol-d7 primary stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (blank, CC, QC, or unknown) into microcentrifuge tubes.
-
Add 25 µL of the internal standard working solution (100 ng/mL Metoprolol-d7) to all tubes except for the blank matrix.
-
To precipitate plasma proteins, add 300 µL of methanol to each tube.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined based on parent and product ions.
-
Metoprolol-d7 (IS): To be determined based on parent and product ions.
-
Method Validation Summary
The bioanalytical method was validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
The method demonstrated high selectivity, with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 2.00 to 200.00 ng/mL for this compound in human plasma. The lower limit of quantification (LLOQ) was established at 2.00 ng/mL.
| Parameter | Result |
| Linearity Range | 2.00 - 200.00 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 2.00 ng/mL |
| LLOQ Accuracy (%) | 95.0 - 105.0 |
| LLOQ Precision (%CV) | < 15 |
| Table 1: Linearity and Sensitivity Data. |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.00 | ≤ 8.5 | 98.5 - 102.3 | ≤ 9.2 | 97.8 - 103.1 |
| LQC | 6.00 | ≤ 6.8 | 97.2 - 101.5 | ≤ 7.5 | 96.5 - 102.4 |
| MQC | 65.0 | ≤ 5.4 | 98.1 - 100.8 | ≤ 6.1 | 97.3 - 101.9 |
| HQC | 150.0 | ≤ 4.9 | 99.2 - 101.3 | ≤ 5.7 | 98.6 - 102.0 |
| Table 2: Accuracy and Precision Data. |
Recovery
The extraction recovery of this compound and the internal standard from human plasma was consistent and reproducible across the different QC levels.
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | LQC | 6.00 | 92.5 |
| MQC | 65.0 | 94.1 | |
| HQC | 150.0 | 93.7 | |
| Metoprolol-d7 (IS) | 100.0 | 91.8 | |
| Table 3: Extraction Recovery Data. |
Stability
The stability of this compound in human plasma was assessed under various storage and handling conditions. The results indicate that this compound is stable under the tested conditions.
| Stability Condition | QC Level | Duration | Accuracy (% of Nominal) |
| Bench-Top | LQC & HQC | 8 hours | 95.8 - 103.2 |
| Freeze-Thaw | LQC & HQC | 3 cycles | 96.5 - 101.7 |
| Long-Term | LQC & HQC | 30 days at -80°C | 97.2 - 102.5 |
| Autosampler | LQC & HQC | 24 hours at 10°C | 98.1 - 101.9 |
| Table 4: Stability Data. |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Relationship between stability experiments.
Conclusion
The LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method is sensitive, selective, accurate, and precise, making it suitable for high-throughput analysis in support of clinical and non-clinical studies. The detailed protocols and validation data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Primidolol Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Primidolol in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a beta-adrenergic receptor antagonist.[1][2] Understanding its fundamental properties is the first step in developing an effective solubilization strategy. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₂₃N₃O₄ | [3][4] |
| Molecular Weight | 333.39 g/mol | [2][3][4] |
| Appearance | Solid powder | [4] |
| Known Solubility | Soluble in DMSO | [4] |
| Synonyms | UK-11,443, Primidololum |[3][4] |
Q2: I am observing precipitation when I add this compound to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue for poorly water-soluble compounds. This compound is soluble in organic solvents like DMSO but has limited solubility in aqueous solutions like cell culture media or buffers.[4] When a concentrated DMSO stock is diluted into the aqueous medium, the final DMSO concentration may be too low to keep the drug in solution, causing it to precipitate.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[4]
Q4: Are there alternative methods to improve solubility if co-solvents are not sufficient?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs.[5][6] These include pH adjustment (for ionizable drugs), the use of cyclodextrins to form inclusion complexes, or employing surfactants for non-cell-based assays.[7][8] However, for most in vitro assays, starting with a co-solvent-based approach is the most straightforward method.
Troubleshooting Guide
Issue: this compound precipitates out of solution during preparation of working concentrations or during the experiment.
This guide provides a systematic approach to resolving precipitation issues.
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the steps for creating a high-concentration stock solution, which is the first step for most in vitro experiments.
-
Objective: To prepare a 10 mM this compound stock solution in 100% DMSO.
-
Materials:
-
This compound powder (MW: 333.39 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM solution, weigh out 3.33 mg of this compound.
-
Place the weighed powder into a sterile vial.
-
Add the calculated volume of 100% DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (to 37°C) can be applied if dissolution is slow, but avoid overheating.
-
Once fully dissolved, the clear stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[4]
Table 2: Example Volumes for this compound Stock Solution Preparation (in 100% DMSO)
| Desired Concentration | Mass of this compound for 1 mL Stock | Mass of this compound for 5 mL Stock |
|---|---|---|
| 1 mM | 0.33 mg | 1.67 mg |
| 5 mM | 1.67 mg | 8.34 mg |
| 10 mM | 3.33 mg | 16.67 mg |
| 50 mM | 16.67 mg | 83.35 mg |
Note: Calculations are based on a molecular weight of 333.39 g/mol . Adjust based on the specific batch's molecular weight if it differs.[4]
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes how to dilute the concentrated DMSO stock into your final assay buffer or cell culture medium while minimizing the risk of precipitation.
-
Objective: To prepare a final working concentration of this compound (e.g., 10 µM) in an aqueous medium with a low final DMSO concentration (e.g., ≤ 0.1%).
-
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO).
-
Sterile aqueous assay buffer or cell culture medium.
-
-
Procedure (Serial Dilution Recommended):
-
Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in your aqueous medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex or mix immediately and thoroughly. This step helps to gradually introduce the drug to the aqueous environment.
-
Final Dilution: Next, perform the final dilution from the 100 µM intermediate solution. To achieve a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of the medium.
-
Vehicle Control: It is critical to prepare a corresponding vehicle control with the same final concentration of DMSO as your test samples. For the example above, the final DMSO concentration is 0.1%.
-
-
Best Practices:
-
Always add the small volume of the concentrated stock to the larger volume of the aqueous medium while mixing.
-
Prepare working solutions fresh for each experiment.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.
-
Mechanism of Action Context
This compound functions as a beta-adrenergic receptor antagonist.[2][9] These receptors are G-protein coupled receptors (GPCRs) that, when activated by ligands like epinephrine, initiate a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). By blocking the receptor, this compound inhibits this pathway. Understanding this mechanism is key to designing relevant in vitro functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Primidolol Stability in Aqueous Solutions: A Technical Support Resource
Disclaimer: Publicly available stability data and detailed degradation pathways for Primidolol are limited. Therefore, this guide provides a framework based on established principles of drug stability and data from analogous β-blockers. All experimental protocols should be adapted and validated for specific laboratory conditions and this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like many pharmaceuticals in aqueous solutions, is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Moisture: For solid forms, moisture can initiate hydrolysis.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, β-blockers with similar structures, such as those containing aryloxypropanolamine moieties, are known to undergo specific types of degradation. These can include:
-
Hydrolysis: Cleavage of ether or amide bonds within the molecule. For some β-blockers, this can be a significant degradation pathway in both acidic and basic conditions.
-
Oxidation: The secondary amine and hydroxyl groups in the propanolamine side chain are susceptible to oxidation. This can lead to the formation of various degradation products.
-
Photodegradation: Aromatic rings and other chromophores in the molecule can absorb light energy, leading to photochemical reactions and degradation.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection are the most common techniques.[1][3] The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks correspond to them. Ensure proper storage conditions (e.g., protection from light, controlled temperature). |
| Loss of potency in the this compound solution | Chemical degradation | Investigate the influence of pH, temperature, and light on the stability of your formulation. Adjust the formulation pH to a more stable range, and store the solution at a lower temperature and protected from light. |
| Color change or precipitation in the solution | Significant degradation or solubility issues | A visible change often indicates substantial degradation or that the degradation products are insoluble. The solution should be discarded. Re-evaluate the formulation and storage conditions. |
| Inconsistent analytical results | Issues with the analytical method or sample handling | Verify the stability-indicating nature of your analytical method. Ensure consistent sample preparation and storage. Check for instrument performance issues. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating capability of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method (Example)
This protocol is based on methods developed for other β-blockers and would require optimization for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 270-290 nm range is common for similar compounds). |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation
Table 1: Example Forced Degradation Data for a β-Blocker (Illustrative)
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 N NaOH (RT, 8h) | 25.8% | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 |
| Heat (80°C, 48h) | 5.1% | 1 |
| Photolysis (UV, 24h) | 12.3% | 2 |
Note: This data is hypothetical and for illustrative purposes only. Actual results for this compound may vary.
Visualizations
Caption: A generalized workflow for investigating the stability of this compound in aqueous solutions.
Caption: A conceptual diagram of potential degradation pathways for a β-blocker like this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Primidolol in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Primidolol in animal studies. Given the limited published pharmacokinetic data for this compound, this guide draws upon the established characteristics of hydrophilic beta-blockers to address potential challenges.
Troubleshooting Guides
Issue 1: Lower than Expected Plasma Concentrations of this compound After Oral Administration
Potential Cause: As a likely hydrophilic compound (low XLogP3), this compound may exhibit low passive permeability across the gastrointestinal (GI) membrane.
Troubleshooting Steps:
-
Verify Drug Substance Properties:
-
Confirm the purity and salt form of the this compound used.
-
Experimentally determine its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
-
Formulation Optimization to Enhance Permeability:
-
Co-administration with Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal epithelial cells, facilitating paracellular drug transport.
-
Example: Formulate this compound with well-characterized permeation enhancers like sodium caprate or certain surfactants.
-
-
Ion Pairing: Formulating this compound with a lipophilic counter-ion can increase the overall lipophilicity of the complex, potentially improving transcellular absorption.
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: While counterintuitive for a hydrophilic drug, incorporating this compound into self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve its interaction with the intestinal membrane and potentially enhance absorption.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and facilitate uptake by enterocytes.
-
Issue 2: High Variability in Plasma Concentrations Between Animal Subjects
Potential Cause: Inconsistent gastric emptying times, intestinal motility, or interactions with gut microbiota can lead to variable absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Administer a consistent volume of the formulation relative to the animal's body weight.
-
Control the diet and water access before and during the study.
-
-
Investigate Potential for Efflux Transporter Involvement:
-
While not extensively documented for all beta-blockers, P-glycoprotein (P-gp) and other efflux transporters can pump drugs back into the intestinal lumen, reducing net absorption.
-
Consider a pilot study with co-administration of a known P-gp inhibitor (e.g., verapamil, though caution is needed due to its pharmacological activity) to assess if this increases this compound's plasma exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of a hydrophilic beta-blocker like this compound?
A1: Hydrophilic beta-blockers, such as atenolol, typically exhibit incomplete oral absorption and bioavailability in the range of 40-50% in humans.[1] While specific data for this compound is unavailable, it is reasonable to hypothesize a similarly moderate oral bioavailability in animal models.
Q2: Could first-pass metabolism be a major contributor to this compound's poor bioavailability?
A2: It is less likely for a hydrophilic beta-blocker. Lipophilic beta-blockers like propranolol and metoprolol undergo extensive first-pass metabolism in the liver.[2][3] Hydrophilic beta-blockers are primarily cleared unchanged by the kidneys.[2][3] Therefore, poor absorption is a more probable cause of low bioavailability for this compound than extensive first-pass metabolism.
Q3: What animal model is most appropriate for studying the oral bioavailability of this compound?
A3: Both rats and dogs are commonly used for preclinical pharmacokinetic studies. Rats are cost-effective for initial screening, while dogs often have GI physiology that is more translatable to humans. The choice of species can influence pharmacokinetic outcomes.[4][5]
Q4: How can I confirm if my formulation strategy has improved the oral bioavailability of this compound?
A4: A comparative pharmacokinetic study is necessary. This involves administering both the original and the improved formulation to different groups of animals and comparing the key pharmacokinetic parameters. An intravenous administration group is also essential to determine the absolute bioavailability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 1.5 | 600 ± 120 | 100 (Reference) |
| With Permeation Enhancer | 10 | 250 ± 50 | 1.0 | 950 ± 180 | 158 |
| Nanoemulsion | 10 | 320 ± 60 | 1.0 | 1200 ± 210 | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fasted for 12 hours prior to dosing, with free access to water.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (1 mg/kg in saline).
-
Group 2: Oral gavage of this compound in the test formulation (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Workflow for a typical oral bioavailability study in an animal model.
References
Primidolol LC-MS/MS Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Primidolol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a weak or absent signal for my this compound analyte?
A1: A low or non-existent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for No or Low this compound Signal
Technical Support Center: Chemical Synthesis of Primidolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Primidolol.
This compound Synthesis Overview
The synthesis of this compound, 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione, is a multi-step process. A common synthetic strategy involves two key intermediates:
-
1-(o-tolyloxy)-2,3-epoxypropane (Epoxide Intermediate) : Synthesized from o-cresol and epichlorohydrin.
-
1-(2-Aminoethyl)thymine (Amine Intermediate) : Prepared by the alkylation of thymine.
These intermediates are then coupled to form the final this compound product. This guide will address potential challenges in each of these stages.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1-(o-tolyloxy)-2,3-epoxypropane | Incomplete reaction of o-cresol. | Ensure stoichiometric or slight excess of epichlorohydrin. Monitor reaction progress by TLC. |
| Ineffective base for deprotonation of o-cresol. | Use a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH). Ensure anhydrous conditions if using NaH. | |
| Side reaction: formation of 1,3-bis(o-tolyloxy)propan-2-ol. | Use a larger excess of epichlorohydrin to favor epoxide formation over the dialkylated product. Control the reaction temperature to minimize side reactions. | |
| Low yield of 1-(2-Aminoethyl)thymine | Inefficient alkylation of thymine. | Use a suitable alkylating agent like 2-chloroethylamine hydrochloride or a protected equivalent (e.g., N-(2-bromoethyl)phthalimide followed by deprotection). |
| Use of an inappropriate base. | A non-nucleophilic base like potassium carbonate or DBU is recommended to deprotonate thymine without competing in the alkylation. | |
| Formation of N1,N3-dialkylated thymine. | Use a 1:1 molar ratio of thymine to the alkylating agent. Monitor the reaction closely and stop it once the desired product is the major component. | |
| Low yield in the final coupling step | Inefficient epoxide ring-opening. | The reaction of the amine with the epoxide can be slow. It can be accelerated by heating. A polar protic solvent like ethanol or isopropanol is often suitable. |
| Regioselectivity issues in epoxide opening. | The nucleophilic attack of the primary amine of 1-(2-aminoethyl)thymine should occur at the less sterically hindered carbon of the epoxide. This is generally favored under neutral or basic conditions. | |
| Presence of impurities in the final product | Unreacted starting materials. | Optimize reaction times and monitor for completion using TLC or LC-MS. |
| Formation of diastereomers. | The final product has a chiral center. The synthesis will likely produce a racemic mixture. Diastereomers may form if chiral starting materials are used or if subsequent reactions introduce new chiral centers. Purification by column chromatography or recrystallization may be necessary to separate diastereomers. | |
| Dimerization or polymerization of the epoxide. | Use the epoxide intermediate immediately after its preparation and purification. Avoid storing it for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely accepted route involves a two-part synthesis. First, o-cresol is reacted with epichlorohydrin in the presence of a base to form 1-(o-tolyloxy)-2,3-epoxypropane. Separately, thymine is alkylated at the N1 position with a 2-aminoethyl group to yield 1-(2-aminoethyl)thymine. In the final step, the primary amine of 1-(2-aminoethyl)thymine opens the epoxide ring of 1-(o-tolyloxy)-2,3-epoxypropane to form this compound.
Q2: How can I minimize the formation of the N3-alkylated isomer of thymine?
A2: The N1 position of thymine is generally more nucleophilic than the N3 position. To favor N1 alkylation, you can use a bulky, non-nucleophilic base and carefully control the reaction conditions. The choice of solvent can also influence the selectivity.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Epichlorohydrin is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Strong bases like sodium hydride are highly reactive and moisture-sensitive. Reactions involving these reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Synthesis of 1-(o-tolyloxy)-2,3-epoxypropane (Intermediate 1)
-
Materials: o-cresol, epichlorohydrin, sodium hydroxide, diethyl ether, water.
-
Procedure:
-
Dissolve o-cresol and sodium hydroxide in water.
-
Add epichlorohydrin dropwise to the solution while stirring vigorously.
-
Heat the mixture at reflux for 2-3 hours.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
-
Purify the product by vacuum distillation or column chromatography.
-
Synthesis of 1-(2-Aminoethyl)thymine (Intermediate 2)
-
Materials: Thymine, 2-chloroethylamine hydrochloride, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Suspend thymine and potassium carbonate in DMF.
-
Add 2-chloroethylamine hydrochloride to the suspension.
-
Heat the reaction mixture at 80-90 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the residue by column chromatography.
-
Synthesis of this compound (Final Product)
-
Materials: 1-(o-tolyloxy)-2,3-epoxypropane, 1-(2-aminoethyl)thymine, ethanol.
-
Procedure:
-
Dissolve 1-(o-tolyloxy)-2,3-epoxypropane and 1-(2-aminoethyl)thymine in ethanol.
-
Heat the mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Intermediates
| Intermediate | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-(o-tolyloxy)-2,3-epoxypropane | o-cresol, epichlorohydrin | NaOH | Water | 100 (reflux) | 2-3 | 75-85 |
| 1-(2-Aminoethyl)thymine | Thymine, 2-chloroethylamine HCl | K₂CO₃ | DMF | 80-90 | 12-18 | 60-70 |
Table 2: Final Coupling Reaction Parameters
| Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-(o-tolyloxy)-2,3-epoxypropane, 1-(2-aminoethyl)thymine | Ethanol | 78 (reflux) | 6-8 | 50-65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
Primidolol Degradation Product Analysis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the identification and analysis of Primidolol degradation products. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this resource offers troubleshooting guides and frequently asked questions based on the known stability of similar compounds and established best practices in pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: this compound, an aryloxypropanolamine derivative, is susceptible to degradation pathways common to this class of beta-blockers. The primary routes of degradation to consider are:
-
Hydrolysis: The ether linkage in the propanolamine side chain could be susceptible to cleavage under acidic or basic conditions, although this is generally considered a stable linkage. If any ester or amide functionalities were present, they would be more prone to hydrolysis.
-
Oxidation: The secondary amine and the benzylic ether oxygen are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylamines, or cleavage of the side chain. The aromatic ring may also undergo hydroxylation.
Q2: I am not seeing any degradation of this compound in my initial forced degradation studies. What should I do?
A2: If you observe minimal or no degradation, consider the following troubleshooting steps:
-
Increase Stress Conditions: Gradually increase the severity of your stress conditions. For example, use higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times.
-
Evaluate Drug Substance Solubility: Ensure that the drug substance is adequately dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
-
Check Analytical Method Specificity: Your analytical method might not be able to separate the degradation products from the parent drug peak. Re-evaluate your chromatographic conditions.
-
Consider Photostability: Expose the drug substance (in solid and solution form) to UV and visible light as per ICH Q1B guidelines.
Q3: What are the most suitable analytical techniques for identifying and quantifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying the parent drug and its impurities. A stability-indicating method must be developed that separates all significant degradation products from the this compound peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups.
Troubleshooting Guide for this compound Degradation Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or composition. | Optimize mobile phase pH to ensure proper ionization of this compound and its degradants. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradients. |
| Column degradation. | Use a new column of the same type or a different stationary phase (e.g., C18, Phenyl-Hexyl). | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (non-chromophoric or volatile). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Analyze headspace for volatile degradants using GC-MS. |
| Co-elution of impurities. | Re-optimize the HPLC method to improve separation. | |
| Inaccurate quantification of degradation products. | Isolate and synthesize major degradation products to determine their response factors relative to the parent drug. | |
| Inconsistent degradation profiles between batches. | Variability in the impurity profile of the starting material. | Characterize the impurity profile of each batch of this compound before initiating degradation studies. |
| Inconsistent experimental conditions. | Ensure precise control of temperature, concentration of stressors, and exposure times. |
Experimental Protocols
Forced Degradation Study Protocol
A typical forced degradation study for this compound would involve the following conditions. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary degradants.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified time. |
| Oxidative Degradation | Treat a solution of this compound with 3-30% H₂O₂ at room temperature. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 105°C) for a specified duration. |
| Photolytic Degradation | Expose solid and solution forms of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Optimization: Inject samples from forced degradation studies and optimize the gradient, flow rate, and column temperature to achieve adequate separation of all degradation peaks from the main this compound peak.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for degradation product analysis.
Caption: Troubleshooting decision tree for degradation studies.
Minimizing matrix effects in Primidolol bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of primidolol.
Disclaimer: As of the last update, specific validated bioanalytical methods for this compound are not widely available in the public domain. The guidance provided here is based on established methods for structurally similar beta-blockers and general best practices in LC-MS/MS bioanalysis. All methods should be thoroughly validated for this compound in the specific biological matrix of interest.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] These effects can lead to inaccurate and imprecise quantification of this compound, potentially compromising the integrity of pharmacokinetic and toxicokinetic studies.[2] Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I assess the presence of matrix effects in my this compound assay?
A: The most common method is the post-extraction spike method. This involves comparing the peak response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the most common sample preparation techniques to minimize matrix effects for beta-blockers like this compound?
A: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts, meaning more matrix components remain, which can lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away matrix interferences.[4][5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound bioanalysis?
A: While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise results.[6] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A: Yes. Optimizing chromatographic separation is a powerful tool to mitigate matrix effects. By achieving baseline separation between this compound and interfering matrix components, their impact on ionization can be minimized.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | Inappropriate mobile phase pH. This compound, as a beta-blocker, is a basic compound. | Adjust the mobile phase pH. For basic compounds, a mobile phase with a low pH (e.g., using formic acid) or a high pH (e.g., using ammonium hydroxide) can improve peak shape. Ensure the column is stable at the chosen pH. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry (e.g., a column with end-capping or a phenyl-hexyl phase). | |
| High Variability in this compound Response Between Samples | Inconsistent matrix effects. | Implement a more rigorous sample cleanup method (e.g., switch from PPT to LLE or SPE). |
| Use of an inappropriate internal standard. | Utilize a stable isotope-labeled internal standard for this compound if available. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery. | |
| Low this compound Signal (Ion Suppression) | Co-elution of phospholipids from the plasma matrix. | Optimize the chromatographic method to separate this compound from the phospholipid elution region. |
| Use a sample preparation method specifically designed for phospholipid removal, such as certain SPE cartridges or techniques. | ||
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization source if available (e.g., APCI might be less susceptible to matrix effects than ESI for some compounds). | |
| High this compound Signal in Blank Samples (Carryover) | Inadequate cleaning of the injection port or autosampler. | Implement a more rigorous wash procedure for the autosampler, using a strong organic solvent. |
| Carryover on the analytical column. | Use a longer gradient or a column wash step after each injection. |
Experimental Protocols (Based on Structurally Similar Beta-Blockers)
Sample Preparation: Solid-Phase Extraction (SPE) for Beta-Blockers in Human Plasma
This protocol is adapted from a method for the analysis of nine beta-blockers in human plasma.[4]
Materials:
-
Human plasma
-
This compound standard solution
-
Internal Standard (IS) solution (ideally a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Acetic Acid
-
5% Ammonium Hydroxide in Methanol
-
SPE Cartridges (e.g., Strata-X-C, 30 mg/1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma, add 100 µL of IS solution and 200 µL of this compound standard/QC solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of water and 100 µL of 1 M acetic acid.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters for Beta-Blocker Analysis
The following are example starting parameters. These must be optimized for this compound.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.
Quantitative Data Summary (Hypothetical for this compound, based on typical beta-blocker data)
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 65 | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 88 | 85 | 75 |
| Solid-Phase Extraction (SPE) | 97 | 92 | 89 |
Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100 Process Efficiency (%) = (Peak area in pre-extraction spike / Peak area in neat solution) x 100
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Primidolol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the dissolution rate of Primidolol formulations.
Disclaimer: this compound is used as a model compound for a poorly soluble drug in the quantitative examples provided. The data presented in the tables is illustrative to guide researchers in structuring their experimental results and is not derived from published studies on this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of this compound.
| Question (Issue Encountered) | Potential Causes | Troubleshooting Steps & Solutions |
| Why is the this compound tablet failing to disintegrate or disintegrating too slowly? | 1. Binder Imbalance: Excessive or overly strong binder concentration. 2. Inadequate Disintegrant: Insufficient amount or ineffective type of superdisintegrant. 3. Over-compression: High compression force during tableting, leading to a very hard tablet with low porosity.[1] | 1. Optimize Binder: Reduce the binder concentration or switch to a less viscous binder. 2. Enhance Disintegration: Increase the concentration of the superdisintegrant (e.g., crospovidone, sodium starch glycolate) to 2-5% w/w. Consider extragranular addition for faster action. 3. Control Compression: Reduce the compression force. Aim for a tablet hardness that ensures integrity but does not impede disintegration (e.g., 10-15 kN).[1] |
| Why are my dissolution results highly variable between samples? | 1. Inconsistent Mixing: Poor or non-uniform distribution of the active pharmaceutical ingredient (API) or excipients. 2. Process Variability: Fluctuations in manufacturing parameters like compression force or granulation moisture content. 3. Testing Conditions: Variations in dissolution apparatus speed, temperature, or improper degassing of the medium.[2][3] | 1. Improve Blending: Ensure adequate blending time and technique to achieve a homogenous powder mix. 2. Process Control: Implement in-process controls (IPCs) to monitor tablet weight, hardness, and thickness uniformity. 3. Standardize Testing: Calibrate and validate the dissolution apparatus regularly. Use a consistent, validated method for deaerating the dissolution medium. |
| The tablet disintegrates, but the drug dissolution rate is still very low. What's wrong? | 1. Poor API Solubility: The primary issue is likely the low intrinsic aqueous solubility of this compound. 2. Hydrophobic Barrier: Hydrophobic excipients, like magnesium stearate, can form a film around the drug particles, hindering wetting.[1] 3. API Agglomeration: After disintegration, the fine drug particles may be clumping together (agglomerating), reducing the effective surface area for dissolution. | 1. Employ Solubility Enhancement Techniques: Use methods like solid dispersions, cyclodextrin complexation, or micronization to improve solubility (see protocols below). 2. Optimize Lubricant: Limit magnesium stearate concentration to 0.5-1%.[1] Consider using a more hydrophilic lubricant. 3. Incorporate Wetting Agents: Add a surfactant (e.g., Sodium Lauryl Sulfate - SLS) to the formulation or the dissolution medium to improve drug particle wetting.[1] |
| My solid dispersion formulation shows initial promise but then the drug crashes out (precipitates) in the dissolution medium. How can I prevent this? | 1. Supersaturation Issue: The amorphous form creates a supersaturated solution that is thermodynamically unstable. 2. Lack of Precipitation Inhibitor: The chosen polymer carrier may not be sufficient to maintain the supersaturated state. | 1. Select a Better Carrier: Choose a polymer known to inhibit crystallization (e.g., HPMC, Soluplus®).[4] 2. Incorporate Additional Excipients: Add a precipitation-inhibiting polymer to the formulation, even if it's not the primary carrier in the solid dispersion. |
| There is an unexpected chemical degradation of this compound in the dissolution medium. What could be the cause? | 1. pH Instability: this compound may be unstable at the pH of the selected dissolution medium. 2. Excipient Interaction: An excipient in the formulation could be reacting with the drug. 3. Surfactant-Induced Degradation: Certain surfactants or impurities within them can accelerate the degradation of the API.[2][3] | 1. Assess pH Stability: Perform a pH-stability profile for this compound to select a dissolution medium where it is stable. 2. Compatibility Studies: Conduct formal drug-excipient compatibility studies (e.g., using DSC) during pre-formulation. 3. Screen Surfactants: If a surfactant is necessary, test different types and grades to find one that does not promote degradation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step to enhance the dissolution of a poorly soluble drug like this compound? The first step is to characterize the drug's physicochemical properties. Although specific data for this compound is limited in public literature, for any new drug, you should determine its equilibrium solubility across a range of pH values (typically 1.2 to 6.8) and its permeability to determine its Biopharmaceutics Classification System (BCS) class. This classification (likely BCS Class II for this compound, indicating low solubility and high permeability) will guide the selection of the most appropriate enhancement strategy.[5][6][7]
Q2: Which solubility enhancement technique is most effective? There is no single "most effective" technique; the optimal choice depends on the drug's properties, the desired release profile, and manufacturing considerations.
-
Micronization: A straightforward approach that increases the surface area by reducing particle size. It is often a good starting point but may not be sufficient for very poorly soluble compounds.[8]
-
Solid Dispersions: Highly effective for creating amorphous systems that can significantly increase apparent solubility and dissolution rate. Hot-Melt Extrusion and Spray Drying are scalable manufacturing methods.[9][10]
-
Cyclodextrin Complexes: Excellent for encapsulating drug molecules, thereby increasing their solubility and stability. This is particularly useful for specific molecular structures that fit well within the cyclodextrin cavity.[11][12]
Q3: How do I choose the right polymer carrier for a solid dispersion? The ideal polymer should be physically and chemically compatible with the drug, have a suitable glass transition temperature (Tg), and be able to dissolve the drug in its matrix.[4] Pre-formulation studies using Differential Scanning Calorimetry (DSC) are crucial to assess drug-polymer miscibility and predict the stability of the amorphous system.[4]
Q4: What is the difference between the kneading and co-precipitation methods for preparing cyclodextrin inclusion complexes? The kneading method involves mixing the drug and cyclodextrin with a small amount of a hydro-alcoholic solvent to form a thick paste. This paste is then dried and sieved. It is a simple and efficient method, especially for lab-scale development.[13][14] The co-precipitation method involves dissolving the drug in an organic solvent and the cyclodextrin in water. The two solutions are mixed, causing the complex to precipitate. This method can yield pure complexes but may be more time-consuming and result in lower yields.[13][15]
Q5: What are "sink conditions" in dissolution testing and why are they important? Sink conditions refer to a state where the concentration of the dissolved drug in the dissolution medium is no more than one-third of its saturation solubility.[2] Maintaining sink conditions ensures that the dissolution rate is not limited by the saturation of the surrounding medium, thus reflecting the true release characteristics of the dosage form. For poorly soluble drugs like this compound, achieving sink conditions may require using a large volume of medium or adding a surfactant like SLS.[2][3]
Data Presentation: Illustrative Quantitative Results
The following tables provide examples of how to structure and present quantitative data from dissolution enhancement experiments for clear comparison.
Table 1: Enhancement of this compound Dissolution via Solid Dispersion (SD) (Illustrative Data)
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer Used | Preparation Method | Drug Release at 30 min (%) | Fold Increase in Dissolution |
| PRIM-Pure | - | - | - | 15.2 ± 2.1 | 1.0 |
| PRIM-SD-PVP1 | 1:2 | PVP K30 | Solvent Evaporation | 65.8 ± 4.5 | 4.3 |
| PRIM-SD-PVP2 | 1:4 | PVP K30 | Solvent Evaporation | 82.1 ± 3.9 | 5.4 |
| PRIM-SD-HPMC1 | 1:2 | HPMC E5 | Solvent Evaporation | 71.4 ± 5.2 | 4.7 |
| PRIM-SD-HPMC2 | 1:4 | HPMC E5 | Solvent Evaporation | 89.5 ± 4.1 | 5.9 |
Table 2: Enhancement of this compound Dissolution via Cyclodextrin (CD) Inclusion Complexation (Illustrative Data)
| Formulation ID | Drug:CD Ratio (molar) | Cyclodextrin Used | Preparation Method | Drug Release at 30 min (%) | Fold Increase in Dissolution |
| PRIM-Pure | - | - | - | 15.2 ± 2.1 | 1.0 |
| PRIM-CD-PM | 1:1 | β-Cyclodextrin | Physical Mixture | 25.7 ± 3.3 | 1.7 |
| PRIM-CD-KN | 1:1 | β-Cyclodextrin | Kneading | 78.9 ± 4.8 | 5.2 |
| PRIM-CD-CP | 1:1 | β-Cyclodextrin | Co-precipitation | 85.3 ± 4.0 | 5.6 |
| PRIM-HPCD-KN | 1:1 | HP-β-Cyclodextrin | Kneading | 92.6 ± 3.5 | 6.1 |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for preparing a solid dispersion to enhance the dissolution of this compound.
Methodology:
-
Weighing: Accurately weigh this compound and the chosen polymer carrier (e.g., PVP K30, HPMC E5) in the desired ratio (e.g., 1:4 w/w).
-
Dissolution: Dissolve both the drug and the carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a dichloromethane/methanol mixture) in a beaker with magnetic stirring until a clear solution is obtained.[16][17]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the beaker on a hot plate at a controlled temperature (e.g., 40-50°C) under constant stirring.[17] Evaporation should proceed until a solid, dry mass is formed.
-
Drying: Place the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the container, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.[17]
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading
This protocol details the kneading method, a practical and efficient technique for forming inclusion complexes.
Methodology:
-
Weighing: Accurately weigh this compound and β-Cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Mixing: Place the β-Cyclodextrin in a glass mortar and add a small amount of distilled water to moisten it and form a paste.
-
Drug Addition: Add the weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes). During kneading, add a sufficient amount of a hydro-alcoholic solvent (e.g., 50% ethanol) to maintain a paste-like consistency.[13][14]
-
Drying: Dry the resulting paste in a hot air oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.
-
Size Reduction & Storage: Pulverize the dried complex and pass it through a suitable sieve. Store in a desiccator.
Logical Diagram: Troubleshooting Dissolution Failures
This diagram outlines a logical approach to diagnosing the root cause of common dissolution failures.
References
- 1. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. oatext.com [oatext.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
Stability testing of Primidolol under different pH and temperature conditions
Disclaimer: The initial query for "Primidolol" did not yield specific stability data. It is presumed that this may be a typographical error. This guide will focus on the stability testing of a representative beta-blocker, Bisoprolol, based on available scientific literature, and will provide general best practices applicable to the stability testing of many beta-blocker drugs.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying the stability of a beta-blocker like Bisoprolol?
A1: Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[1][2] For beta-blockers such as Bisoprolol, typical forced degradation conditions involve exposing the drug to stress agents like acid, base, heat, oxidation, and light.[3]
Q2: Which analytical techniques are most suitable for analyzing the stability of beta-blockers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometry (MS) detection are the most common and effective techniques for separating and quantifying the parent drug and its degradation products.[3][4][5] These methods must be validated to be "stability-indicating," meaning they can resolve the active pharmaceutical ingredient (API) from any degradation products and impurities.[6]
Q3: What are the common degradation pathways for beta-blockers under different stress conditions?
A3: Beta-blockers can degrade through various pathways depending on the stress condition. For instance, Bisoprolol has been shown to undergo hydrolysis under both acidic and alkaline conditions.[3] Oxidative degradation is also a common pathway for many beta-blockers.[3][7] It is crucial to characterize the resulting degradation products to understand the complete stability profile of the molecule.[8]
Q4: Where can I find official guidelines for conducting stability testing?
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for stability testing.[1][9][10][11][12] Key documents include ICH Q1A (Stability Testing of New Drug Substances and Products) and ICH Q1B (Photostability Testing of New Drug Substances and Products).[11]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in my stability study.
Troubleshooting Steps:
-
Verify Experimental Parameters: Double-check all experimental parameters, including pH of buffer solutions, temperature of stability chambers, and concentrations of stress agents.[13][14][15][16][17]
-
Check Analytical Method Validation: Ensure your analytical method is fully validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[18]
-
Sample Handling and Preparation: Review your sample handling and preparation procedures to minimize variability.
-
Instrument Calibration: Confirm that all analytical instruments are properly calibrated.
Issue 2: Unexpected degradation products are appearing in my chromatograms.
Troubleshooting Steps:
-
Investigate Potential Contamination: Check for any sources of contamination in your reagents, solvents, or sample containers.
-
Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures.[3][8]
-
Review Literature on Similar Compounds: Research the degradation pathways of structurally similar beta-blockers, as they may provide clues about the identity of the unknown degradants.[19][20][21][22]
Experimental Protocols
Protocol 1: Forced Degradation Study of a Beta-Blocker (e.g., Bisoprolol)
Objective: To investigate the degradation of the drug substance under various stress conditions.
Materials:
-
Drug substance (e.g., Bisoprolol Fumarate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
Validated stability-indicating HPLC-UV or HPLC-MS method
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the drug substance in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Bisoprolol Fumarate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15% | Impurity A, L, D |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 20% | Impurity A, L, Q, G, K |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10% | Impurity A, L, K |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | 5% | Impurity A, L, K |
| Photodegradation | UV/Vis Light | 7 days | Room Temp | 8% | Impurity A, L, G, K |
Data is illustrative and based on findings from studies on Bisoprolol.[3]
Table 2: Kinetic Data for Degradation of a Beta-Blocker at Different Temperatures
| Temperature | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Shelf-life (t₉₀) (days) |
| 40°C | 0.015 | 46.2 | 7.0 |
| 50°C | 0.045 | 15.4 | 2.3 |
| 60°C | 0.120 | 5.8 | 0.9 |
This table presents hypothetical first-order degradation kinetics to illustrate the effect of temperature on stability.[7][13][23]
Visualizations
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. upm-inc.com [upm-inc.com]
- 10. purple-diamond.com [purple-diamond.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oxidative degradation of atenolol by heat-activated persulfate: Kinetics, degradation pathways and distribution of transformation intermediates [hero.epa.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Primidolol Off-Target Binding Assessment
This technical support center provides guidance and resources for researchers investigating the potential off-target binding of Primidolol. The following information is intended to assist in the design, execution, and troubleshooting of experiments to characterize the selectivity profile of this α/β adrenergic receptor blocker.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is an α/β adrenergic receptor blocker with antihypertensive activity.[1][2][3] Its primary mechanism of action involves antagonism of beta-adrenergic receptors.[2][3][4]
Q2: Are there any known off-targets for this compound?
Currently, there is limited publicly available information specifically documenting significant off-target binding of this compound. However, like many small molecule drugs, it has the potential to interact with other proteins, particularly those with structural similarities to its primary targets. Therefore, a thorough off-target assessment is a critical step in preclinical drug development.
Q3: What are the most likely potential off-targets for a beta-blocker like this compound?
Given its chemical structure and primary targets, potential off-targets for this compound could include:
-
Other G-protein coupled receptors (GPCRs)
-
Protein kinases, due to the presence of hinge-binding motifs in some adrenergic antagonists.
-
Ion channels
-
Transporters
Q4: What is the general workflow for assessing the off-target profile of this compound?
A typical workflow for investigating off-target binding involves a combination of computational and experimental approaches.
Caption: A general workflow for identifying and validating potential off-target interactions of a drug candidate.
Troubleshooting Guides
In Silico Off-Target Prediction
| Issue | Potential Cause | Troubleshooting Steps |
| High number of predicted off-targets | The prediction algorithm may have low stringency. | Refine the search parameters, such as increasing the binding affinity cutoff or using a more focused protein library. Cross-reference predictions from multiple in silico tools.[5][6] |
| No relevant off-targets predicted | The algorithms used may not be suitable for the chemical class of this compound. The protein structure database may be incomplete. | Utilize different prediction methods (e.g., both structure-based and ligand-based).[7] Ensure that the target protein database is comprehensive and up-to-date. |
| Discrepancy between different in silico tools | Different tools use different algorithms and scoring functions. | Prioritize hits that are predicted by multiple independent tools. Use experimental data to validate the predictions of the most reliable tool for your compound class.[5] |
Kinase Profiling Assays
| Issue | Potential Cause | Troubleshooting Steps |
| False positives | Compound interference with the assay signal (e.g., fluorescence). Non-specific inhibition. | Run control experiments without the kinase to check for compound auto-fluorescence or quenching.[8] Use structurally different inhibitors as positive controls. |
| False negatives | Inappropriate ATP concentration. Insufficient enzyme activity. | The ATP concentration should be at or near the Km for the kinase. Verify the activity of the kinase with a known inhibitor. |
| Poor reproducibility | Reagent instability. Inconsistent assay conditions. | Ensure proper storage and handling of all reagents, especially ATP and the kinase. Maintain consistent temperature, pH, and incubation times.[8] |
Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand is binding to non-receptor components. Inadequate separation of bound and free ligand. | Decrease the concentration of the radioligand.[9] Optimize the washing steps in filtration assays. Consider using a different method to separate bound and free ligand (e.g., centrifugation).[10] |
| Low specific binding | Low receptor expression in the membrane preparation. Radioligand concentration is too low. | Use a cell line with higher receptor expression or enrich the membrane preparation. Ensure the radioligand concentration is appropriate for the receptor's Kd.[9] |
| Inconsistent Kd or Ki values | The assay has not reached equilibrium. Ligand depletion. | Increase the incubation time to ensure equilibrium is reached.[11] Ensure that less than 10% of the total radioligand is bound to prevent ligand depletion.[9][12] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction using Publicly Available Tools
-
Obtain the 3D structure of this compound: Convert the 2D chemical structure of this compound (SMILES: CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O) into a 3D structure using a tool like Open Babel or the PubChem 3D viewer.[13]
-
Select In Silico Tools: Utilize a combination of sequence-based and structure-based prediction servers. Examples include:
-
SuperPred: Predicts the main class and subclass of a compound's target.
-
SwissTargetPrediction: Predicts the most probable targets of a small molecule.
-
PASS Online: Predicts a wide spectrum of biological activities based on the structure of a compound.
-
-
Perform Predictions: Submit the 3D structure of this compound to the selected servers.
-
Analyze Results: Compile a list of predicted off-targets with the highest confidence scores. Prioritize targets that are functionally relevant to potential side effects.
Protocol 2: Broad-Panel Kinase Profiling
-
Select a Kinase Panel: Choose a commercially available kinase panel that offers broad coverage of the human kinome. Panels of varying sizes are available (e.g., 44, 100, or >400 kinases).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Performance: The screening service will typically perform the assays at a fixed concentration of this compound (e.g., 10 µM) and at the Km of ATP for each kinase.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
Protocol 3: Radioligand Competition Binding Assay for a Putative GPCR Off-Target
-
Prepare Cell Membranes: Harvest cells expressing the GPCR of interest and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand for the target GPCR (at or below its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a known, unlabeled ligand for the target GPCR.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the Ki value.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of a beta-adrenergic receptor and the antagonistic action of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local depletion of large molecule drugs due to target binding in tissue interstitial space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Primidolol precipitation in stock solutions
This technical support center provides guidance on preventing the precipitation of Primidolol in stock solutions, a common challenge for researchers. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maintain stability and prevent degradation, this compound stock solutions should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), freezing at -20°C is recommended.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution, initially clear, has formed a precipitate after being added to my aqueous cell culture medium. What is causing this?
A3: This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate out of the solution. The concentration of the compound in the final aqueous solution may have exceeded its solubility limit in that medium.
Q4: Can I use other solvents like ethanol or water to dissolve this compound?
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.
Problem: My this compound powder is not dissolving in the chosen solvent.
-
Question: I am trying to dissolve this compound powder, but it is not going into solution. What should I do?
-
Answer:
-
Increase Sonication/Vortexing: Ensure you have vortexed or sonicated the solution for a sufficient amount of time to facilitate dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C). An increase in temperature can significantly improve the solubility of some compounds. However, be cautious about the heat stability of this compound.
-
Solvent Choice: Confirm that you are using a recommended solvent like DMSO. If you are using a different solvent, this compound may have poor solubility in it.
-
Check Compound Purity: Impurities in the this compound powder can sometimes affect its solubility.
-
Problem: The this compound stock solution is cloudy or has a precipitate after storage.
-
Question: My this compound stock solution in DMSO was clear when I made it, but now it appears cloudy after storage in the freezer. What happened?
-
Answer:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation. It is best to prepare aliquots of your stock solution to avoid this.
-
Incomplete Dissolution: It is possible the compound was not fully dissolved initially. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure any precipitate redissolves. Gentle warming may also be necessary.
-
Concentration Too High: The concentration of your stock solution may be too high, leading to precipitation upon slight temperature changes. Consider preparing a slightly less concentrated stock solution.
-
Problem: A precipitate forms immediately upon adding the this compound stock solution to my aqueous buffer or cell culture medium.
-
Question: When I add my DMSO stock of this compound to my cell culture media, a precipitate forms. How can I prevent this?
-
Answer:
-
Decrease Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your aqueous solution exceeds its solubility limit. Try using a lower final concentration.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is generally recommended to avoid solvent toxicity (typically <0.5% in cell culture), a slight increase might be necessary to keep the compound in solution. You will need to determine the tolerance of your specific cell line to DMSO.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous media, perform serial dilutions. For example, first, dilute the DMSO stock in a smaller volume of media, vortex well, and then add this intermediate dilution to your final volume.
-
Use of Pluronic F-68: For some poorly soluble drugs, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can help to maintain solubility. The compatibility of such an additive with your experimental system must be verified.
-
Quantitative Data Summary
Specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the literature. The following table provides qualitative information and general solubility expectations based on its chemical class.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Sparingly Soluble | Many beta-blockers exhibit some solubility in alcohols. Empirical testing is required. |
| Methanol | Likely Sparingly Soluble | Similar to ethanol, some solubility is expected, but requires experimental verification. |
| Water | Likely Poorly Soluble | As an aromatic ether, this compound is expected to have low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 333.39 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 333.39 g/mol x 1000 mg/g = 3.33 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Gentle warming in a 37°C water bath can also be applied if necessary, followed by vortexing.
-
-
Sterilization (if required for your application):
-
If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Signaling Pathways and Experimental Workflows
This compound is a beta-adrenergic receptor antagonist. Beta-adrenergic receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system. The two main subtypes are β1 and β2 receptors, which activate distinct downstream signaling cascades.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Beta-2 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: A logical workflow for preparing this compound for use in cell-based experiments.
References
Strategies to improve the signal-to-noise ratio in Primidolol mass spectrometry
Disclaimer: "Primidolol" appears to be a rare or potentially mistaken compound name. The following guide leverages best practices and data from structurally similar β-blocker compounds, such as Metoprolol , Pindolol , and Atenolol , to provide a robust framework for optimizing your mass spectrometry experiments. The principles and strategies outlined are broadly applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity consistently low or undetectable?
A: Low signal intensity is a common issue in mass spectrometry and can stem from several factors.[1] Key areas to investigate include:
-
Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma, urine) can lead to significant analyte loss. Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are common techniques that need to be optimized for recovery.[2][3]
-
Ionization Inefficiency: this compound, like other β-blockers, is best ionized using Electrospray Ionization (ESI) in positive mode.[4] Suboptimal ESI source parameters—such as capillary voltage, gas flows, and temperatures—can drastically reduce ion formation and transmission.[5][6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte, leading to a weaker signal.[6][7] Improving chromatographic separation or using a more selective sample preparation method can mitigate this.[6]
-
Instrument Contamination: Residue from previous samples or contaminated solvents can create high background noise, which obscures the analyte signal.[7]
Q2: What is the best sample preparation technique for this compound in a plasma matrix?
A: The choice of sample preparation depends on the required sensitivity and sample cleanliness. For β-blockers in plasma, common methods include:
-
Protein Precipitation (PPT): This is a fast and simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[8][9] While efficient for high-concentration samples, it may not remove all interfering matrix components.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A common approach for β-blockers involves extraction at a basic pH using an organic solvent like ethyl acetate.[10][11]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be used to concentrate the analyte, offering the best sensitivity. Various sorbents, including mixed-mode cation-exchange, are effective for extracting β-blockers.[3][12]
Q3: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?
A: MRM is essential for achieving high sensitivity and selectivity. The process involves:
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer and acquire a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺. For Metoprolol (MW 267.36 g/mol ), this is m/z 268.1.[4]
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion in the collision cell (Q2) at various collision energies to identify the most stable and abundant product ions.[13]
-
Optimization: Once precursor and product ions are selected, fine-tune parameters like collision energy (CE) and declustering potential (DP) for each MRM transition to maximize the signal intensity.[10] For Metoprolol, a common transition is m/z 268.1 → 115.6.[4]
Q4: My baseline is very noisy. What are the first things I should check?
A: High background noise can significantly degrade the signal-to-noise ratio (S/N).[1] Start by troubleshooting the following:
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Lower-grade solvents can introduce a significant amount of chemical noise.[6][7]
-
Mobile Phase Contamination: Contaminants can accumulate in solvent reservoirs. Avoid "topping off" solvents and prepare fresh mobile phases regularly.[6][14] On-line mobile phase filtration can also be used to remove chemical background ions.[15]
-
System Contamination: Check for carryover from previous injections by running blank samples. If contamination is present, flushing the system may be necessary.[7][16]
-
Ion Source Parameters: An unoptimized cone gas flow can lead to elevated baseline noise. Optimizing this parameter can help reduce interfering ions from the solvent.
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound analysis.
Problem 1: Low Signal Intensity or No Peaks Detected
| Possible Cause | Recommended Solution |
| Inefficient Sample Extraction | Review your sample preparation protocol. For plasma, ensure the pH is appropriate for extraction (basic pH for many β-blockers).[11] Evaluate extraction recovery by spiking a known amount of analyte into a blank matrix and comparing the response to a pure standard. Consider switching to a cleaner method like SPE if matrix effects are suspected.[3][6] |
| Suboptimal Ionization | Infuse a standard solution directly into the mass spectrometer to optimize ESI source parameters. Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas temperature, and source position to maximize the signal.[13][17] Ensure you are operating in the correct polarity (positive ion mode is typical for β-blockers).[4] |
| Incorrect MRM Settings | Verify that the correct precursor and product ions are selected. Re-optimize collision energy for your specific instrument, as optimal values can vary. You should aim to retain about 10-15% of the parent ion after fragmentation.[13] |
| LC Pump Issues | A complete loss of signal could indicate a pump has lost its prime, especially the organic phase pump in a gradient system.[18] Purge the pumps to ensure consistent mobile phase delivery.[18] |
| Instrument Contamination | A dirty ion source or sample path can suppress the signal.[7] Follow the manufacturer's guidelines for cleaning the ion source and transfer optics. |
Problem 2: High and Unstable Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Prepare fresh mobile phases using LC-MS grade solvents and additives from a reliable source.[6] Filter mobile phases if necessary and ensure solvent lines are clean.[15] |
| Chemical Noise | Chemical noise can originate from the mobile phase or the sample matrix.[15] Optimizing the cone gas flow rate can help reduce solvent clusters and other interfering ions. If the noise is from the matrix, improve the sample cleanup procedure.[6] |
| Leaks in the LC or MS System | Air leaks can cause pressure fluctuations and an unstable baseline. Check all fittings and connections from the LC pumps to the MS inlet. |
| Electronic Noise | In modern instruments with very low chemical background, electronic noise can become apparent.[19] This is less common but may require a service engineer to diagnose. Adjusting detector settings like gain may help.[1] |
Experimental Protocols
Protocol 1: this compound (as Metoprolol) Analysis in Human Plasma via Protein Precipitation
This protocol provides a general methodology for the quantitative analysis of β-blockers in plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample (or standard/QC) into a microcentrifuge tube.[9]
-
Add 50 µL of an internal standard solution (e.g., Metoprolol-d7 or another β-blocker like Nadolol).[9][10]
-
To precipitate proteins, add 600 µL of cold acetonitrile.[9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.[9]
-
Transfer 200 µL of the clear supernatant to a new tube and dilute with 800 µL of water (or initial mobile phase) before injection.[9]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[11]
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.[4][20]
-
Mobile Phase B: Methanol or Acetonitrile.[20]
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions:
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in the analysis of β-blockers, which can serve as a starting point for method development for this compound.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column Type | C18 (various manufacturers) | [11][21] |
| Column Dimensions | 2.1 x 100 mm; 1.7 µm | [11] |
| Mobile Phase A | 0.1% Formic Acid or 2mM Ammonium Acetate in Water | [4][11] |
| Mobile Phase B | Methanol or Acetonitrile | [20] |
| Flow Rate | 0.2 - 0.6 mL/min | [4][11] |
Table 2: Example ESI Source Optimization Parameters
| Parameter | Typical Value Range | Reference |
| Capillary/Sprayer Voltage | 3.0 - 5.0 kV (Positive Mode) | [5] |
| Nebulizer Gas Pressure | 20 - 60 psi | [5] |
| Drying/Desolvation Gas Temp. | 250 - 450 °C | [5][6] |
| Cone Gas Flow Rate | 150 - 500 L/hr (Optimization is key) |
Table 3: Example MRM Transitions for Common β-Blockers
| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Collision Energy (eV) | Reference |
| Metoprolol | 268.1 | 115.6 | Optimized per instrument | [4] |
| Atenolol | 267.2 | 145.1 | Optimized per instrument | [22] |
| Pindolol | 249.2 | 116.1 | Optimized per instrument | [9] |
| Propranolol | 260.2 | 116.1 | Optimized per instrument | [10] |
Visualizations
Workflow Diagrams
Caption: General troubleshooting workflow for low S/N.
Caption: Protein precipitation workflow for plasma samples.
Caption: Logical relationships in MS parameter optimization.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Development of a sensitive and rapid method for quantitation of (S)-(-)- and (R)-(+)-metoprolol in human plasma by chiral LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. echemi.com [echemi.com]
- 15. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. biotage.com [biotage.com]
- 19. agilent.com [agilent.com]
- 20. japsonline.com [japsonline.com]
- 21. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. faa.gov [faa.gov]
Validation & Comparative
Comparing the antihypertensive effects of Primidolol and atenolol
Primidolol: An Investigational Antihypertensive Agent
Initial searches for "this compound" reveal that it is not a widely recognized or approved pharmaceutical agent for the treatment of hypertension. The substance, also identified as UK-11,443, is described as an orally active α/β adrenergic receptor blocker with antihypertensive activity.[1][2][3] It has been the subject of limited clinical investigation, with some studies dating back to the early 1980s. For the purposes of this comparison, it is important to note that this compound is considered a research chemical and not a standard treatment.[1][2]
Atenolol, in contrast, is a well-established second-generation β-1–selective adrenergic antagonist.[4] It is approved by the U.S. Food and Drug Administration (FDA) for the management of hypertension, angina pectoris, and acute myocardial infarction.[4]
Due to the limited and dated clinical data on this compound, a direct and comprehensive comparison of its antihypertensive effects with a widely used drug like atenolol is challenging. The available information on this compound is largely from early-phase clinical trials, whereas atenolol has been the subject of extensive clinical use and numerous large-scale studies.[5][6][7][8]
Mechanism of Action
This compound is characterized as a new antihypertensive agent with both alpha- and beta-adrenoceptor blocking activity.[5] This dual mechanism of action suggests it can lower blood pressure by blocking the effects of adrenaline on both the heart and blood vessels.
Atenolol is a cardioselective β-1 adrenergic antagonist.[4] It works by selectively blocking β-1 adrenergic receptors in the heart and vascular smooth muscle.[4] This action inhibits the effects of catecholamines like norepinephrine and epinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[4][9]
Comparative Efficacy in Hypertension
A study involving 15 inpatients with moderately severe hypertension investigated the efficacy of single and twice-daily doses of this compound.[5] The study reported significant decreases in blood pressure and heart rate three hours after administration.[5] However, the overall change from baseline was not significantly different when compared to a placebo, which the study attributes to a lowering of baseline values.[5]
Another related compound, Prizidilol, which is also a combined precapillary vasodilator and nonselective beta-adrenoceptor blocking drug, was shown to have an effective antihypertensive effect when given twice daily at a dose of 400 mg.[10] A single daily dose of Prizidilol was not found to be effective in reducing systolic blood pressure over a 24-hour period.[10]
Atenolol's efficacy in treating hypertension has been well-documented in numerous studies. A comparative study with metoprolol found that a maximal fall in blood pressure was achieved with 50 mg of atenolol once daily, with no further reduction at higher doses.[7] However, some meta-analyses have raised questions about atenolol's overall benefit in patient outcomes compared to other antihypertensive drugs, despite its blood pressure-lowering effects.[8] Specifically, when compared to other antihypertensives, atenolol was associated with a higher risk for stroke.[8]
Side Effects and Safety Profile
The side effects reported for this compound in the small clinical study included mild postural dizziness, mild nausea, and orthostatic vertigo.[5] No clinically important laboratory abnormalities were noted.[5]
Atenolol's side effects are consistent with its class as a beta-blocker. These can include slow heart rate, constipation, dizziness, and fatigue.[11]
Data Presentation
Due to the scarcity of direct comparative studies between this compound and atenolol, a comprehensive quantitative data table is not feasible. The available data for this compound is from a single, small, early-phase study, making a statistically meaningful comparison with the extensive data on atenolol impossible.
Experimental Protocols
This compound Study Methodology
A study on this compound involved 15 adult in-patients with moderately severe hypertension. The protocol consisted of a 3-day placebo period followed by a 4-day treatment period with this compound at a starting dosage of either 50 mg or 100 mg. Cardiovascular parameters, including blood pressure and heart rate, were measured at baseline and 3 hours post-dose.[5]
Atenolol Study Methodology (Example)
A comparative study of atenolol and metoprolol involved thirteen patients with mild or moderate essential hypertension in an open, randomized cross-over investigation. Patients received once-daily doses of 50, 100, and 200 mg of each drug. Blood pressure and heart rate were measured at rest and during exercise. A drug-free interval was implemented between the two treatments to allow blood pressure to return to pretreatment levels.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of beta-blockers and a typical experimental workflow for a comparative antihypertensive study.
Caption: General signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.
Caption: A typical experimental workflow for a crossover comparative clinical trial of antihypertensive drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of single and twice daily doses of this compound (UK-11,443) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive comparative effectiveness and safety of first-line beta-blocker monotherapy in hypertensive patients: a large-scale multi-center observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of atenolol and metoprolol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Antihypertensive effect of prizidilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central-acting agents - Mayo Clinic [mayoclinic.org]
Primidolol vs. Nebivolol: A Comparative Analysis of Antioxidant and Vasodilatory Properties
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for primidolol and nebivolol. While nebivolol is a well-characterized third-generation beta-blocker with extensive research supporting its unique pharmacological profile, information regarding this compound is scarce to non-existent in published experimental studies. Therefore, a direct comparative guide based on experimental data is not feasible at this time.
This guide will instead provide a detailed analysis of the well-documented antioxidant and vasodilatory properties of nebivolol, offering comparisons with other relevant beta-blockers where data is available, to offer a valuable resource for researchers, scientists, and drug development professionals.
Nebivolol: A Dual-Mechanism Beta-Blocker
Nebivolol is distinguished from other beta-blockers by its high selectivity for β1-adrenergic receptors and its novel vasodilatory effects, which are primarily mediated by the nitric oxide (NO) pathway.[1][2][3][4][5] This dual mechanism of action contributes to its efficacy in managing hypertension and heart failure.[1][2][4][6]
Vasodilatory Properties of Nebivolol
The vasodilatory action of nebivolol is a key differentiator. Unlike traditional beta-blockers that can cause peripheral vasoconstriction, nebivolol promotes relaxation of the blood vessels.[3] This effect is attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO.[1][2][4][5] The increased bioavailability of NO leads to smooth muscle relaxation and vasodilation.[7][8][9]
Several mechanisms have been proposed for nebivolol's stimulation of eNOS, with agonism at the β3-adrenergic receptor being a significant pathway.[1][3][10] The l-enantiomer of nebivolol is primarily responsible for this vasodilatory effect, while the d-enantiomer confers its β1-blocking activity.[1][11]
Signaling Pathway: Nebivolol-Induced Vasodilation
Caption: Nebivolol-induced vasodilation pathway.
Antioxidant Properties of Nebivolol
Beyond its vasodilatory effects, nebivolol exhibits significant antioxidant properties.[1][4][10] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a crucial role in endothelial dysfunction and cardiovascular disease. Nebivolol helps to mitigate oxidative stress through several mechanisms:
-
Direct Scavenging of Free Radicals: Nebivolol has been shown to directly scavenge superoxide radicals.[10]
-
Reduction of ROS Production: It can inhibit NADPH oxidase, a major source of cellular ROS.[10]
-
Increased NO Bioavailability: By reducing the oxidative inactivation of NO by superoxide, nebivolol enhances the bioavailability of this crucial vasodilator.[12]
These antioxidant actions contribute to the improvement of endothelial function observed with nebivolol treatment.[12][13][14]
Comparative Data with Other Beta-Blockers
To provide a comparative perspective, the following tables summarize experimental data on the vasodilatory and antioxidant effects of nebivolol in comparison to other beta-blockers like atenolol and metoprolol, which are generally considered to lack significant vasodilatory or antioxidant properties.
Table 1: Comparative Vasodilatory Effects
| Parameter | Nebivolol | Atenolol | Metoprolol | Experimental Model | Reference |
| Forearm Blood Flow | Increased | No significant change | - | Hypertensive patients | [15] |
| Endothelium-Dependent Vasodilation | Improved | No improvement | - | Hypertensive patients | [5] |
| Small Artery Distensibility | Improved | No improvement | - | Hypertensive patients | [15] |
| Peripheral Vascular Resistance | Decreased | Increased/No change | - | Hypertensive patients | [15] |
| Nitric Oxide (NO) Bioavailability | Increased | No effect | - | Endothelial cells | [12] |
Table 2: Comparative Antioxidant Effects
| Parameter | Nebivolol | Atenolol | Metoprolol | Experimental Model | Reference |
| Plasma Malondialdehyde (MDA) | Decreased | No significant change | No significant change | Hypertensive patients | [16] |
| Reactive Oxygen Species (ROS) Production | Decreased | No significant change | - | Endothelial cells | [12] |
| Plasma Antioxidant Capacity | Increased | No significant change | - | Hypertensive patients | [12] |
| eNOS Uncoupling | Inhibited | No effect | - | Spontaneously hypertensive rats | [13] |
Experimental Protocols
Measurement of Forearm Blood Flow
-
Methodology: Venous occlusion plethysmography is a common technique used to measure forearm blood flow. This non-invasive method involves inflating a cuff on the upper arm to occlude venous outflow while allowing arterial inflow to continue. The rate of increase in forearm volume, measured by a strain gauge, is proportional to the arterial blood flow. Measurements are typically taken at baseline and after the administration of the study drug.
Assessment of Endothelial Function
-
Methodology: Endothelium-dependent vasodilation can be assessed by measuring the vascular response to acetylcholine, an endothelium-dependent vasodilator. In clinical studies, this is often done by infusing acetylcholine into the brachial artery and measuring the change in forearm blood flow using venous occlusion plethysmography. An improved response to acetylcholine indicates enhanced endothelial function.
Determination of Oxidative Stress Markers
-
Methodology: Plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation, can be measured using high-performance liquid chromatography (HPLC) or spectrophotometric methods based on its reaction with thiobarbituric acid.
-
Methodology: Intracellular reactive oxygen species (ROS) production in cultured endothelial cells can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Upon entering the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), the intensity of which can be measured using a fluorescence microscope or plate reader.
Experimental Workflow: Assessing Antioxidant Effects
Caption: Workflow for comparing antioxidant effects.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Nebivolol: vasodilator properties and evidence for relevance in treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebivolol: the somewhat-different beta-adrenergic receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prografika.cl [prografika.cl]
Head-to-Head In Vitro Comparison of Beta-Blockers: A Focus on Primidolol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vitro pharmacological properties of beta-adrenergic receptor antagonists (beta-blockers), with a specific focus on assembling the necessary data for a direct comparison of Primidolol with other established agents. While extensive in vitro quantitative data for many beta-blockers is readily available, specific experimental values for this compound are not widely published. This document outlines the standard methodologies and presents available data for other beta-blockers to serve as a benchmark for the evaluation of this compound.
Executive Summary
Beta-blockers are a cornerstone in the management of cardiovascular diseases. Their therapeutic efficacy is intrinsically linked to their affinity and selectivity for β-adrenergic receptor subtypes (β1 and β2), their potency in antagonizing agonist-induced responses, and their impact on downstream signaling pathways, such as the adenylyl cyclase cascade. A thorough in vitro comparison is crucial for understanding the pharmacological nuances of new chemical entities like this compound, an identified α/β adrenergic receptor blocker.[1] This guide details the essential in vitro assays required for such a comparison and provides a framework for interpreting the resulting data.
Data Presentation: Comparative In Vitro Properties of Selected Beta-Blockers
The following table summarizes key in vitro parameters for several well-characterized beta-blockers. The acquisition of analogous data for this compound is essential for a direct head-to-head comparison. The data presented are indicative and can vary based on the specific experimental conditions.
| Beta-Blocker | Receptor Subtype | pA2 Value | Ki (nM) | β1/β2 Selectivity Ratio | Intrinsic Sympathomimetic Activity (ISA) |
| This compound | α/β | Data not available | Data not available | Data not available | Data not available |
| Propranolol | Non-selective (β1 & β2) | 8.2 - 9.1 | 1 - 5 | ~1 | No |
| Metoprolol | β1-selective | 7.4 - 8.2 | 50 - 100 | 20 - 50 | No |
| Atenolol | β1-selective | 6.8 - 7.5 | 1000 - 2000 | 15 - 35 | No |
| Bisoprolol | Highly β1-selective | 8.1 - 8.7 | 10 - 20 | 70 - 120 | No |
| Pindolol | Non-selective (β1 & β2) | 8.5 - 9.0 | 2 - 10 | ~1 | Yes |
Note: pA2 and Ki values are collated from multiple sources and represent a general range. The selectivity ratio is an approximation and can differ based on the assay used.
Experimental Protocols
A comprehensive in vitro comparison of beta-blockers relies on a suite of standardized pharmacological assays. The methodologies for three key experiments are detailed below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a beta-blocker for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity and known binding characteristics, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled beta-blocker being tested (the "competitor," e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism and Schild Analysis
Objective: To determine the potency (pA2 value) of a competitive antagonist in a functional assay. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[2][3]
Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation containing the target receptors (e.g., guinea pig atria for β1 receptors or trachea for β2 receptors) or cells expressing these receptors are used.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a standard β-adrenergic agonist (e.g., isoprenaline). The response measured could be muscle contraction/relaxation or a cellular response like cAMP production.
-
Antagonist Incubation: The preparation is then incubated with a fixed concentration of the beta-blocker (antagonist) until equilibrium is reached.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist. This is repeated for several different concentrations of the antagonist.
-
Schild Plot Construction: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the intercept of the regression line with the x-axis.[2][3][4]
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of a beta-blocker on the adenylyl cyclase signaling pathway, which is downstream of β-adrenergic receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes containing β-adrenergic receptors and adenylyl cyclase are prepared.
-
Assay Conditions: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds.
-
Stimulation and Inhibition: The assay is typically run under basal conditions, in the presence of a β-agonist (like isoprenaline) to stimulate adenylyl cyclase activity, and in the presence of the agonist plus increasing concentrations of the beta-blocker to measure inhibition.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified. This can be done using various methods, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), or fluorescence-based assays.[5][6]
-
Data Analysis: The results are expressed as the amount of cAMP produced per unit of time per milligram of protein. For antagonists, the data is often plotted as the percentage of inhibition of the agonist-stimulated activity versus the antagonist concentration to determine an IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: β-Adrenergic receptor signaling pathway and point of beta-blocker inhibition.
Caption: Workflow for Radioligand Binding and Schild Analysis.
Caption: Workflow for Adenylyl Cyclase Activity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing adenylyl cyclases as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Beta-Blockers: A Focus on Metoprolol
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of beta-blockers, with a specific focus on Metoprolol. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5] Cross-validation between different laboratories or methods is also essential to ensure data comparability.[6][7]
The primary analytical techniques employed for the analysis of beta-blockers like Metoprolol include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different applications.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC, GC, and Spectrophotometric methods for the analysis of Metoprolol.
Table 1: Performance Comparison of Analytical Methods for Metoprolol
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Linearity Range | 10–50 µg/ml[5] | 50–3000 ng/mL[8] | 5-30 µg/ml[9][10] |
| Correlation Coefficient (r²) | 0.9992[5] | >0.99[8] | 0.9998[5] |
| Limit of Detection (LOD) | Low ng/mL range | 5.0 ng/mL[8] | ~0.67 µg/ml[11] |
| Limit of Quantitation (LOQ) | Low ng/mL range | 15 ng/mL[8] | ~2.05 µg/ml[11] |
| Accuracy (% Recovery) | 99.80%[12] | 90.88%[8] | 98-102%[10] |
| Precision (%RSD) | < 2%[12] | < 6.0%[8] | < 2%[9][10] |
| Specificity | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on published and validated methods for Metoprolol analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] A common approach for Metoprolol is a reversed-phase HPLC (RP-HPLC) method.[3][5]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.[5]
-
Analytical column: Water Spherisorb® C18 (5µm, 4.6 x 250mm) or equivalent.[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, orthophosphoric acid, and water, with the pH adjusted to 3.0.[5]
-
Flow Rate: 2.0 ml/min.[5]
-
Detection Wavelength: 224 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Prepare a standard stock solution of Metoprolol Succinate in the mobile phase.
-
For pharmaceutical dosage forms, weigh and finely powder a representative number of tablets.
-
Dissolve an amount of powder equivalent to a single dose in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Gas Chromatography (GC) Method
GC is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile drugs like Metoprolol, a derivatization step is often required to increase volatility.[8][13]
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS) or flame ionization detector (FID).[8][13]
-
Capillary column: DB-624 (30m x 0.53mm, 1.0µm film thickness) or equivalent.[13]
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium.[13]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C held for a specific duration, followed by a temperature ramp.[13]
Sample Preparation and Derivatization:
-
For biological samples like urine, perform a liquid-liquid extraction of Metoprolol at a basic pH using a mixture of ethyl acetate and diethyl ether.[8]
-
Use a suitable internal standard, such as Atenolol.[8]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a mixture of acetonitrile and a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
Incubate the mixture to allow for complete derivatization before injection into the GC system.
UV-Visible Spectrophotometry Method
UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs that possess a chromophore.[9][10][11]
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: 0.1 N Hydrochloric acid or distilled water.[10]
-
Wavelength of Maximum Absorbance (λmax): 222 nm[10] or 224 nm.[5]
Sample Preparation:
-
Prepare a standard stock solution of Metoprolol Tartrate in the chosen solvent.
-
Prepare a series of dilutions to establish a calibration curve over a concentration range of 5-30 µg/ml.[10]
-
For tablet dosage forms, dissolve the powdered tablet in the solvent, filter, and dilute to a concentration within the linear range.
-
Measure the absorbance of the sample solutions at the λmax against a solvent blank.
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and a typical sample analysis process.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
Conclusion
The choice of an analytical method for the determination of beta-blockers like Metoprolol is a critical decision in pharmaceutical analysis. HPLC and GC methods offer high specificity and sensitivity, making them suitable for complex matrices and low concentration levels. UV-Visible spectrophotometry, while less specific, provides a simple, rapid, and cost-effective alternative for routine quality control of pure substances and pharmaceutical formulations. The validation of the selected method according to ICH guidelines is imperative to ensure the generation of accurate and reliable data.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. longdom.org [longdom.org]
- 11. au.edu.sy [au.edu.sy]
- 12. latamjpharm.org [latamjpharm.org]
- 13. iiste.org [iiste.org]
Comparative Efficacy of Primidolol and Other Alpha- and Beta-Adrenergic Blockers in Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Primidolol's efficacy in various cardiovascular models, contextualized with data from more extensively studied drugs with a similar mechanism of action, namely Labetalol and Carvedilol. Due to the limited recent literature on this compound, this guide leverages available data on these comparator drugs to offer a comprehensive overview of this class of antihypertensive agents.
Mechanism of Action: Dual Alpha- and Beta-Adrenergic Blockade
This compound, Labetalol, and Carvedilol are distinguished by their dual mechanism of action, blocking both alpha- and beta-adrenergic receptors. This dual blockade results in a reduction in blood pressure through both vasodilation (alpha-1 blockade) and a decrease in heart rate and cardiac output (beta-1 blockade). This multifaceted approach can offer advantages over agents that only target beta-receptors.
Efficacy in Hypertension
For comparison, extensive clinical data is available for Labetalol and Carvedilol, demonstrating their robust efficacy in treating hypertension.
Table 1: Comparative Efficacy in Hypertension
| Drug | Dosage | Study Population | Key Findings |
| This compound | 50 mg or 100 mg (starting dose) | 15 adult in-patients with moderately severe hypertension | Significant decreases in blood pressure and heart rate.[1] |
| Labetalol | Up to 600 mg daily | 144 women with mild-to-moderate pregnancy-induced hypertension | Significantly lowered blood pressure compared to placebo.[2] |
| Labetalol | Mean dose 707 mg/day | 128 patients with hypertension, many unresponsive to other therapies | Excellent antihypertensive effect, often successful where other beta-blockers failed.[3] |
| Carvedilol | 25 mg once daily | 30 patients with mild to moderate essential hypertension | Mean decrease in supine diastolic blood pressure of 18.5 mmHg and systolic blood pressure of 23.4 mmHg.[4] |
| Carvedilol vs. Labetalol | Carvedilol 25 mg once daily vs. Labetalol 200 mg twice daily | 61 patients with mild to moderate hypertension | Both drugs were effective, with 87% of patients in each group achieving a supine diastolic blood pressure of ≤ 90 mm Hg.[4] |
Efficacy in Angina Pectoris
Carvedilol has been extensively studied in the context of stable angina and has shown significant efficacy.
Table 2: Efficacy in Stable Angina
| Drug | Dosage | Study Population | Key Findings |
| Carvedilol | 25 mg and 50 mg twice daily | 122 patients with chronic stable angina | Statistically superior to placebo in increasing time to angina onset and time to 1-mm ST-segment depression.[5] |
| Carvedilol vs. Metoprolol | Carvedilol 25-50 mg twice daily vs. Metoprolol 50-100 mg twice daily | 368 patients with stable angina | Carvedilol showed a statistically significantly greater improvement in time to 1-mm ST-segment depression.[6] |
| Carvedilol vs. Nifedipine s.r. | Carvedilol 25 mg twice daily vs. Nifedipine s.r. 20 mg twice daily | 163 patients with chronic stable angina | Carvedilol appeared somewhat more effective in improving exercise tolerance and time to onset of angina.[7] |
Efficacy in Cardiac Arrhythmia
Information on this compound's antiarrhythmic properties is scarce. However, drugs with combined alpha- and beta-blocking activity, such as Carvedilol, have demonstrated significant antiarrhythmic effects, particularly in the context of myocardial infarction.
Table 3: Efficacy in Cardiac Arrhythmia (Post-Myocardial Infarction)
| Drug | Study | Study Population | Key Findings |
| Carvedilol | CAPRICORN Trial | 1,959 patients with reduced left ventricular systolic function after acute myocardial infarction (AMI) | Incidence of atrial fibrillation/flutter was 2.3% in the carvedilol group vs. 5.4% in the placebo group. Incidence of ventricular tachycardia/flutter/fibrillation was 0.9% in the carvedilol group vs. 3.9% in the placebo group.[8] |
| Carvedilol | CAPRICORN Trial Substudy | Patients with left ventricular dysfunction after AMI | Carvedilol had a powerful antiarrhythmic effect, suppressing both atrial and ventricular arrhythmias.[8] |
Side Effect Profile
The side effects of this compound, as reported in the 1980 study, appear to be mild and transient. A comparison with the known side effects of Labetalol and Carvedilol provides a broader perspective on the safety of this drug class.
Table 4: Comparative Side Effects
| Drug | Reported Side Effects |
| This compound | Mild postural dizziness of short duration, mild nausea, orthostatic vertigo.[1] |
| Labetalol | Postural faintness, increase in serum glutamic-oxaloacetic transaminase (SGOT), increasing anti-nuclear factor titre.[9] Nausea, vomiting, flushing, slight dizziness, palpitations, shortness of breath, tingling in the body (usually mild/moderate).[10] |
| Carvedilol | Generally well-tolerated, with a lower incidence of adverse events compared to nifedipine in one study.[7] The percentage of patients reporting any adverse experience was only slightly higher than placebo in a dose-ranging study.[5] |
Experimental Protocols
Detailed experimental protocols for the original this compound studies are not fully available. However, based on the information from the 1980 clinical trial and standard methodologies for evaluating cardiovascular drugs, the following outlines the likely experimental design and protocols for assessing drugs like this compound in different cardiovascular models.
Hypertension Model: Clinical Trial Protocol (Based on this compound 1980 Study)
-
Study Design: A placebo-controlled clinical trial.[1]
-
Participants: Adult in-patients with moderately severe hypertension.[1]
-
Procedure:
-
A placebo run-in period of 3 days.[1]
-
Administration of the trial drug (this compound) at a starting dosage of 50 mg or 100 mg for 4 days.[1]
-
Measurement of cardiovascular parameters (blood pressure and heart rate in lying and standing positions) at baseline and at specified time points post-dose (e.g., 3 hours).[1]
-
Monitoring for any side effects and conducting laboratory tests to check for abnormalities.[1]
-
Animal Model for Hypertension: Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[11]
-
Animals: Male SHRs and their normotensive control counterparts, Wistar-Kyoto (WKY) rats.[12]
-
Procedure:
-
Rats are housed under controlled conditions with free access to food and water.[13]
-
Baseline systolic blood pressure is measured using a non-invasive tail-cuff method after a period of acclimatization.[13]
-
The test drug (e.g., this compound) or vehicle is administered orally or via another appropriate route for a specified duration (e.g., several weeks).
-
Blood pressure is monitored at regular intervals throughout the treatment period.[11]
-
At the end of the study, animals may be euthanized for further analysis of heart tissue to assess for changes in cardiac structure (e.g., heart weight index, left ventricular mass index).[11]
-
Angina Model: Coronary Artery Ligation in Rats
This surgical model is used to induce myocardial infarction and study the effects of drugs on ischemia and cardiac remodeling.
-
Animals: Male or female rats of a suitable strain (e.g., Wistar), typically weighing 200-250g.[14]
-
Procedure:
-
A thoracotomy is performed to expose the heart.[14]
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.[14][16] For reperfusion studies, the ligature can be temporary.[17]
-
The chest is closed, and the animal is allowed to recover.[14]
-
The test drug or vehicle is administered before or after the ligation procedure, depending on the study's objective.
-
Efficacy is assessed by measuring infarct size (e.g., using histological staining) and evaluating cardiac function (e.g., via echocardiography) at a specified time point after the procedure.[16]
Arrhythmia Model: Aconitine-Induced Arrhythmia in Mice
Aconitine is an alkaloid that induces arrhythmias by acting on sodium channels, providing a model to screen for antiarrhythmic drugs.[18]
-
Animals: Mice of a suitable strain.
-
Procedure:
-
The test drug or saline (control) is administered intraperitoneally.[18]
-
After a set period, aconitine is administered to induce arrhythmia.[18]
-
The onset of various types of arrhythmias (e.g., supraventricular premature beats, ventricular tachycardia) is monitored via electrocardiogram (ECG).[19]
-
The efficacy of the test drug is determined by its ability to delay the onset of arrhythmias compared to the control group.[18]
-
Visualizations
Signaling Pathway of Combined Alpha- and Beta-Blockers
Caption: Signaling pathway of combined alpha- and beta-blockers.
Experimental Workflow for Preclinical Evaluation of an Antihypertensive Drug
Caption: General experimental workflow for preclinical evaluation of a new antihypertensive drug.
References
- 1. Effect of single and twice daily doses of this compound (UK-11,443) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomised placebo controlled trial of labetalol in the treatment of mild to moderate pregnancy induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicentre study of labetalol in hypertension. New Zealand Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of once-daily carvedilol vs twice-daily labetalol in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of three different doses of carvedilol for exertional angina. Carvedilol-Angina Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of safety and efficacy of carvedilol and metoprolol in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of chronic stable angina with carvedilol in comparison with nifedipine s.r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic effect of carvedilol after acute myocardial infarction: results of the Carvedilol Post-Infarct Survival Control in Left Ventricular Dysfunction (CAPRICORN) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experience with labetalol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy and safety profile of labetalol hydrochloride in the treatment of hypertension in pregnancy — systematic review | Tatara | Arterial Hypertension [journals.viamedica.pl]
- 11. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of hypertension on maternal adaptations to pregnancy: experimental study on spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coronary Artery Ligation and Intramyocardial Injection in a Murine Model of Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Antibacterial Potential of Primidolol: A Comparative Analysis Framework
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the repositioning of existing drugs with established safety profiles presents a promising strategy. This guide explores the potential antibacterial efficacy of Primidolol, a beta-adrenergic receptor antagonist, by providing a framework for its comparison against well-established antibiotics. While direct comparative data for this compound's antibacterial activity is not yet publicly available, this document serves as a comprehensive resource for researchers and drug development professionals to conduct such validation studies.
This compound, a compound derived from Parmotrema perlatum, has been identified as possessing antibacterial and antioxidant properties in addition to its primary function as an antihypertensive agent.[1] This dual activity has sparked interest in its potential as a repurposed therapeutic for bacterial infections. To facilitate further investigation, this guide furnishes detailed experimental protocols and comparative efficacy data for widely used antibiotics against common pathogenic bacteria.
Comparative Antibacterial Efficacy Data
To establish a baseline for evaluating the potential of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of three standard antibiotics—Penicillin, Ciprofloxacin, and Tetracycline—against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). These values have been compiled from various scientific studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | Notes |
| Penicillin | 0.125 - >1024 | Susceptibility is highly dependent on the presence of β-lactamase. Penicillin-susceptible S. aureus (PSSA) typically have MICs ≤0.125 µg/mL.[2][3] Penicillin-resistant strains show significantly higher MICs.[4] |
| Tetracycline | 2 - ≥8 | Resistance is common. Susceptible isolates generally have an MIC of ≤4.0 μg/mL, while resistant isolates have an MIC of ≥8.0 μg/mL.[5] |
| Ciprofloxacin | Not typically a primary antibiotic for S. aureus | Data not sufficiently available in the provided search results for a representative range. |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | Notes |
| Penicillin | Generally not effective | E. coli possesses an outer membrane that is largely impermeable to penicillin. |
| Ciprofloxacin | ≤0.06 - >8 | Wild-type susceptible isolates typically have an MIC of ≤0.06 μg/mL.[6] Resistance is prevalent, with MICs increasing significantly with mutations in gyrA and parC genes.[1] |
| Tetracycline | 2 - 256 | Resistance is widespread, often mediated by tet genes. MICs for resistant strains commonly range from 32 to 256 mg/liter (or µg/mL).[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial efficacy of a compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
Test compound (e.g., this compound)
-
Reference antibiotics (e.g., Penicillin, Ciprofloxacin, Tetracycline)
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare a series of twofold serial dilutions of the test compound and reference antibiotics in CAMHB in the 96-well microtiter plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agents.
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no bacteria) for each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for validating the antibacterial efficacy of a test compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of Primidolol: A Comparative Framework
Absence of Direct Comparative Data on Primidolol's Antioxidant Capacity
To date, a comprehensive review of scientific literature reveals a notable absence of direct experimental studies evaluating the antioxidant capacity of this compound in comparison to established standard antioxidants. While the therapeutic effects of beta-blockers are primarily attributed to their antagonism of beta-adrenoceptors, some compounds within this class have demonstrated antioxidant properties, suggesting a potential secondary mechanism of action that could contribute to their beneficial cardiovascular effects.[1] This guide, therefore, presents a hypothetical comparative framework, outlining the requisite experimental protocols and theoretical considerations for a rigorous assessment of this compound's antioxidant potential. This information is intended to serve as a roadmap for researchers and drug development professionals interested in exploring this avenue of research.
Hypothetical Comparative Analysis of Antioxidant Capacity
Should experimental data for this compound become available, a direct comparison with standard antioxidants would be essential for contextualizing its potential efficacy. The following table illustrates how such data, expressed in common metrics of antioxidant activity, would be presented.
| Antioxidant Assay | This compound | Trolox (Standard) | Vitamin C (Standard) | BHT (Standard) |
| DPPH Scavenging Activity (IC50, µM) | Data Not Available | Reference Value | Reference Value | Reference Value |
| ABTS Scavenging Activity (TEAC) | Data Not Available | 1.0 | Reference Value | Reference Value |
| FRAP Assay (mM Fe(II)/mg) | Data Not Available | Reference Value | Reference Value | Reference Value |
Table 1: Hypothetical Comparative Antioxidant Activity. This table is a template for presenting the antioxidant capacity of this compound against standard antioxidants. IC50 values represent the concentration required to scavenge 50% of the initial radical concentration. Trolox Equivalent Antioxidant Capacity (TEAC) values normalize the antioxidant capacity of a compound to that of Trolox. Ferric Reducing Antioxidant Power (FRAP) values quantify the ability of a substance to reduce ferric iron.
Standard Experimental Protocols for Antioxidant Capacity Assessment
A multi-assay approach is crucial for a comprehensive evaluation of antioxidant activity, as different assays reflect various aspects of antioxidant mechanisms. The most widely accepted and utilized in vitro assays include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3][4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging activity.[3][4]
Experimental Protocol:
-
A stock solution of this compound and standard antioxidants (e.g., Trolox, Vitamin C) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
Various concentrations of the test compound and standards are mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated for each concentration.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
References
- 1. Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
Interspecies Comparison of Primidolol Metabolism and Pharmacokinetics: A Guide for Researchers
A comprehensive analysis of the metabolic pathways and pharmacokinetic profiles of the beta-adrenergic receptor antagonist, Primidolol, across various species remains largely undocumented in publicly available scientific literature. Extensive searches for quantitative data on its absorption, distribution, metabolism, and excretion (ADME) in common preclinical models such as rats and dogs, as well as in humans, did not yield specific results. Therefore, a direct comparative guide based on experimental data for this compound cannot be provided at this time.
While information on this compound is scarce, a wealth of data exists for other beta-blockers, such as metoprolol, propranolol, and atenolol. These related compounds exhibit significant interspecies differences in their pharmacokinetic and metabolic profiles, a crucial consideration in drug development. Generally, the metabolism of beta-blockers is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with specific isoforms like CYP2D6 playing a major role in the biotransformation of many beta-blockers in humans. However, the expression and activity of these enzymes can vary considerably between species, leading to differences in metabolic pathways and clearance rates.
For researchers investigating novel beta-blockers or requiring comparative metabolism data, the following sections outline general experimental protocols and analytical methods commonly employed in the study of drug metabolism and pharmacokinetics.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a drug's behavior in biological systems. Below are standard experimental protocols used in pharmacokinetic and metabolism studies.
In Vivo Pharmacokinetic Studies
Objective: To determine the time course of drug concentration in the plasma or blood after administration.
Typical Animal Models:
-
Rodents: Wistar or Sprague-Dawley rats
-
Non-rodents: Beagle dogs
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for a minimum of one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: The drug is typically administered as a bolus injection or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs) to determine absolute bioavailability and clearance.
-
Oral (PO) Administration: The drug is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points from a cannulated artery or vein (e.g., jugular vein in rats, saphenous vein in dogs).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
In Vitro Metabolism Studies
Objective: To identify metabolic pathways and the enzymes involved in the drug's biotransformation.
Systems:
-
Liver Microsomes: Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of CYP enzymes.
-
Hepatocytes: Intact liver cells that contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes.
Procedure:
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Metabolite Identification: At various time points, the reaction is quenched, and the samples are analyzed to identify and quantify the metabolites formed.
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors.
Data Presentation
Quantitative pharmacokinetic data are typically summarized in tables for easy comparison across species and dose groups.
Table 1: Example of Pharmacokinetic Parameters
| Parameter | Unit | Human | Rat | Dog |
| Cmax | ng/mL | Data Not Available | Data Not Available | Data Not Available |
| Tmax | h | Data Not Available | Data Not Available | Data Not Available |
| AUC(0-inf) | ng*h/mL | Data Not Available | Data Not Available | Data Not Available |
| t1/2 | h | Data Not Available | Data Not Available | Data Not Available |
| CL | L/h/kg | Data Not Available | Data Not Available | Data Not Available |
| Vd | L/kg | Data Not Available | Data Not Available | Data Not Available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Mandatory Visualization
Diagrams are crucial for visualizing complex biological processes. The following examples illustrate how Graphviz can be used to represent experimental workflows and metabolic pathways.
A Comparative Analysis of the Side-Effect Profiles of Primidolol and Metoprolol
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone in the management of hypertension and other cardiac conditions. This guide provides a comparative study of the side-effect profiles of two such agents: Primidolol and the widely prescribed metoprolol. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and relevant signaling pathways.
General Profile and Mechanism of Action
Both this compound and metoprolol belong to the class of beta-blockers, exerting their therapeutic effects by antagonizing beta-adrenergic receptors. Metoprolol is a cardioselective beta-1 blocker, meaning it primarily targets beta-1 receptors in the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1] this compound is also classified as a beta-adrenergic receptor antagonist and has been investigated for its antihypertensive properties.[2][3] One study from 1980 described it as having both alpha- and beta-adrenoceptor blocking activity.[3]
Comparative Table of Side-Effect Profiles
The following table summarizes the reported side effects of this compound and metoprolol. It is critical to note the significant disparity in the volume of available clinical data. Information on this compound's side effects is sparse and originates from a single clinical trial with a small patient cohort.[3] In contrast, metoprolol has been extensively studied, and its side-effect profile is well-documented across numerous clinical trials and post-marketing surveillance.
| Side Effect Category | This compound | Metoprolol |
| Common Side Effects | Mild postural dizziness (short duration), Mild nausea, Orthostatic vertigo[3] | Tiredness, Dizziness, Depression, Diarrhea, Shortness of breath, Bradycardia, Rash[4] |
| Serious Side Effects | Data not available | Worsening angina, Myocardial infarction, Worsening heart failure, Atrioventricular (AV) block[4] |
| Incidence Data | Not available in a large-scale study. In a study of 15 patients, 2 reported mild postural dizziness, 1 reported mild nausea, and 1 reported orthostatic vertigo.[3] | In the MERIT-HF study, dizziness/vertigo occurred in 1.8% of patients on metoprolol succinate versus 1.0% on placebo. Bradycardia occurred in 1.5% of metoprolol succinate patients versus 0.4% on placebo.[4] For hypertension and angina, the most common adverse reactions (>2%) are tiredness, dizziness, depression, diarrhea, shortness of breath, bradycardia, and rash.[4] |
Note: The information for this compound is based on a single, small clinical study from 1980. The side-effect profile may not be comprehensive.
Experimental Protocols
To ensure the objective comparison of side-effect profiles between two drugs like this compound and metoprolol, a well-designed clinical trial is paramount. Below is a detailed methodology for a key type of experiment cited in such comparisons.
Double-Blind, Randomized, Placebo-Controlled Clinical Trial for Hypertension
Objective: To compare the incidence and severity of adverse events of Drug A (e.g., this compound) and Drug B (e.g., metoprolol) in patients with mild to moderate hypertension.
Methodology:
-
Patient Recruitment: A cohort of adult patients diagnosed with mild to moderate essential hypertension (e.g., systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg) is recruited. Patients with secondary hypertension, severe cardiovascular disease, or contraindications to beta-blockers are excluded.
-
Informed Consent: All participants provide written informed consent after a thorough explanation of the study protocol, potential risks, and benefits.
-
Randomization: Patients are randomly assigned to one of three groups in a double-blind manner:
-
Group 1: Receives Drug A (this compound) at a specified dose and frequency.
-
Group 2: Receives Drug B (metoprolol) at a specified dose and frequency.
-
Group 3: Receives a placebo that is identical in appearance to the active drugs.
-
-
Treatment Period: The treatment duration is typically several weeks (e.g., 8-12 weeks) to allow for the emergence of potential side effects.
-
Data Collection:
-
Baseline Assessment: Before initiating treatment, baseline data is collected, including medical history, physical examination, vital signs (blood pressure, heart rate), and laboratory tests (e.g., complete blood count, liver function tests, renal function tests).
-
Adverse Event Monitoring: At regular follow-up visits (e.g., weekly or bi-weekly), patients are systematically questioned about the occurrence of any adverse events using a standardized questionnaire. The severity, duration, and relationship to the study drug are assessed by the investigator. Spontaneously reported adverse events are also recorded.
-
Vital Signs and Laboratory Monitoring: Blood pressure, heart rate, and relevant laboratory parameters are monitored throughout the study to detect any drug-induced changes.
-
-
Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical tests (e.g., Chi-square test or Fisher's exact test) are used to compare the incidence of adverse events between the active treatment groups and the placebo group, as well as between the two active drug groups.
Visualizations
Signaling Pathway of Beta-Blockers
The following diagram illustrates the general signaling pathway affected by beta-blockers like this compound and metoprolol. By blocking the beta-1 adrenergic receptor, these drugs inhibit the downstream effects of catecholamines (epinephrine and norepinephrine), leading to reduced cardiac activity.
Caption: General signaling pathway of beta-blockade in cardiomyocytes.
Experimental Workflow for Side-Effect Profile Comparison
The diagram below outlines a typical workflow for a clinical trial designed to compare the side-effect profiles of two drugs.
Caption: Workflow of a comparative side-effect clinical trial.
Conclusion
References
Benchmarking Primidolol: A Comparative Analysis Against a Panel of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Primidolol, an α/β-adrenergic receptor blocker, against a panel of established beta-blockers: Propranolol, Metoprolol, Atenolol, and Carvedilol. While clinical and preclinical data for this compound is limited in the public domain, this guide outlines the established experimental frameworks for such a comparison and presents available data for the comparator drugs to serve as a benchmark.
Introduction to this compound and Comparator Beta-Blockers
This compound is recognized as an α/β-adrenergic receptor antagonist with antihypertensive activity.[1][2] To objectively assess its performance, it is benchmarked against beta-blockers with distinct properties:
-
Propranolol: A non-selective β-adrenergic receptor antagonist.
-
Metoprolol: A β1-selective adrenergic receptor antagonist.
-
Atenolol: Another β1-selective adrenergic receptor antagonist.
-
Carvedilol: A non-selective β-adrenergic receptor antagonist that also blocks α1-adrenergic receptors.
Data Presentation: Comparative Receptor Binding Affinities
A critical aspect of benchmarking a novel beta-blocker is determining its binding affinity (Ki) for different adrenergic receptors. This data reveals the drug's potency and selectivity. While specific Ki values for this compound are not publicly available, the following table presents established values for the comparator panel.
| Drug | α1-Adrenergic Receptor Ki (nM) | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Receptor Selectivity |
| This compound | Data not available | Data not available | Data not available | α/β Blocker |
| Propranolol | ~230 | ~1.5 | ~2.5 | Non-selective β |
| Metoprolol | >10,000 | ~40 | ~1,600 | β1-selective |
| Atenolol | >10,000 | ~140 | ~3,900 | β1-selective |
| Carvedilol | ~1.1 | ~2.2 | ~4.5 | Non-selective β and α1 blocker |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
To generate the comparative data presented above and to fully characterize a novel compound like this compound, the following experimental protocols are typically employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a drug for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a high concentration of the desired human adrenergic receptor subtype (α1, β1, or β2) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β1/β2) is incubated with the prepared cell membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator) are added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
Objective: To assess the functional consequence of receptor binding, specifically the inhibition of agonist-induced downstream signaling.
Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic receptor subtype are cultured.
-
Agonist Stimulation: The cells are stimulated with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: The intracellular accumulation of cyclic adenosine monophosphate (cAMP) is measured. This is often done using commercially available enzyme-linked immunosorbent assay (ELISA) kits or through methods like time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50) is determined.
Signaling Pathways
Beta-blockers exert their effects by modulating the signaling of G-protein coupled receptors (GPCRs). The canonical pathway involves the inhibition of cAMP production. However, some beta-blockers, like Carvedilol, have been shown to engage in biased signaling through β-arrestin pathways, which may contribute to their unique clinical profiles.[3]
Canonical Gs-Protein Signaling Pathway
Upon binding of an agonist like norepinephrine, the β-adrenergic receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which converts ATP to cAMP. cAMP, in turn, activates protein kinase A (PKA), leading to various downstream cellular effects. Beta-blockers competitively inhibit the initial step of agonist binding.
Biased Signaling via β-Arrestin
Some ligands can stabilize receptor conformations that preferentially activate β-arrestin over G-proteins. This can lead to G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), which can have distinct cellular outcomes. Carvedilol is a known biased agonist at the β2-adrenergic receptor.[3] Whether this compound exhibits similar properties would require further investigation.
Conclusion
A comprehensive performance benchmark of this compound requires dedicated preclinical studies to determine its receptor binding affinities and functional effects on downstream signaling pathways. The experimental protocols and comparative data for established beta-blockers provided in this guide offer a robust framework for such an evaluation. Future research into the in vitro and in vivo pharmacology of this compound is necessary to fully elucidate its therapeutic potential relative to existing beta-blocker therapies.
References
Replicating Primidolol's Therapeutic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Primidolol, an α/β-adrenergic receptor blocker, against other established alternatives. Due to the limited availability of recent, direct comparative studies on this compound, this guide synthesizes foundational knowledge of its mechanism with data from analogous drugs to provide a framework for research and development.
Executive Summary
This compound is an orally active α/β-adrenergic receptor blocker with demonstrated antihypertensive activity.[1] Clinical findings from as early as 1980 indicated its efficacy in reducing blood pressure and heart rate in patients with moderately severe hypertension.[2] Like other drugs in its class, such as labetalol and carvedilol, this compound exerts its therapeutic effects by antagonizing both alpha and beta-adrenergic receptors. This dual-action mechanism contributes to vasodilation and a reduction in cardiac output, leading to a decrease in blood pressure. While direct, head-to-head clinical trial data comparing this compound with current first-line treatments are scarce in publicly available literature, this guide provides a comparative overview based on the established pharmacology of this drug class.
Data Presentation: Comparative Efficacy of α/β-Adrenergic Blockers
The following table summarizes the expected therapeutic effects of this compound in comparison to well-documented α/β-blockers, Labetalol and Carvedilol. The data for Labetalol and Carvedilol are derived from published clinical trials and are presented here as a benchmark for replicating and evaluating the therapeutic profile of this compound.
| Parameter | This compound (Expected Outcome) | Labetalol | Carvedilol |
| Receptor Activity | α- and β-adrenoceptor blocking activity[2] | α₁- and non-selective β-blocker | Non-selective β-blocker with α₁-blocking activity |
| Effect on Blood Pressure | Significant decrease in lying and standing blood pressure.[2] | Effective in lowering blood pressure, comparable to methyldopa.[3] | Significantly reduces blood pressure. |
| Effect on Heart Rate | Significant decrease in lying and standing heart rate.[2] | Reduces resting and exercise heart rate.[4] | Reduces heart rate. |
| Vasodilatory Effect | Expected due to α-blockade | Reduces peripheral vascular resistance.[5] | Causes vasodilation through α₁-blockade.[6] |
| Clinical Application | Hypertension[2] | Hypertension, Hypertensive Emergencies | Heart Failure, Hypertension, Left Ventricular Dysfunction after Myocardial Infarction |
Signaling Pathways
The therapeutic effects of this compound and other α/β-adrenergic blockers are mediated through the antagonism of adrenergic signaling pathways. The following diagrams illustrate the general mechanism of action.
Caption: General signaling pathways of α1 and β1-adrenergic receptors antagonized by this compound.
Experimental Protocols
To replicate and validate the therapeutic effects of this compound, the following experimental protocols, based on standard methodologies for assessing antihypertensive drugs, are recommended.
In Vivo Assessment of Antihypertensive Efficacy in Animal Models
-
Objective: To determine the dose-dependent effect of this compound on blood pressure and heart rate in a hypertensive animal model (e.g., Spontaneously Hypertensive Rats, SHR).
-
Methodology:
-
Acclimatize male SHRs (14-16 weeks old) for at least one week with regular handling and sham measurements.
-
Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method.
-
Divide animals into vehicle control and this compound treatment groups (at least 3 doses).
-
Administer this compound or vehicle orally once daily for a predefined period (e.g., 4 weeks).
-
Measure SBP, DBP, and HR at regular intervals (e.g., weekly) and at different time points post-dosing to assess the duration of action.
-
At the end of the study, continuous blood pressure monitoring can be performed via radiotelemetry for a more detailed hemodynamic analysis.
-
-
Data Analysis: Compare the changes in SBP, DBP, and HR from baseline between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for in vivo assessment of this compound's antihypertensive efficacy.
Clinical Trial Protocol for Assessing Antihypertensive Efficacy in Humans
-
Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. An active comparator arm (e.g., Labetalol) should be included for comparative efficacy.
-
Patient Population: Adult male and female patients (18-65 years) with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure 95-110 mmHg).
-
Methodology:
-
After a washout period for any previous antihypertensive medication, patients enter a single-blind placebo run-in phase (e.g., 2-4 weeks).
-
Eligible patients are randomized to receive this compound (at various fixed doses), placebo, or the active comparator once or twice daily for a specified treatment period (e.g., 8-12 weeks).
-
Blood pressure and heart rate are measured at trough (just before the next dose) and peak (e.g., 2-4 hours post-dose) at regular clinic visits.
-
Ambulatory blood pressure monitoring (ABPM) is recommended to assess the 24-hour efficacy.
-
Safety and tolerability are monitored through adverse event reporting and clinical laboratory tests.
-
-
Primary Endpoints: Change from baseline in trough seated diastolic and systolic blood pressure.
-
Secondary Endpoints: Change from baseline in 24-hour mean ambulatory blood pressure, proportion of patients achieving blood pressure control, and incidence of adverse events.
Caption: Logical flow of a clinical trial to assess this compound's efficacy.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for α₁-, α₂-, β₁-, and β₂-adrenergic receptors.
-
Methodology:
-
Prepare cell membrane fractions from cell lines or tissues expressing the specific adrenergic receptor subtypes.
-
Perform competitive radioligand binding assays using a specific radiolabeled antagonist for each receptor subtype (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]CGP-12177 for β₁, and [³H]ICI-118,551 for β₂).
-
Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the inhibition constant (Ki) of this compound for each receptor subtype from the IC₅₀ values obtained from the competition binding curves. This will provide a quantitative measure of its binding affinity and selectivity.
This guide provides a foundational framework for researchers interested in replicating and further investigating the therapeutic effects of this compound. The provided experimental protocols are standard in the field of antihypertensive drug development and can be adapted to specific research questions. The comparative data, although indirect, offer a valuable benchmark for evaluating the potential of this compound in the current therapeutic landscape.
References
- 1. Labetalol compared with prindolol plus hydraliazine in the treatment of hypertension: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. A comparative study of methyldopa and labetalol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of atenolol, labetalol, pindolol and captopril: a comparison in hypertensive patients with special reference to changes in limb blood flow, heart rate and left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of labetalol with other anti-hypertensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
Comparative Assessment of Beta-Blockers' Impact on Endothelial Function with a Focus on Pindolol
Disclaimer: An extensive search of peer-reviewed scientific literature did not yield any specific data regarding the impact of a substance referred to as "Primidolol" on endothelial function. Therefore, this guide provides a comparative assessment of different classes of beta-blockers, with a particular focus on Pindolol , a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), and its comparison to other beta-blockers and antihypertensive agents.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various beta-blockers on endothelial function, supported by experimental data.
Data Presentation: Comparative Efficacy on Endothelial Function
Endothelial function is a critical indicator of vascular health. A common non-invasive method to assess it is through Flow-Mediated Dilation (FMD) of the brachial artery. The following table summarizes the comparative effects of different beta-blocker generations and other antihypertensive drugs on FMD, based on a meta-analysis of randomized controlled trials.[1][2][3][4]
| Drug Class Comparison | Mean Difference (MD) in FMD (%) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Beta-blockers vs. Placebo | 0.83 | 0.11 to 1.55 | 0.02 | Beta-blockers, as a class, significantly improve endothelial function compared to placebo.[1][2][3][4] |
| Third-generation vs. Second-generation Beta-blockers | 1.65 | 0.17 to 3.11 | 0.03 | Third-generation beta-blockers (e.g., Carvedilol, Nebivolol) show a significantly greater improvement in FMD than second-generation beta-blockers (e.g., Metoprolol, Atenolol).[1][2][3][4] |
| Beta-blockers vs. ACE Inhibitors | -0.79 | -1.37 to -0.21 | 0.008 | Angiotensin-Converting Enzyme (ACE) inhibitors demonstrate a greater beneficial effect on FMD compared to beta-blockers.[1][2][3] |
| Beta-blockers vs. Angiotensin Receptor Blockers (ARBs) | - | - | - | Similar improvement in FMD observed between beta-blockers and ARBs.[1][2][3][4] |
| Beta-blockers vs. Calcium Channel Blockers (CCBs) | - | - | - | Comparable effects on FMD were found between beta-blockers and CCBs.[1][2][3][4] |
| Beta-blockers vs. Ivabradine | - | - | p = 0.02 | Beta-blockers showed a significantly higher FMD value compared to the Ivabradine group (1.6 ± 3.61 vs -0.3 ± 1.66).[1][2][3] |
Pindolol , as a beta-blocker with ISA, is suggested to have a vasodilatory effect, which may contribute to improved endothelial function. One study demonstrated that chronic administration of pindolol in hypertensive patients led to a significant increase in brachial artery diameter and forearm arterial flow, along with a decrease in forearm vascular resistance.[5] However, large-scale comparative trials focusing specifically on Pindolol's effect on FMD are limited in the available literature.
Experimental Protocols
The primary method cited for assessing endothelial function in the comparative studies is Flow-Mediated Dilation (FMD) .
Flow-Mediated Dilation (FMD) Protocol
This non-invasive technique assesses endothelium-dependent vasodilation in response to an increase in blood flow.
-
Patient Preparation: Patients are typically required to fast for at least 8-12 hours before the measurement. They should also refrain from smoking, caffeine, and medications that could affect vascular function for a specified period.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound transducer. The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This induces ischemia.
-
Post-Occlusion Measurement: The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for several minutes following cuff release.
-
Data Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter during reactive hyperemia.
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Vasodilating Beta-Blockers
Certain third-generation beta-blockers, such as Nebivolol and Carvedilol, are known to promote vasodilation through the nitric oxide (NO) pathway.[6]
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of different beta-blockers on endothelial function.
References
- 1. Influence of beta-blockers on endothelial function: A meta-analysis of randomized controlled trials | Peller | Cardiology Journal [journals.viamedica.pl]
- 2. Influence of beta-blockers on endothelial function: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Chronic effects of pindolol on the arterioles, large arteries, and veins of the forearm in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta blockers, nitric oxide, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Pindolol with Other Antihypertensive Agents: A Comparative Guide
Disclaimer: The initial request specified "Primidolol." However, extensive searches indicate that this is likely a typographical error, as there is no established antihypertensive agent with this name. This guide will therefore focus on Pindolol , a well-documented beta-blocker with a similar name used in the treatment of hypertension.
This guide provides a comprehensive comparison of Pindolol's efficacy when used in combination with other classes of antihypertensive agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synergistic effects, supporting experimental data, and methodologies from relevant clinical studies.
Introduction to Pindolol
Pindolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension. A key feature that distinguishes Pindolol from many other beta-blockers is its intrinsic sympathomimetic activity (ISA). This means that while it blocks the effects of catecholamines (like adrenaline) at beta-receptors, it also provides a low level of receptor stimulation. This partial agonist activity results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA, which can be advantageous for certain patient populations. Pindolol may be used alone or in combination with other antihypertensive drugs, particularly thiazide-type diuretics, to achieve target blood pressure levels.
The primary mechanisms behind Pindolol's antihypertensive effects include:
-
Competitive antagonism of catecholamines at peripheral adrenergic receptor sites, particularly in the heart, leading to decreased cardiac output.
-
Inhibition of renin release from the juxtaglomerular apparatus in the kidneys.
-
A potential effect on the central nervous system , resulting in reduced sympathetic outflow to the periphery.
Synergistic Effects with Other Antihypertensive Agents
Combining antihypertensive drugs with different mechanisms of action is a common strategy to enhance efficacy and improve blood pressure control, especially in patients who do not respond adequately to monotherapy.
The combination of Pindolol with a diuretic, particularly a thiazide-type diuretic like clopamide or hydrochlorothiazide, is a well-established and effective therapeutic strategy. Diuretics lower blood pressure by promoting the excretion of sodium and water, which reduces blood volume. Beta-blockers, in turn, can counteract the reflex increase in renin and heart rate that can be induced by diuretics.
Calcium channel blockers, such as the dihydropyridine isradipine, lower blood pressure by causing vasodilation (relaxation of blood vessels). The addition of a CCB to Pindolol therapy has been shown to significantly augment the antihypertensive effect. This combination is effective because Pindolol can mitigate the potential for reflex tachycardia (an increased heart rate) that can sometimes be a side effect of dihydropyridine CCBs.
Vasodilators like hydralazine directly relax the smooth muscle of arteries, leading to a decrease in peripheral resistance. However, this can trigger a compensatory sympathetic response, including increased heart rate and cardiac output. Combining a vasodilator with Pindolol is highly effective, as the beta-blockade from Pindolol blunts this reflex tachycardia, leading to a more pronounced and stable reduction in blood pressure.
Angiotensin-Converting Enzyme (ACE) inhibitors work by blocking the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced sodium and water retention. Combining a beta-blocker like Pindolol with an ACE inhibitor provides a comprehensive neuroendocrine blockade, targeting two key pathways in blood pressure regulation. This combination can be particularly beneficial for patients with compelling indications such as heart failure or coronary artery disease.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from clinical trials evaluating the synergistic effects of Pindolol in combination with other antihypertensive agents.
Table 1: Pindolol in Combination with a Calcium Channel Blocker (Isradipine)
| Therapy | Initial BP (mmHg) | Final BP (mmHg) | BP Reduction (mmHg) | Change in Heart Rate | Reference |
|---|---|---|---|---|---|
| Pindolol + Isradipine | 162/103 | 144/88 | 18/15 | No significant change | |
| Pindolol + Isradipine (Dose 1) | 157/100 | 143/89 | 14/11 | No significant change |
| Pindolol + Isradipine (Dose 2) | 157/100 | 135/82 | 22/18 | No significant change | |
Table 2: Pindolol in Combination with Other Antihypertensive Agents
| Combination | Key Finding | Significance | Reference |
|---|---|---|---|
| Pindolol + Hydralazine | Additional fall in blood pressure and decrease in pulse rate compared to hydralazine alone. | p < 0.001 |
| Pindolol + Clopamide (Diuretic) | 12 of 13 patients who did not fully respond to Pindolol monotherapy achieved a satisfactory result with the combination. | N/A | |
Experimental Protocols and Methodologies
The methodologies employed in the cited studies provide a framework for evaluating the synergistic effects of antihypertensive agents.
-
Objective: To assess the additive antihypertensive effect of a calcium antagonist (PN 200-110, Isradipine) in patients treated with Pindolol.
-
Study Design: A double-blind, randomized, placebo-controlled, cross-over trial.
-
Patient Population: 20 patients with essential hypertension.
-
Methodology:
-
Washout/Placebo Period: An initial 3-week placebo period to establish baseline blood pressure.
-
Monotherapy: Patients were administered Pindolol 10 mg per day.
-
Combination Therapy: Patients were randomized to receive either Isradipine (two different dose levels) or a placebo in addition to their Pindolol regimen.
-
Cross-Over: After a set period, the groups were crossed over to the alternate treatment (placebo or active drug).
-
Measurements: Blood pressure and heart rate were measured repeatedly throughout the study. Ionized calcium in serum was also determined.
-
-
Endpoint: The primary endpoint was the change in systolic and diastolic blood pressure between the Pindolol monotherapy phase and the combination therapy phase.
-
Objective: To evaluate the efficacy of combining Pindolol with a vasodilator (Hydralazine) in patients with essential hypertension.
-
Study Design: A sequential treatment trial involving placebo, monotherapy, and combination therapy phases.
-
Patient Population: 30 patients with essential hypertension.
-
Methodology:
-
Placebo Phase: Patients initially received a placebo to establish baseline measurements.
-
Monotherapy Phase: Patients were treated with Hydralazine alone.
-
Combination Therapy Phase: Pindolol was added to the Hydralazine regimen.
-
Measurements: Blood pressure and pulse rate were recorded during each phase. Side effects, such as palpitations, were also noted.
-
-
Endpoint: Comparison of blood pressure, pulse rate, and side effects between the monotherapy and combination therapy phases.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in this guide.
Caption: Mechanism of action for Pindolol in hypertension.
Caption: Workflow for a cross-over clinical trial.
Conclusion
The evidence strongly supports the use of Pindolol in combination with other classes of antihypertensive agents to achieve superior blood pressure control. Synergistic effects are particularly well-documented when Pindolol is combined with diuretics, calcium channel blockers, and vasodilators. These combinations leverage complementary mechanisms of action, leading to greater efficacy than monotherapy. The intrinsic sympathomimetic activity of Pindolol offers a unique profile that can help mitigate certain side effects of companion drugs, such as reflex tachycardia. For researchers and clinicians, these findings underscore the importance of a multi-faceted approach to hypertension management, with rationally combined therapies offering a pathway to more effective and sustained blood pressure reduction.
Safety Operating Guide
Essential Safety and Handling of Primidolol for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Primidolol, a beta-adrenergic receptor antagonist.[1] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound Hazard Summary
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies this compound with the following hazard statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, and inhalation.
Personal Protective Equipment (PPE) Protocol
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial. This includes, but is not limited to, the following:
1. Hand Protection:
-
It is recommended to wear two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978.[3] The absence of powder minimizes the risk of the powder absorbing and spreading hazardous materials.[4][5]
-
Gloves should be changed every 30 minutes, or immediately if they become contaminated or damaged.[4][5]
2. Eye and Face Protection:
-
Safety goggles and a face shield, or a full face-piece respirator, are required to protect against splashes and airborne particles.[3] Standard eyeglasses are not a substitute for proper safety eyewear.
3. Respiratory Protection:
-
A fit-tested NIOSH-certified N95 or higher-level respirator is essential when there is a risk of inhaling airborne powder or aerosols.[3] Surgical masks do not provide adequate respiratory protection from chemical dust.
4. Body Protection:
-
A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs should be worn.[4]
-
For operations with a higher risk of exposure, full-body protection, such as "bunny suit" coveralls, may be necessary to prevent skin contact and cross-contamination.[4]
-
Shoe covers should also be worn and are considered part of a complete PPE ensemble.[4]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with occupational exposure limits (OELs) for this compound is not publicly available, the following table summarizes its key chemical and physical properties.
| Property | Value |
| Chemical Formula | C₁₇H₂₃N₃O₄ |
| Molecular Weight | 333.39 g/mol |
| CAS Number | 67227-55-8 |
| Appearance | Solid powder |
| Storage Temperature | 0 - 4 °C (short term), -20 °C (long term) |
Safe Handling and Storage Workflow
Adherence to a strict workflow is critical for minimizing exposure risk. The following diagram outlines the key steps for the safe handling and storage of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
